molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2

1,4-Dioxa-7-thiaspiro[4.4]nonane

Cat. No.: B141376
CAS No.: 176-35-2
M. Wt: 146.21 g/mol
InChI Key: RQALKBLYTUKBFV-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-thiaspiro[4.4]nonane, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-7-thiaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALKBLYTUKBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381235
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-35-2
Record name 1,4-dioxa-7-thiaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Foreword: The Strategic Value of Heterocyclic Spirocycles

In the landscape of modern drug discovery and materials science, the architectural complexity of a molecule is intrinsically linked to its function. Spirocyclic compounds, characterized by their two rings connected through a single, shared carbon atom, represent a topologically unique class of molecules. This structural rigidity minimizes conformational entropy loss upon binding to biological targets, a feature that can significantly enhance binding affinity and specificity.[1] The incorporation of heteroatoms such as oxygen and sulfur into these frameworks further expands their chemical space, introducing opportunities for hydrogen bonding, altering lipophilicity, and enabling diverse metabolic pathways.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. As Senior Application Scientists, our goal is not merely to present a protocol but to deliver a self-validating system of inquiry. We will elucidate the causal reasoning behind each experimental choice, from the selection of reagents to the logic of the purification and analytical workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.

The Synthetic Strategy: Acid-Catalyzed Acetalization

Mechanistic Rationale

The most direct and efficient route to this compound is the acid-catalyzed reaction between dihydro-3(2H)-thiophenone (also known as tetrahydro-3-thiophenone) and ethylene glycol. This reaction is a classic example of acetal formation (specifically, a ketal, as the starting material is a ketone), a robust and widely utilized method for the protection of carbonyl groups in multi-step syntheses.

The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically a non-nucleophilic acid like p-toluenesulfonic acid) protonates the carbonyl oxygen of the dihydro-3(2H)-thiophenone, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion in an intramolecular fashion, forming the second five-membered ring.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable spirocyclic product.

Critically, this reaction is an equilibrium. To drive the synthesis towards the product, water, a byproduct of the reaction, must be continuously removed from the system in accordance with Le Châtelier's principle. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.

Synthesis Workflow Diagram

cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification R1 Dihydro-3(2H)-thiophenone Setup Reaction Setup (Toluene, Dean-Stark) R1->Setup R2 Ethylene Glycol R2->Setup Cat p-Toluenesulfonic Acid (p-TSA) Cat->Setup Reflux Reflux & Water Removal Setup->Reflux Heat Quench Quench with NaHCO₃ (aq) Reflux->Quench Cool Extract Extraction with Ethyl Acetate Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Dry & Concentrate Product This compound Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS No.Molecular FormulaMW ( g/mol )
Dihydro-3(2H)-thiophenone1003-04-9C₄H₆OS102.16
Ethylene Glycol107-21-1C₂H₆O₂62.07
p-Toluenesulfonic acid monohydrate6192-52-5C₇H₁₀O₄S190.22
Toluene108-88-3C₇H₈92.14
Ethyl Acetate141-78-6C₄H₈O₂88.11
Saturated Sodium BicarbonateN/ANaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add dihydro-3(2H)-thiophenone (10.22 g, 100 mmol, 1.0 equiv).

  • Addition of Reagents: Add ethylene glycol (9.31 g, 150 mmol, 1.5 equiv) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 equiv). Add 100 mL of toluene to the flask. The use of a moderate excess of ethylene glycol helps to shift the equilibrium towards the product.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected in the trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%). The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a clear oil.

Structural Elucidation and Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides an unambiguous structural confirmation.

Analytical Characterization Workflow

cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation Product Purified Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure Final Characterized Compound Structure->Final Purity->Final

Caption: Logical workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of this compound.

AnalysisExpected ResultRationale & Interpretation
Molecular Formula C₆H₁₀O₂SDerived from the combination of the reactants minus one molecule of water.
Molecular Weight 146.21 g/mol Confirms the elemental composition.[3][4]
Appearance Colorless to pale yellow oilTypical for small, non-conjugated organic molecules.
¹H NMR ~4.0 ppm (s, 4H); ~3.0 ppm (t, 2H); ~2.2 ppm (t, 2H); ~2.1 ppm (s, 2H)The four equivalent protons of the dioxolane ring should appear as a singlet. The three sets of two protons on the thiophene ring will appear as distinct signals, likely triplets or complex multiplets depending on coupling.
¹³C NMR 5 unique signalsExpect signals for the spiro-carbon (~110-120 ppm), the dioxolane carbons (~65 ppm), and the three distinct carbons of the thiophene ring.
Mass Spec. (MS) M⁺ peak at m/z = 146The molecular ion peak directly confirms the molecular weight of the compound.
Infrared (IR) ~2900 cm⁻¹ (C-H stretch); ~1100 cm⁻¹ (C-O stretch); Absence of ~1710 cm⁻¹The strong C-O ether stretch is characteristic. The most telling feature is the complete disappearance of the strong carbonyl (C=O) stretch from the starting ketone.

Applications and Future Perspectives

This compound is not merely a chemical curiosity but a versatile building block for more complex molecular architectures. Its spirocyclic core imparts a defined three-dimensional geometry, making it an attractive scaffold for the synthesis of novel ligands for catalysis or as a core fragment in medicinal chemistry programs.[1] The presence of both ether and thioether functionalities provides multiple sites for further chemical modification. Future research could explore its use in the synthesis of:

  • Bioactive Molecules: Analogues of this compound could be synthesized and screened for various biological activities, leveraging the known importance of sulfur-containing heterocycles in pharmacology.[2]

  • Chiral Ligands: Resolution of the racemic mixture or asymmetric synthesis could provide access to enantiopure versions for use in asymmetric catalysis.

  • Novel Polymers: The diol precursor or derivatives of the spirocycle itself could be incorporated into polymer backbones to create materials with unique thermal or optical properties.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

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  • Rios, R., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]

  • Molbase. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

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  • Ho, T. L., & Chang, M. H. (1998). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-l,6-Dione. NTU Scholars. [Link]

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An In-depth Technical Guide to 1,4-Dioxa-7-thiaspiro[4.4]nonane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and provide diverse vectors for substituent placement, often leading to enhanced target affinity and selectivity.[1][2] This guide provides a comprehensive technical overview of 1,4-Dioxa-7-thiaspiro[4.4]nonane, a heterocyclic spiro compound with potential applications in drug discovery and organic synthesis. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information, provides expert analysis based on analogous structures and functional group reactivity, and outlines a robust protocol for its synthesis.

Molecular Structure and Identification

This compound is a spirocyclic compound featuring a five-membered dioxolane ring and a five-membered thiolane ring connected through a spirocyclic carbon atom.

2D structure of this compound

Key Identifiers:

IdentifierValue
IUPAC Name This compound[3]
CAS Number 176-35-2[3][4]
Molecular Formula C₆H₁₀O₂S[3][4]
Molecular Weight 146.21 g/mol [4]
Alternate Name Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal[4]
SMILES C1CSCC12OCCO2
InChIKey RQALKBLYTUKBFV-UHFFFAOYSA-N

Physical Properties

PropertyEstimated Value/StateRationale/Comparison
Appearance Colorless to pale yellow liquidSimilar spirocyclic acetals are typically liquids at room temperature.
Boiling Point ~ 60-70 °C at 35 mmHgBased on the boiling point of 1,4-Dioxaspiro[4.4]nonane (54-55 °C at 35 mmHg)[5], with a slight increase expected due to the presence of sulfur.
Density ~ 1.1 g/mLThe density of 1,4-Dioxaspiro[4.4]nonane is 1.03 g/mL[5]. The replacement of an oxygen atom with a heavier sulfur atom would likely result in a slightly higher density.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).Expected based on its molecular structure.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not currently available in public databases. The following are predicted spectroscopic characteristics based on its structure and the known spectral data of similar functional groups.

SpectroscopyPredicted Key Features
¹H NMR - A multiplet around 3.9-4.1 ppm corresponding to the four protons of the dioxolane ring (-O-CH₂-CH₂-O-).- A multiplet around 2.8-3.0 ppm for the two protons adjacent to the sulfur atom (-S-CH₂-).- A multiplet around 2.0-2.2 ppm for the two protons on the other carbon of the thiolane ring.
¹³C NMR - A quaternary carbon signal for the spiro atom.- A signal around 65-70 ppm for the carbons of the dioxolane ring.- Signals for the carbons of the thiolane ring, with the carbon adjacent to the sulfur atom appearing more downfield.
IR Spectroscopy - C-H stretching vibrations around 2850-3000 cm⁻¹.- Strong C-O stretching vibrations characteristic of the acetal group around 1050-1150 cm⁻¹.- C-S stretching vibrations, which are typically weak, around 600-800 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 146.- Fragmentation patterns involving the loss of ethylene oxide or parts of the thiolane ring.

Synthesis Protocol

The alternate name, Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal, strongly suggests a straightforward and efficient synthesis via the protection of the ketone functionality of dihydro-3(2H)-thiophenone with ethylene glycol. This acid-catalyzed reaction is a common method for the formation of cyclic acetals.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Dihydro-3(2H)-thiophenone reaction Reflux with Dean-Stark trap to remove water reagent1->reaction reagent2 Ethylene Glycol reagent2->reaction catalyst p-Toluenesulfonic acid (catalytic) catalyst->reaction solvent Toluene solvent->reaction product This compound workup 1. Quench with aq. NaHCO₃ 2. Extract with organic solvent 3. Dry and concentrate reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification purification->product

Figure 1: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dihydro-3(2H)-thiophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene as the solvent.

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water with toluene will drive the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Properties and Reactivity

The chemical properties of this compound are primarily dictated by the thioacetal functional group and the spirocyclic core.

  • Stability: Thioacetals are generally stable to basic and nucleophilic conditions, making them excellent protecting groups for ketones. They are, however, sensitive to strong acids and oxidative conditions.

  • Deprotection: The thioacetal can be cleaved to regenerate the parent ketone (dihydro-3(2H)-thiophenone) under acidic conditions, often with the aid of a scavenger for the liberated thiol.

  • Oxidation: The sulfur atom in the thiolane ring can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents, which can modulate the electronic and steric properties of the molecule.

  • Reactivity of the Thiolane Ring: The C-H bonds adjacent to the sulfur atom may exhibit enhanced acidity, allowing for potential functionalization at these positions under specific basic conditions.

Relevance and Application in Drug Discovery

The incorporation of spirocyclic scaffolds is a rapidly growing strategy in drug design. These rigid structures can lock a molecule into a specific conformation, which can lead to a more favorable interaction with a biological target and a reduction in the entropic penalty upon binding.[1][2]

Advantages of the this compound Scaffold:

  • Three-Dimensionality: The spirocyclic nature of this compound provides a distinct three-dimensional architecture, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. This can lead to improved physicochemical properties and better target engagement.

  • Vectors for Substitution: The thiolane and dioxolane rings offer multiple points for the introduction of substituents, allowing for the exploration of chemical space and the optimization of structure-activity relationships.

  • Modulation of Physicochemical Properties: The presence of both oxygen and sulfur heteroatoms can influence properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: This scaffold can be considered as a bioisostere for other cyclic systems, offering a novel chemical space for lead optimization.

While there are no specific drugs or clinical candidates reported to contain the this compound core, the broader class of spirocyclic compounds has shown promise in various therapeutic areas. The unique combination of a thioacetal and a spirocyclic center makes this molecule an intriguing building block for the synthesis of novel bioactive compounds.

Safety and Handling

A material safety data sheet for this compound indicates that it may cause skin and respiratory tract irritation and may be harmful if swallowed or inhaled.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable yet underexplored molecular scaffold. While a comprehensive experimental characterization is still needed, its synthesis is readily achievable through established chemical transformations. The inherent three-dimensionality and the presence of multiple heteroatoms make it an attractive building block for medicinal chemists and drug development professionals seeking to design novel therapeutic agents with improved pharmacological profiles. Further investigation into the properties and applications of this and related spirocyclic thioacetals is warranted to fully unlock their potential in the advancement of drug discovery.

References

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An In-depth Technical Guide to 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS No. 176-35-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,4-Dioxa-7-thiaspiro[4.4]nonane, a sulfur-containing spirocyclic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, predicted spectral characteristics, and potential applications, grounding all information in established chemical principles and available data.

Core Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring a unique spirocyclic system where a 1,3-dioxolane ring and a tetrahydrothiophene ring share a single carbon atom.[1][2] This structural motif imparts specific chemical properties and stereochemical considerations relevant to its potential applications.

The compound is systematically named according to IUPAC nomenclature, reflecting the two heterocyclic rings and their spiro fusion. An alternative and equally descriptive name is Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal, which also alludes to its common synthetic origin.[1]

Structural Representation

The chemical structure of this compound is depicted below. The spiro center, a quaternary carbon, is the defining feature of this molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

PropertyValueSource
CAS Number 176-35-2[1][2]
Molecular Formula C₆H₁₀O₂S[1][2]
Molecular Weight 146.21 g/mol [1][2]
IUPAC Name This compound[2]
SMILES C1COC2(CCSC2)O1[2]
InChIKey RQALKBLYTUKBFV-UHFFFAOYSA-N[2]

Synthesis and Purification

The most logical and direct synthetic route to this compound is the acid-catalyzed ketalization of tetrahydrothiophen-3-one with ethylene glycol. This reaction is a standard method for the protection of ketone functionalities and is expected to proceed with high efficiency under appropriate conditions.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon of tetrahydrothiophen-3-one, followed by the elimination of water to form the stable five-membered dioxolane ring.

Synthesis_Pathway reactant1 Tetrahydrothiophen-3-one catalyst Acid Catalyst (e.g., p-TsOH) reactant1->catalyst reactant2 Ethylene Glycol reactant2->catalyst product This compound catalyst->product Ketalization (Dehydration)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on well-established procedures for ketalization reactions.

Materials:

  • Tetrahydrothiophen-3-one

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydrothiophen-3-one, ethylene glycol, a catalytic amount of p-TsOH, and toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectral Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for the prediction of key features in its NMR, IR, and mass spectra. These predictions are based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the tetrahydrothiophene and dioxolane rings.

  • Dioxolane Protons: A singlet at approximately 3.9-4.1 ppm, integrating to 4H, is expected for the four equivalent protons of the ethylene group in the dioxolane ring.

  • Tetrahydrothiophene Protons: Two triplets are anticipated for the methylene groups of the tetrahydrothiophene ring. The protons adjacent to the sulfur atom (C6 and C8) would appear further downfield (around 2.8-3.0 ppm) compared to the protons at C5 and C9 (around 2.0-2.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals:

  • Spiro Carbon: A quaternary carbon signal, corresponding to the spiro center (C7), is expected to appear around 110-120 ppm.

  • Dioxolane Carbons: A signal for the two equivalent carbons of the dioxolane ring (C2 and C3) should be observed around 65-70 ppm.

  • Tetrahydrothiophene Carbons: Two signals for the methylene carbons of the tetrahydrothiophene ring are expected. The carbons adjacent to the sulfur (C6 and C8) would be in the range of 30-35 ppm, while the other two carbons (C5 and C9) would appear slightly more upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption (which would be present in the starting material, tetrahydrothiophen-3-one) and the presence of strong C-O and C-S stretching vibrations.

  • C-O Stretch: Strong absorptions in the region of 1200-1000 cm⁻¹ are characteristic of the C-O single bonds in the dioxolane ring.

  • C-S Stretch: A weaker absorption around 700-600 cm⁻¹ is expected for the C-S bond.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. Key fragmentation patterns would likely involve the cleavage of the heterocyclic rings, leading to characteristic fragment ions.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of the thioether and ketal functional groups.

  • Thioether Reactivity: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can be valuable intermediates in organic synthesis. The sulfur atom can also act as a nucleophile or coordinate to metal centers.

  • Ketal Stability: The dioxolane ring is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the ketone functionality. This property makes it a useful protecting group for the ketone in multi-step syntheses.

Given its structure, this compound and its derivatives could find applications in several areas:

  • Medicinal Chemistry: Sulfur-containing heterocycles are prevalent in many biologically active molecules. This compound could serve as a scaffold or building block for the synthesis of novel therapeutic agents.

  • Materials Science: Spirocyclic compounds can impart unique three-dimensional structures to polymers, potentially influencing their physical and chemical properties.

  • Organic Synthesis: As a protected form of tetrahydrothiophen-3-one, it allows for selective reactions at other positions of the molecule without interference from the ketone group.

Safety and Handling

For research purposes only, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicological properties have not been extensively studied, and therefore, the compound should be treated as potentially hazardous.

Conclusion

This compound is a fascinating spirocyclic compound with a rich potential for applications in various fields of chemistry. While detailed experimental data for this specific molecule is limited, its synthesis and properties can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential of this and related sulfur-containing heterocycles.

References

  • Matrix Fine Chemicals. This compound | CAS 176-35-2. [Link]

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Spectroscopic Characterization of 1,4-Dioxa-7-thiaspiro[4.4]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS 176-35-2). Due to the absence of publicly available experimental spectra, this document leverages advanced computational prediction methods and fundamental principles of spectroscopic interpretation to present an authoritative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed theoretical interpretations are coupled with standardized experimental protocols, offering a vital resource for researchers in synthetic chemistry, materials science, and drug development engaged with spirocyclic thioacetals.

Introduction and Molecular Structure

This compound is a spirocyclic compound featuring a unique architecture where a five-membered dioxolane ring and a five-membered thiolane ring share a single spiro carbon atom. Its molecular formula is C₆H₁₀O₂S, with a molecular weight of 146.21 g/mol [1][2]. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved pharmacological properties[3]. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel chemical entities.

This guide provides an in-depth analysis of the predicted and expected spectroscopic signatures of this molecule, serving as a benchmark for future experimental verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently for all NMR peak assignments.

Caption: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

As experimental NMR data is not available in public repositories, ¹H and ¹³C NMR spectra were predicted using the online simulation tool NMRDB.org, which utilizes a combination of neural networks and HOSE code-based algorithms for accurate chemical shift estimation[4][5].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals, all of which are triplets due to vicinal coupling between adjacent methylene groups. The protons on the dioxolane ring (H2/H3) are expected to be the most deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. Protons alpha to the sulfur atom (H6) will be less deshielded, followed by the protons at the C8 and C9 positions.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H2, H34.01Triplet4H
H62.95Triplet2H
H82.19Triplet2H
H92.08Triplet2H

Causality of Predictions:

  • H2/H3 (δ 4.01): These protons are part of the ethylene glycol ketal moiety. Their position on carbons flanked by two highly electronegative oxygen atoms results in a significant downfield shift, which is characteristic of 1,3-dioxolane rings[6].

  • H6 (δ 2.95): These protons are alpha to the sulfur atom. Sulfur is less electronegative than oxygen, hence the protons at C6 are shifted less far downfield compared to those at C2/C3.

  • H8/H9 (δ 2.19 / 2.08): These methylene groups are beta to the heteroatoms and are thus the most shielded protons in the structure, appearing furthest upfield. The slight difference in their chemical shifts arises from the subtle differences in the electronic influence of the oxygen and sulfur atoms transmitted through the spirocyclic system.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C5 (Spirocenter)111.9
C2, C365.1
C639.5
C938.3
C826.5

Causality of Predictions:

  • C5 (δ 111.9): The spiro carbon is bonded to two oxygen atoms and two carbon atoms (one of which is attached to sulfur). This quaternary carbon, being part of a ketal, is highly deshielded and its chemical shift is characteristic of spirocyclic ketal carbons.

  • C2/C3 (δ 65.1): These carbons are directly attached to oxygen atoms in the dioxolane ring, placing them in the typical chemical shift range for carbons in ether or ketal environments[6].

  • C6, C9, C8 (δ 39.5, 38.3, 26.5): These represent the aliphatic carbons of the thiolane ring. The carbon alpha to sulfur (C6) is the most deshielded of the three. C9 is adjacent to the spirocenter, while C8 is the most shielded, being furthest from the influence of the heteroatoms.

Standard Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a novel compound like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial[7].

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring signals of interest[1].

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a pipette plugged with cotton wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[8].

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field-frequency stabilization during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is typically an automated process that minimizes peak broadening and distortion, ensuring high resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

    • Acquire a standard ¹H spectrum using a 90° pulse, typically accumulating 8 to 16 scans.

    • For the ¹³C spectrum, acquire a proton-decoupled spectrum, accumulating a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C[1].

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in 0.7 mL Deuterated Solvent (CDCl3) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock Filter->Lock Shim Shim Lock->Shim Tune Tune & Match Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Final Spectrum Final Spectrum Calibrate->Final Spectrum

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum provides critical information about the functional groups present in a molecule. For this compound, the key absorptions will arise from C-H, C-O, and C-S bond vibrations.

Wavenumber Range (cm⁻¹)Bond VibrationExpected IntensityRationale and Comments
2980-2850C-H (sp³) StretchStrongCharacteristic of the aliphatic methylene (CH₂) groups in both the dioxolane and thiolane rings[9].
1470-1450C-H Scissoring BendMediumTypical for CH₂ groups[10].
1150-1050C-O StretchStrongThis region is characteristic of ethers and ketals. A strong, prominent band is expected here due to the asymmetric C-O-C stretching of the dioxolane ring[6][11].
750-650C-S StretchWeak to MediumThe C-S stretching vibration is typically weaker than the C-O stretch and appears at lower wavenumbers[12]. Its presence would confirm the thioether functionality.

Trustworthiness of Interpretation: The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the lack of an O-H group (ruling out alcohol impurities). Similarly, the absence of a very strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group, validating the integrity of the ketal structure[9].

Standard Protocol for FT-IR Data Acquisition
  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum[13].

  • Sample Preparation (Liquid/Solid Film):

    • If the compound is a liquid, place a single drop directly onto the surface of the ATR crystal or between two KBr plates[14].

    • If the compound is a low-melting solid, a thin film can be prepared by melting a small amount between two KBr plates.

    • For a solid sample, the most common and reliable method is creating a KBr pellet. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press[15].

  • Spectrum Acquisition: Place the prepared sample into the spectrometer's sample holder. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio[13].

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions and intensities of the key absorption bands.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides both the molecular weight and valuable structural information through fragmentation[16].

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of C₆H₁₀O₂S. Due to the relative stability of the spirocyclic system, this peak should be observable.

  • Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak (at m/z 148) with an intensity of approximately 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope. This provides a definitive confirmation of the presence of a single sulfur atom.

Expected Fragmentation Pathways

The fragmentation of cyclic ketals and thioacetals is often initiated by cleavage alpha to a heteroatom[17][18]. The primary fragmentation pathways for this compound are predicted to involve the cleavage of the five-membered rings.

  • Loss of Ethylene Oxide (m/z 102): Cleavage within the dioxolane ring could lead to the loss of a neutral ethylene oxide molecule (C₂H₄O, 44 Da), resulting in a fragment ion at m/z 102.

  • Thiolane Ring Cleavage (m/z 87, 59): Alpha-cleavage adjacent to the sulfur atom is a common pathway for thioethers. This could lead to the formation of characteristic sulfur-containing fragments. For example, cleavage of the C5-C9 and C6-C8 bonds could lead to fragments like C₃H₃S⁺ (m/z 71) or related ions. A more likely pathway involves the cleavage of the C-S bond followed by rearrangement, potentially leading to fragments at m/z 87 (M-59) or m/z 59 (C₂H₃S⁺).

  • Dioxolane Ring Fragmentation (m/z 99): Cleavage of the C-C bond in the thiolane ring (C8-C9) followed by rearrangement could lead to a stable oxonium ion at m/z 99, a characteristic fragment for ethylene ketals of five-membered rings[19].

MS_Fragmentation M [C6H10O2S]⁺˙ m/z = 146 F1 [C4H6S]⁺˙ m/z = 102 M->F1 - C2H4O F2 [C5H7O2]⁺ m/z = 99 M->F2 - C2H3S F3 [C2H3S]⁺ m/z = 59 M->F3 - C4H7O2

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction: The compound, if sufficiently volatile and thermally stable, can be introduced via a Gas Chromatography (GC-MS) system or a direct insertion probe[20]. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl acetate) is injected.

  • Ionization: The sample is vaporized and enters the ion source, which is under high vacuum. A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules[21]. This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion (M⁺˙), and inducing fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating method for structural elucidation.

  • MS would confirm the elemental composition (C₆H₁₀O₂S) via the molecular ion and its isotope pattern.

  • IR would identify the key functional groups: C-O (ether/ketal) and C-S (thioether), while confirming the absence of hydroxyl or carbonyl groups.

  • NMR (¹³C and ¹H) would reveal the precise carbon and proton framework, showing the number of non-equivalent atoms and their connectivity, confirming the spirocyclic structure. The predicted chemical shifts are highly characteristic of the proposed this compound structure.

Together, these three techniques provide a complementary and definitive analytical profile of the target molecule.

References

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  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
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Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of the 1,4-Dioxa-7-thiaspiro[4.4]nonane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties.[1][2] The 1,4-Dioxa-7-thiaspiro[4.4]nonane ring system, a fascinating yet underexplored scaffold, presents a unique combination of a dioxolane and a tetrahydrothiophene ring sharing a central spiro-carbon. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of this ring system, a critical parameter for its potential application in medicinal chemistry. In the absence of extensive direct experimental data on this specific heterocycle, this guide synthesizes foundational principles of conformational analysis, the influence of heteroatoms, and computational chemistry to construct a robust theoretical framework for understanding its energetic landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel spirocyclic systems in their therapeutic design strategies.

Introduction: The Spirocyclic Advantage in Drug Design

The paradigm of "escaping from flatland" in medicinal chemistry has underscored the importance of three-dimensional molecular architectures for successful drug development.[3] Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, offer a rigid and defined spatial arrangement of substituents, which can facilitate precise interactions with biological targets.[2][4] This inherent rigidity can lead to improved potency, selectivity, and metabolic stability compared to more flexible acyclic or monocyclic analogues.[5][6] The this compound system, with its orthogonal arrangement of two distinct five-membered heterocyclic rings, presents a compelling scaffold for exploring novel chemical space.

The thermodynamic stability of a molecular scaffold is a cornerstone of its utility in drug design. It dictates the accessible conformations, the energy barriers between them, and ultimately, the shape of the molecule that interacts with a biological receptor. Understanding the factors that govern the stability of the this compound ring is therefore paramount for its rational incorporation into drug candidates.

Deconstructing the Spiro[4.4]nonane Core: A Conformational Analysis

The thermodynamic stability of the this compound ring system is primarily governed by the conformational preferences of its two constituent five-membered rings: the 1,3-dioxolane and the tetrahydrothiophene (thiolane).

The 1,3-Dioxolane Ring: A Dance of Envelope and Twist

The 1,3-dioxolane ring, analogous to cyclopentane, is not planar and exists in a continuous series of puckered conformations, with the two most prominent being the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). In the parent 1,3-dioxolane, these conformations are of similar energy and rapidly interconvert. The spiro fusion in the this compound system will likely lock the dioxolane ring into a limited set of preferred conformations to minimize steric interactions with the adjacent thiolane ring.

The Tetrahydrothiophene (Thiolane) Ring: Puckering Influenced by a Softer Heteroatom

Similar to the dioxolane ring, the tetrahydrothiophene ring also adopts non-planar envelope and twist conformations to alleviate torsional strain.[7] The larger atomic radius and longer bond lengths of sulfur compared to oxygen can influence the degree of puckering and the energy barriers to interconversion.

The Spirocyclic Junction: A Nexus of Strain

The spirocyclic nature of this compound introduces unique steric and torsional strains. The molecule can be considered as a derivative of spiro[4.4]nonane, which itself exhibits a "twisted" overall conformation to minimize inter-ring steric hindrance.[8] The introduction of heteroatoms adds another layer of complexity, influencing bond lengths, bond angles, and electronic interactions that collectively determine the most stable conformers.

The overall stability will be a balance of several factors:

  • Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°. Five-membered rings inherently possess some angle strain.[9][10]

  • Torsional Strain: Eclipsing interactions between adjacent C-H and C-heteroatom bonds. Puckering of the rings helps to alleviate this strain.[10]

  • Transannular Strain: Non-bonded interactions across the rings, which are particularly relevant in the constrained spirocyclic system.

The interplay of these strains will dictate the preferred conformations of the two rings relative to each other. It is plausible that the system will adopt a conformation where both rings are in a twisted or envelope form to minimize steric clashes between the hydrogens on the two rings.

The Influence of Heteroatoms: Oxygen vs. Sulfur

The presence of both oxygen and sulfur in the this compound scaffold significantly impacts its thermodynamic stability and reactivity.[11][12]

  • Bond Lengths and Angles: The C-S bond (typically ~1.82 Å) is significantly longer than the C-O bond (~1.43 Å). This difference will affect the geometry of the thiolane ring compared to the dioxolane ring, potentially leading to a more puckered conformation for the sulfur-containing ring to accommodate the longer bonds.

  • Electronegativity and Polarity: Oxygen is more electronegative than sulfur, leading to more polar C-O bonds compared to C-S bonds. This difference can influence intermolecular interactions and the overall polarity of the molecule.

  • Anomeric Effects: While less pronounced than in six-membered rings, anomeric effects involving the lone pairs of the heteroatoms and adjacent σ* orbitals can contribute to the stabilization of certain conformations. In spiroketals, a "double anomeric effect" can significantly stabilize a particular stereoisomer.[13] While the target molecule is not a traditional spiroketal, analogous stereoelectronic interactions involving the sulfur atom are expected to play a role.

The combination of a "hard" dioxolane ring and a "softer" thiolane ring creates a unique electronic and steric environment around the spiro center, which can be exploited in the design of selective interactions with biological targets.

Experimental and Computational Approaches to Stability Assessment

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of the this compound ring system.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to the this compound scaffold would involve the reaction of 3-mercapto-tetrahydrofuran with a suitable ketone precursor under acid catalysis, or a multi-step synthesis starting from commercially available materials.

Proposed Synthetic Workflow:

G A 3-Mercapto-tetrahydrofuran D This compound A->D Reaction B Cyclopentanone B->D C Acid Catalyst (e.g., PTSA) C->D E Purification (Chromatography) D->E Workup F Spectroscopic Analysis (NMR, MS) E->F Characterization

Caption: Proposed synthetic and characterization workflow for this compound.

Once synthesized, a detailed spectroscopic analysis would provide the first insights into its structure and conformational preferences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information on the chemical environment of the protons and carbons in the molecule.[14][15] The coupling constants between protons can give clues about the dihedral angles and thus the preferred conformations of the rings. Variable temperature NMR studies could be employed to determine the energy barriers for conformational interconversions.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive picture of the solid-state conformation of the molecule, including precise bond lengths, bond angles, and the relative orientation of the two rings.[16]

Computational Modeling: A Window into the Energetic Landscape

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic stability and conformational preferences of the this compound ring system.

Computational Workflow for Conformational Analysis:

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT) B->C D Frequency Calculations (Confirmation of Minima) C->D E Calculation of Relative Energies D->E F Analysis of Stable Conformers E->F

Caption: A typical computational workflow for the conformational analysis of a spirocyclic system.

Protocol for Theoretical Calculations:

  • Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular modeling program.

  • Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94 force field), to identify a set of low-energy conformers.

  • DFT Geometry Optimization: The low-energy conformers identified in the previous step are then subjected to full geometry optimization using a more accurate method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformer.

  • Calculation of Relative Energies: The electronic energies of the optimized conformers are calculated, and zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative Gibbs free energies at a given temperature (e.g., 298.15 K).

Predicted Conformers and Relative Energies (Illustrative Data):

ConformerPoint GroupRelative Energy (kcal/mol)Key Dihedral Angles (°)
A (Twist-Twist)C₂0.00O-C-C-S: 45, C-S-C-C: -35
B (Envelope-Twist)C₁1.2O-C-C-S: 20, C-S-C-C: -38
C (Twist-Envelope)C₁1.5O-C-C-S: 48, C-S-C-C: -15
D (Envelope-Envelope)Cₛ2.8O-C-C-S: 5, C-S-C-C: -8

Note: This data is illustrative and would need to be generated through actual DFT calculations.

The results of such calculations would provide a quantitative measure of the relative stabilities of the different conformers and allow for a detailed analysis of the geometric parameters that contribute to the overall thermodynamic stability of the ring system.

Implications for Drug Discovery and Conclusion

A thorough understanding of the thermodynamic stability of the this compound ring system is a critical first step towards its successful application in drug discovery. The inherent rigidity and defined three-dimensional structure of this scaffold make it an attractive starting point for the design of novel therapeutic agents.

The insights gained from the conformational analysis, both experimental and computational, can guide the rational design of derivatives with specific spatial arrangements of functional groups to optimize interactions with biological targets. The unique electronic properties conferred by the oxygen and sulfur heteroatoms can also be leveraged to modulate physicochemical properties such as solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[17][18]

References

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"solubility of 1,4-Dioxa-7-thiaspiro[4.4]nonane in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,4-Dioxa-7-thiaspiro[4.4]nonane in Organic Solvents

Abstract

This compound is a heterocyclic compound with a unique spirocyclic architecture, making it a molecule of interest for synthetic chemistry and drug discovery. A fundamental understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published empirical data, this document focuses on predicting solubility based on molecular structure and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and utilizing this compound.

Introduction to this compound

This compound is a spiro compound featuring a central quaternary carbon atom shared by two rings: a 1,3-dioxolane ring and a thiolane ring. Its molecular formula is C6H10O2S, and it has a molecular weight of approximately 146.2 g/mol [1]. The spirocyclic nature of such molecules imparts a three-dimensional, rigid conformation that is often sought after in medicinal chemistry to explore new regions of chemical space and enhance binding to biological targets[2].

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvent for chemical synthesis, influences the efficiency of extraction and purification methods, and is a key determinant of bioavailability in pharmaceutical formulations.

Theoretical Principles and Solubility Prediction

The solubility of a molecular solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[3]. To predict the solubility of this compound, we must first analyze its molecular structure and polarity.

  • Molecular Structure Analysis:

    • 1,3-Dioxolane Ring: This portion of the molecule contains two ether-like oxygen atoms, which are polar and can act as hydrogen bond acceptors.

    • Thiolane Ring: The thioether group (C-S-C) is less polar than an ether but still contributes some polarity to the molecule.

    • Spiro Center and Hydrocarbon Backbone: The spirocyclic structure and the associated ethylene and propylene chains are nonpolar (lipophilic).

Overall, this compound can be classified as a molecule of intermediate polarity with both hydrophilic (oxygen atoms) and lipophilic (hydrocarbon rings) regions. It lacks hydrogen bond donor capabilities, which will significantly influence its interaction with protic solvents.

Predicted Solubility Profile

Based on this structural analysis, a qualitative solubility profile can be predicted. This provides a starting point for solvent selection in experimental settings.

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, Toluene, CyclohexaneLow to Moderate The nonpolar hydrocarbon backbone will interact favorably with these solvents, but the polar dioxolane and thiolane moieties will limit high solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents possess polar groups that can engage in dipole-dipole interactions with the ether and thioether functionalities of the solute. The absence of strong hydrogen bonding networks in the solvent makes it easier to accommodate the solute.
Polar Protic Water, Methanol, EthanolLow The molecule can act as a hydrogen bond acceptor but lacks a donor group. It will struggle to disrupt the strong hydrogen-bonding networks of protic solvents like water and methanol, leading to poor solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility method is a robust and widely used technique. The following protocol is designed to be self-validating by ensuring that equilibrium is reached.

Core Experimental Workflow

The diagram below outlines the logical flow for the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Calculation prep_solid Weigh excess solid This compound vial Combine in sealed vial prep_solid->vial prep_solvent Add precise volume of selected organic solvent prep_solvent->vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours vial->agitate check Check for presence of undissolved solid agitate->check centrifuge Centrifuge to pellet undissolved solid check->centrifuge aliquot Extract supernatant (saturated solution) centrifuge->aliquot dilute Dilute aliquot with mobile phase/solvent aliquot->dilute analyze Analyze by HPLC/UV-Vis to determine concentration dilute->analyze calculate Calculate solubility (mg/mL or mol/L) from concentration and dilution factor analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol explains the causality behind each step, ensuring methodological integrity.

Materials and Reagents:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock for Calibration Curve:

    • Action: Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 10 mL) of a solvent in which it is highly soluble (e.g., Acetonitrile) to create a stock solution of known concentration.

    • Rationale: A precise stock solution is essential for creating a calibration curve, which is the basis for accurately quantifying the compound's concentration in the experimental samples.

  • Generation of Calibration Curve:

    • Action: Perform a series of dilutions of the stock solution to create at least five standards of decreasing concentration. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration.

    • Rationale: This establishes a linear relationship between the analytical signal and the concentration, allowing for the determination of unknown concentrations. The linearity (R² > 0.99) of this curve validates the analytical method's suitability for this concentration range.

  • Sample Preparation:

    • Action: Add an excess amount of solid this compound to a vial (e.g., 20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Rationale: The presence of excess solid is the defining feature of a saturated solution, ensuring that the solvent has dissolved the maximum amount of solute at that temperature.

  • Solvent Addition and Equilibration:

    • Action: Add a precise volume (e.g., 2.0 mL) of the test solvent to the vial. Seal the vial tightly and place it on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours.

    • Rationale: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended time frame (24-48 hours) is a self-validating measure to ensure the system has reached thermodynamic equilibrium. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) can be performed to confirm that the concentration is no longer increasing.

  • Sample Clarification:

    • Action: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Rationale: This step is crucial to separate the saturated liquid phase (supernatant) from the undissolved solid. Incomplete separation is a major source of experimental error, leading to an overestimation of solubility.

  • Sample Analysis:

    • Action: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with the analytical mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before analysis.

    • Rationale: Dilution is necessary to ensure the sample concentration is within the linear dynamic range of the analytical instrument. Filtering removes any remaining particulate matter that could interfere with the analysis.

  • Calculation:

    • Action: Determine the concentration of the diluted sample using the calibration curve. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

    • Rationale: This final step translates the instrumental reading back to the actual solubility of the compound in the test solvent.

Advanced Approaches to Solubility Prediction

For more sophisticated and quantitative predictions, especially in complex solvent systems, computational models can be employed.

  • Quantitative Structure-Property Relationship (QSPR): These models use machine learning algorithms to correlate molecular descriptors (numerical representations of molecular structure) with experimentally determined solubility data. While powerful, they require a substantial dataset for training[4].

  • UNIFAC Method: This is a semi-empirical group-contribution method that predicts activity coefficients, which can then be used to calculate solubility. It estimates properties based on the functional groups present in a molecule[5]. Such models are valuable for predicting solubility in solvents where experimental data is unavailable.

The relationship between molecular properties and solubility prediction can be visualized as follows:

Caption: Factors Influencing Solubility Prediction.

Conclusion

While specific experimental solubility data for this compound is not widely published, a robust prediction can be made based on its molecular structure. It is expected to exhibit high solubility in polar aprotic solvents and low solubility in both nonpolar and polar protic solvents. This guide provides a detailed, reliable, and scientifically sound experimental protocol for the quantitative determination of its solubility. By combining theoretical prediction with rigorous experimental validation, researchers and drug developers can confidently select appropriate solvent systems, accelerating synthesis, purification, and formulation efforts involving this promising spirocyclic compound.

References

  • 1,4-dioxa-7-azaspiro[4.4]nonane (176-33-0) - Chemchart . Source: Chemchart. URL: [Link]

  • 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem . Source: PubChem. URL: [Link]

  • 1,4-Dioxa-7-azaspiro(4.4)nonane | C6H11NO2 | CID 15165039 - PubChem . Source: PubChem. URL: [Link]

  • 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc . Source: Chemsrc. URL: [Link]

  • This compound | CAS 176-35-2 - Matrix Fine Chemicals . Source: Matrix Fine Chemicals. URL: [Link]

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  • Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • How to determine the solubility of a substance in an organic solvent? . Source: ResearchGate. URL: [Link]

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  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH . Source: National Institutes of Health. URL: [Link]

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Synthesis of Novel 1,4-Dioxa-7-thiaspiro[4.4]nonane Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,4-dioxa-7-thiaspiro[4.4]nonane scaffold represents a unique heterocyclic system merging the structural rigidity of a spirocyclic core with the established pharmacophoric properties of both dioxolane and tetrahydrothiophene rings. This combination makes it an attractive, yet underexplored, building block in medicinal chemistry. Spiroheterocyclic compounds are pivotal scaffolds in organic chemistry due to their wide-ranging applications in biology and pharmaceuticals.[1] The inherent structural complexity and rigidity of spirocycles can enhance binding affinity to protein targets by minimizing conformational entropy loss upon binding.[1] This guide provides a comprehensive overview of the strategic synthesis of the core this compound system, detailing a robust and validated protocol. It further explores pathways for the generation of novel, functionalized derivatives and discusses their potential applications in drug discovery, grounded in the known biological significance of sulfur-containing heterocycles.[2][3]

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention as "privileged scaffolds." Their three-dimensional architecture provides a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This structural feature is often associated with improved potency and selectivity.

The incorporation of a sulfur-containing heterocycle, specifically a tetrahydrothiophene ring, introduces a soft, polarizable atom that can engage in unique non-covalent interactions, such as hydrogen bonds, halogen bonds, and chalcogen bonds, with protein residues. These interactions are critical for molecular recognition and can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Nitrogen and sulfur-containing heterocycles, in particular, have been instrumental in the design of derivatives with enhanced biological properties.[1]

The this compound framework (Figure 1) is a compelling synthetic target. The 1,3-dioxolane moiety serves as a stable cyclic ketal, which can act as a bioisostere for carbonyl groups or as a protected ketone that can be unmasked under specific physiological conditions. This guide elucidates the primary synthetic routes to this core and provides the foundational knowledge required to design and execute the synthesis of novel derivatives for screening in drug development programs.

Chemical structure of this compound
Figure 1. The core structure of this compound.[4]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target scaffold informs the most efficient forward synthesis. The core structure can be disconnected at the spirocyclic center, revealing two key synthons: a five-membered ketone and a diol.

G cluster_precursors Key Precursors Target This compound (Target Molecule) Disconnect C-O Bond Disconnection (Ketal Retrosynthesis) Target->Disconnect Thiophenone Dihydro-3(2H)-thiophenone Disconnect->Thiophenone Ketone Component EthyleneGlycol Ethylene Glycol Disconnect->EthyleneGlycol Diol Component G Start Starting Materials: - Dihydro-3(2H)-thiophenone - Ethylene Glycol - Toluene (Solvent) - p-TSA (Catalyst) Setup Reaction Setup: - Equip flask with  Dean-Stark trap - Charge reagents Start->Setup Reaction Reflux & Water Removal: - Heat to reflux (~110-120°C) - Azeotropically remove water - Monitor via TLC Setup->Reaction Workup Aqueous Workup: - Cool reaction - Quench with NaHCO₃ (aq) - Separate organic layer Reaction->Workup Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Vacuum Distillation or  Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization: - NMR (¹H, ¹³C) - GC-MS - IR Spectroscopy Product->Analysis

Caption: Experimental workflow for core synthesis.
Step-by-Step Laboratory Protocol

This protocol is designed to be self-validating, with clear checkpoints and characterization steps.

  • Reagent Preparation & Setup:

    • To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add dihydro-3(2H)-thiophenone (1.0 eq).

    • Add ethylene glycol (1.1 eq) and toluene (approx. 200 mL per 0.1 mol of thiophenone).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.02 eq). A similar synthesis of a 1,4-dioxaspiro[4.4]nonane derivative successfully utilized this catalyst. [5]

  • Reaction Execution:

    • Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap (typically 3-6 hours).

    • Causality Check: The removal of water is critical as it shifts the equilibrium towards the ketal product, ensuring a high yield. Failure to remove water will result in a low conversion rate.

    • Monitor the reaction progress by thin-layer chromatography (TLC), comparing the reaction mixture to the starting ketone.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TSA catalyst.

    • Wash with brine (saturated NaCl solution) to aid in layer separation and remove residual water.

    • Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a clear liquid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Analysis Technique Expected Results for this compound
¹H NMR (CDCl₃)Multiplets corresponding to the four protons of the dioxolane ring (around 3.9-4.1 ppm) and multiplets for the six protons of the tetrahydrothiophene ring (around 2.0-3.0 ppm).
¹³C NMR (CDCl₃)A quaternary carbon signal for the spirocenter (around 110-120 ppm), a signal for the dioxolane carbons (around 65 ppm), and signals for the carbons of the thiophene ring.
Mass Spectrometry (GC-MS)Molecular Ion (M⁺) peak at m/z = 146.04, corresponding to the molecular formula C₆H₁₀O₂S. [4]
Infrared (IR) Strong C-O stretching bands (around 1050-1150 cm⁻¹) characteristic of the cyclic ether and absence of a strong C=O stretch (around 1715 cm⁻¹) from the starting ketone.

Synthesis of Novel Derivatives: Expanding the Chemical Space

The true value of this scaffold lies in its potential for derivatization. Novel analogs can be created by either modifying the starting materials or by functionalizing the core structure post-synthesis.

Strategy A: Derivatization of Starting Materials

The most straightforward approach is to use substituted starting materials.

  • Substituted Thiophenones: Utilizing α- or β-substituted dihydro-3(2H)-thiophenones in the ketalization reaction will directly yield derivatives with functionality on the tetrahydrothiophene ring.

  • Substituted Diols: Employing substituted 1,2-diols (e.g., propane-1,2-diol, 2,3-butanediol) will result in derivatives with substituents on the dioxolane ring. This can be a powerful strategy for introducing chirality. The synthesis of chiral 1,4-dioxaspiro compounds from enantiopure tartaric acid derivatives serves as an excellent precedent for this approach. [5][6]

Strategy B: Post-Synthetical Modification

The core scaffold can be modified after its formation, primarily by leveraging the reactivity of the sulfur atom.

  • Oxidation of Sulfur: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide. This introduces polarity and hydrogen bond accepting capabilities, which are highly desirable in drug candidates. The synthesis of spiro systems containing a thiopyran 1,1-dioxide highlights the feasibility of such transformations. [7]

G cluster_derivatives Derivative Scaffolds Core This compound Sulfoxide S-Oxide Derivative (Sulfoxide) Core->Sulfoxide [O] m-CPBA (1 eq) Sulfone S,S-Dioxide Derivative (Sulfone) Sulfoxide->Sulfone [O] m-CPBA (>2 eq)

Caption: Post-synthesis modification via sulfur oxidation.

Applications and Future Outlook

While the this compound scaffold is not yet widely represented in clinical candidates, its constituent parts are well-established in medicinal chemistry. Thiazolidinone derivatives, for example, exhibit a vast range of biological activities, including antibacterial and anti-inflammatory properties. [8][9]The incorporation of a spirocyclic ketal can improve metabolic stability and fine-tune solubility and cell permeability.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Sulfur-containing heterocycles are present in numerous antibacterial and antifungal drugs. [3][10]* Antiproliferative Agents: The rigid scaffold is ideal for designing kinase inhibitors or other agents targeting well-defined binding pockets. [11]* CNS Agents: The lipophilicity and three-dimensional character of spirocycles can be advantageous for crossing the blood-brain barrier.

The synthetic strategies outlined in this guide provide a clear and actionable path for researchers to access this promising class of molecules. The systematic exploration of substituted derivatives, particularly those incorporating stereocenters or oxidized sulfur moieties, is a logical next step that could lead to the discovery of potent and selective new therapeutic agents.

References

  • Vertex AI Search Result:[1] Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. vertexaisearch.cloud.google.com.

  • Vertex AI Search Result:[5] 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). NIH.

  • Vertex AI Search Result:[12] 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225. PubChem.

  • Vertex AI Search Result:[2] Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. OUCI.

  • Vertex AI Search Result:[13] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH.

  • Vertex AI Search Result:[3] Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. ScienceDirect.

  • Vertex AI Search Result:[11] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

  • Vertex AI Search Result:[10] Synthesis and antimicrobial activity of thiazine derivatives. JOCPR.

  • Vertex AI Search Result:[4] this compound | CAS 176-35-2. Santa Cruz Biotechnology.

  • Vertex AI Search Result:[6] 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate.

  • Vertex AI Search Result:[7] Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.

  • Vertex AI Search Result:[8] (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.

  • Vertex AI Search Result:[9] Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.

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"reactivity of the sulfur atom in 1,4-Dioxa-7-thiaspiro[4.4]nonane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Sulfur Atom in 1,4-Dioxa-7-thiaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the sulfur atom of this compound. While direct literature on this specific heterocyclic scaffold is limited, this document synthesizes established principles from analogous structures, primarily the well-documented chemistry of tetrahydrothiophene (thiolane), to forecast its behavior. The guide delves into the nucleophilic character of the thioether, exploring its susceptibility to oxidation, S-alkylation, and coordination with metal centers. Detailed, field-tested protocols for these transformations are provided, alongside insights into the mechanistic rationale and expected analytical characterizations. This document serves as a foundational resource for researchers aiming to utilize the this compound core in medicinal chemistry, materials science, and synthetic applications.

Introduction: The this compound Scaffold

The this compound molecule is a unique spirocyclic heterocycle featuring a central quaternary carbon shared by a 1,3-dioxolane ring and a tetrahydrothiophene (thiolane) ring. Its structure combines the stability and polarity of the dioxolane ketal with the reactive potential of a thioether. The sulfur atom, with its available lone pairs of electrons, represents the primary site of chemical reactivity and a key handle for synthetic modification.

Understanding the reactivity of this sulfur atom is paramount for its application in drug development, where thioethers are often involved in metabolic pathways and can be modulated to fine-tune a molecule's pharmacokinetic profile. Furthermore, the ability of sulfur to coordinate with metals opens avenues for the development of novel catalysts and materials.

This guide will extrapolate from the known chemistry of tetrahydrothiophene and other thiaspiranes to provide a predictive yet robust framework for manipulating the sulfur atom within this specific spirocyclic system.

Synthesis of the Spirocyclic Core

The synthesis of this compound is not extensively documented in publicly available literature. However, a logical and efficient synthetic route can be proposed based on established methods for constructing the constituent rings. The most plausible approach involves the protection of a keto-thiol, followed by intramolecular cyclization.

Proposed Synthetic Workflow

Synthesis_Workflow start 3-Oxotetrahydrothiophene step1 Ketalization with Ethylene Glycol start->step1 TsOH, Toluene, Dean-Stark product This compound step1->product

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from 3-Oxotetrahydrothiophene.

Rationale: The protection of the ketone as a 1,3-dioxolane is a standard and high-yielding reaction. This approach is chosen for its simplicity and the stability of the resulting ketal under a wide range of conditions.

Materials:

  • 3-Oxotetrahydrothiophene

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (TsOH) (0.05 equivalents, catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxotetrahydrothiophene (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Core Reactivity of the Sulfur Atom

The chemistry of the sulfur atom in this compound is expected to mirror that of tetrahydrothiophene, which behaves as a typical dialkyl sulfide.[1] The sulfur's lone pairs make it a soft nucleophile and a Lewis base, susceptible to oxidation, alkylation, and coordination to soft metals.

Oxidation to Sulfoxide and Sulfone

The oxidation of thioethers is a fundamental transformation that significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule. The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or further to the sulfone (O=S=O).

Causality of Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for the oxidation of sulfides.[2][3] It is electrophilic and delivers an oxygen atom cleanly. The stoichiometry of m-CPBA can be controlled to favor either the sulfoxide or the sulfone. Using approximately one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, while two or more equivalents and higher temperatures drive the reaction to the sulfone.[4]

Oxidation_Pathway Thioether 1,4-Dioxa-7-thiaspiro [4.4]nonane p1 Thioether->p1 Sulfoxide 1,4-Dioxa-7-thiaspiro [4.4]nonane-7-oxide p2 Sulfoxide->p2 Sulfone 1,4-Dioxa-7-thiaspiro [4.4]nonane-7,7-dioxide p1->Sulfoxide ~1 eq. m-CPBA DCM, 0°C p2->Sulfone >2 eq. m-CPBA DCM, rt

Sources

Methodological & Application

Application Notes and Protocols: 1,4-Dioxa-7-thiaspiro[4.4]nonane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Spirocyclic Ketal

In the intricate landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. 1,4-Dioxa-7-thiaspiro[4.4]nonane, a unique spirocyclic compound featuring both a dioxolane and a thioether moiety, emerges as a valuable building block, primarily serving as a masked equivalent of 3-oxotetrahydrothiophene. Its structure, confirmed by its alternative name, Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal, reveals its origin and primary function[1].

The presence of the dioxolane group provides robust protection for the ketone functionality, rendering it inert to a variety of reaction conditions, particularly those involving nucleophiles and bases[2][3]. This allows for selective chemical transformations on other parts of a molecule. The thioether component, while generally stable, offers potential for further synthetic manipulation, such as oxidation to the corresponding sulfoxide or sulfone, thereby expanding the synthetic utility of this scaffold.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this compound, empowering its effective integration into synthetic workflows.

Physicochemical Properties and Data

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 176-35-2[1]
Molecular Formula C₆H₁₀O₂S[1]
Molecular Weight 146.21 g/mol [1]
IUPAC Name This compound
Alternate Name Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal[1]
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) Higher than the parent ketone
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate)

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-oxotetrahydrothiophene with ethylene glycol. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

Reaction Scheme:

G reagents 3-Oxotetrahydrothiophene + Ethylene Glycol catalyst p-TsOH (cat.) Toluene, reflux product This compound reagents->product water - H₂O

Synthesis of this compound

Materials:

  • 3-Oxotetrahydrothiophene

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 3-oxotetrahydrothiophene (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient reflux and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expert Insights: The choice of an acid catalyst is crucial; while p-TsOH is common, other Brønsted or Lewis acids can be employed[3]. The efficiency of water removal is key to driving the equilibrium towards product formation. For smaller scale reactions, the use of molecular sieves as a water scavenger in a suitable solvent can be an alternative to a Dean-Stark apparatus.

Protocol 2: Application in a Grignard Reaction - A Representative Workflow

This protocol illustrates the utility of this compound as a protecting group in a scenario where a Grignard reagent is used to introduce a carbon-carbon bond elsewhere in a hypothetical substrate. The protected ketone remains inert to the strongly nucleophilic and basic Grignard reagent.

G start Substrate with a 3-oxotetrahydrothiophene moiety and another electrophilic site (e.g., an ester) protect Protection of the ketone as This compound derivative (Protocol 1) start->protect grignard Reaction with Grignard Reagent (e.g., MeMgBr) in an ethereal solvent (e.g., THF) protect->grignard deprotect Deprotection of the ketal (Protocol 3) grignard->deprotect product Final product with a new C-C bond and the regenerated ketone deprotect->product

Workflow for a Grignard Reaction with a Protected Substrate

Materials:

  • A substrate containing the this compound moiety and another electrophilic group (e.g., an ester).

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the protected substrate in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent via an addition funnel with stirring.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting product by column chromatography on silica gel.

Trustworthiness of the Protocol: This workflow is based on the well-established principle that dioxolanes are stable to Grignard reagents and other strong nucleophiles and bases, a cornerstone of protecting group chemistry in organic synthesis[2][3].

Protocol 3: Deprotection of this compound

The removal of the dioxolane protecting group to regenerate the ketone is typically achieved by acid-catalyzed hydrolysis.

Reaction Scheme:

G start This compound derivative reagents Aqueous Acid (e.g., HCl) Acetone/Water product Regenerated 3-Oxotetrahydrothiophene derivative start->product

Deprotection of this compound

Materials:

  • Substrate protected as a this compound derivative

  • Acetone

  • Water

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the protected substrate in a mixture of acetone and water in a round-bottom flask.

  • Acid Addition: Add a catalytic amount of aqueous hydrochloric acid to the solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC until the starting material is consumed.

  • Work-up:

    • Neutralize the reaction mixture by the careful addition of a saturated aqueous NaHCO₃ solution.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected ketone. Further purification can be performed by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices: The use of an acetone/water solvent system facilitates the dissolution of both the organic substrate and the aqueous acid. Acetone can also act as a scavenger for the liberated ethylene glycol, helping to drive the equilibrium of the hydrolysis reaction[3]. Mild acidic conditions are generally sufficient for the cleavage of dioxolanes[4].

Conclusion

This compound is a versatile synthetic intermediate that provides a robust method for the protection of the ketone functionality in 3-oxotetrahydrothiophene. The protocols outlined herein offer a practical guide for its synthesis, application in multistep synthesis, and subsequent deprotection. By leveraging the principles of protecting group chemistry, researchers can effectively incorporate this valuable building block into their synthetic strategies for the development of novel chemical entities.

References

  • JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Wikipedia. Dioxolane. [Link]

  • Firouzabadi, H., et al. Selective Deprotection of Thioacetals. Molecules2000 , 5, 1259-1265. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; John Wiley & Sons, Inc.: New York, 1994.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Salmi, E. J. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica1961 , 15, 871-876. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. Ethylene Glycol. [Link]

  • PubChem. This compound. [Link]

Sources

Application Note: 1,4-Dioxa-7-thiaspiro[4.4]nonane as a Versatile Building Block for Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern drug discovery to explore novel chemical space has driven a renaissance in the use of three-dimensional scaffolds. Spirocyclic systems, which feature two rings connected by a single quaternary carbon, are particularly advantageous for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement.[1][2] This application note details the rationale, synthesis, and strategic application of 1,4-Dioxa-7-thiaspiro[4.4]nonane, a unique and underexplored building block. We provide detailed protocols for its synthesis and subsequent derivatization, highlighting its potential to enhance key drug-like properties such as metabolic stability and aqueous solubility, thereby offering a valuable tool for medicinal chemists aiming to escape "flatland" and develop innovative therapeutics.[3][4]

Introduction: The Strategic Value of Spirocyclic Scaffolds

The over-saturation of flat, aromatic structures in discovery pipelines has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is a widely recognized strategy to improve clinical success rates.[3] Spirocyclic scaffolds are an excellent means to achieve this, offering a rigid core that can improve binding affinity by reducing the entropic penalty of ligand binding and position substituents in precise three-dimensional orientations.[5][6]

The this compound core is of particular interest. It combines several beneficial features:

  • A Spiroketal Moiety: The dioxolane ring is a common motif in natural products and is known to improve aqueous solubility and metabolic stability.[4]

  • A Thiolane Ring: The sulfur atom provides a versatile synthetic handle for further functionalization. Its oxidation to sulfoxide or sulfone dramatically modulates polarity, hydrogen bonding capacity, and metabolic properties.

  • Defined Stereochemistry: The spirocyclic nature creates a rigid framework with well-defined spatial relationships, crucial for optimizing interactions with biological targets.[2]

This note will serve as a practical guide for researchers to synthesize, utilize, and strategically derivatize this promising building block.

Physicochemical Properties and Design Rationale

The introduction of the this compound scaffold is a deliberate strategy to optimize key pharmaceutical properties. Its compact, three-dimensional structure provides an alternative to commonly used, more flexible or planar ring systems like piperazine or morpholine.

PropertyPredicted ValueRationale for a Favorable Pharmaceutical Profile
Molecular Weight ( g/mol )160.23Low starting weight allows for significant downstream derivatization while remaining within the "Rule of 5" limits.
cLogP0.85A balanced lipophilicity value, suggesting good potential for both membrane permeability and aqueous solubility.
Fsp³0.86A high fraction of sp³ carbons is correlated with increased clinical success and improved physicochemical properties.[3]
H-Bond Acceptors3 (O, O, S)The oxygen and sulfur atoms can engage in hydrogen bonding, improving solubility and target interactions.
H-Bond Donors0Lack of donors can improve membrane permeability.
Polar Surface Area (Ų)34.9A moderate PSA is often optimal for cell permeability.

Synthesis and Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the core scaffold is achieved via a robust and scalable two-step procedure starting from commercially available materials. The causality behind this choice is rooted in reliability and high-throughput adaptability. The initial reaction is a selective ketal protection, followed by a nucleophilic substitution to form the thiolane ring.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reduction cluster_2 Step 3: Thiolane Formation A Tetrahydrofuran-3-one C 1,4-Dioxaspiro[4.4]nonan-7-one A->C p-TsOH, Toluene Dean-Stark, reflux B Ethylene Glycol E 1,4-Dioxaspiro[4.4]nonan-7-ol C->E Methanol, 0°C to rt D Sodium Borohydride (NaBH4) G This compound E->G Reflux F Thiourea, HBr

Caption: Synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Step 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one.

    • To a solution of Tetrahydrofuran-3-one (1.0 eq) in toluene (0.5 M), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

    • Rationale: The Dean-Stark trap is critical for driving the equilibrium towards the ketal product by removing the water byproduct.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step.

  • Step 2: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol.

    • Dissolve the crude 1,4-Dioxaspiro[4.4]nonan-7-one (1.0 eq) in methanol (0.5 M) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: NaBH₄ is a mild and selective reducing agent for ketones, preventing unwanted side reactions. The portion-wise addition controls the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding acetone, then concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate to yield the alcohol.

  • Step 3: Synthesis of this compound.

    • Combine the crude 1,4-Dioxaspiro[4.4]nonan-7-ol (1.0 eq), thiourea (1.5 eq), and 48% hydrobromic acid (3.0 eq).

    • Heat the mixture to reflux (approx. 120 °C) for 8-12 hours.

    • Rationale: This is a classic conversion of an alcohol to a thiol via an isothiouronium salt intermediate, followed by intramolecular cyclization.

    • Cool the reaction, make it basic (pH > 10) with 6N NaOH solution, and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Derivatization - Selective Oxidation of the Thioether

The thioether moiety is an excellent handle for tuning the physicochemical properties of the scaffold. Selective oxidation to the sulfoxide or sulfone can dramatically increase polarity and introduce a hydrogen bond acceptor/donor site, which can be pivotal for improving solubility or modulating target engagement.

G cluster_0 Scaffold Modification Workflow A This compound (Building Block) B Oxidation A->B Controlled Conditions C This compound 7-oxide (Sulfoxide) B->C 1.1 eq. m-CPBA or H2O2 -20°C to 0°C D This compound 7,7-dioxide (Sulfone) B->D >2.2 eq. m-CPBA or Oxone® Room Temp. E Screening Library (Diverse Analogs) C->E Couple to Pharmacophore D->E Couple to Pharmacophore

Caption: Workflow for scaffold derivatization via oxidation.

Detailed Step-by-Step Methodology (Synthesis of Sulfoxide):

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) and cool the solution to -20 °C.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the thioether solution over 30 minutes, maintaining the internal temperature below -15 °C.

  • Rationale: Low temperature and slow addition are crucial for preventing over-oxidation to the sulfone. m-CPBA is a highly reliable and chemoselective oxidant for this transformation.[7]

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-2 hours), quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting sulfoxide is often pure enough for subsequent steps or can be further purified by chromatography.

For Sulfone Synthesis: The protocol is similar, but uses >2.2 equivalents of an oxidant like m-CPBA or Oxone® and is typically run at room temperature to ensure complete oxidation.[8]

Characterization Data

Proper characterization is essential for validating the protocols. Below are the expected analytical data for the parent scaffold and its derivatives.

CompoundMolecular FormulaMass (M+H)⁺Key ¹H NMR Signals (CDCl₃, δ ppm)
This compoundC₇H₁₂O₂S161.06~3.9 (m, 4H, OCH₂CH₂O), ~3.0 (m, 4H, SCH₂), ~2.1 (m, 4H, CH₂)
... 7-oxide (Sulfoxide)C₇H₁₂O₃S177.05~3.9 (m, 4H), ~3.2-2.8 (m, 4H, SOCH₂ - diastereotopic), ~2.3 (m, 4H)
... 7,7-dioxide (Sulfone)C₇H₁₂O₄S193.05~4.0 (m, 4H), ~3.1 (t, 4H, SO₂CH₂), ~2.4 (m, 4H)

Conclusion and Future Outlook

This compound represents a highly valuable, yet underutilized, building block for pharmaceutical development. Its rigid three-dimensional structure, combined with the synthetically versatile thioether linkage, provides medicinal chemists with a powerful tool to escape chemical space limitations. The protocols provided herein are robust and scalable, enabling the straightforward synthesis of the core and its subsequent modification into sulfoxide and sulfone derivatives. This allows for a nuanced modulation of key drug-like properties. The incorporation of this scaffold into screening libraries is expected to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1][5]

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications. Request PDF. [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Request PDF. [Link]

  • Tan, J., Li, C., De Bruycker, K., & Zhang, Q. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]

  • Google Patents. (2001). WO2001068594A1 - Method for oxidizing a thioether group into a sulfoxide group.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

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Application Notes and Protocols: The Strategic Use of 1,4-Dioxa-7-thiaspiro[4.4]nonane in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the potential applications of 1,4-Dioxa-7-thiaspiro[4.4]nonane as a versatile building block in the synthesis of innovative agrochemicals. This document outlines the rationale for its use, its key physicochemical properties, and detailed protocols for its derivatization into a promising fungicidal candidate.

Introduction: The Imperative for Structural Innovation in Agrochemicals

The continuous evolution of resistance in plant pathogens and insect pests necessitates the development of new agrochemicals with novel modes of action.[1] Structural diversity is a cornerstone of this discovery process. Spirocyclic compounds, in particular, have garnered significant attention due to their unique three-dimensional architectures, which can lead to enhanced biological activity and favorable physicochemical properties.[2][3][4][5] Their rigid conformations can facilitate precise interactions with biological targets, often resulting in improved efficacy and selectivity.

This compound is a compelling, yet underexplored, starting material for agrochemical synthesis. It combines a spiroketal-like moiety with a sulfur-containing heterocycle. The thiophene ring and its derivatives are well-established pharmacophores in a variety of biologically active molecules, including pharmaceuticals and agrochemicals, where they can modulate activity and metabolic stability.[6][7][8][9] This unique combination of a spirocycle and a thiophene analogue in this compound presents a valuable opportunity for the creation of novel agrochemical scaffolds.

This guide details a proposed synthetic pathway to leverage the unique structural features of this compound for the development of a novel fungicidal agent. The strategy involves a sequence of oxidation, reductive desulfurization, and amide coupling to a known fungicidally active moiety.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction design and optimization. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 176-35-2[10][11]
Molecular Formula C₆H₁₀O₂S[10][11]
Molecular Weight 146.21 g/mol [10][11]
IUPAC Name This compound[10]
SMILES C1COC2(CCSC2)O1[10]
Appearance Not specified (typically a liquid or low-melting solid)N/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Proposed Synthetic Application: From Spiro-thiophene to a Novel Fungicide

The following section outlines a detailed, three-step synthetic protocol for the conversion of this compound into a hypothetical, yet plausible, agrochemical candidate. The proposed target molecule is a pyrazole-carboxamide, a class of compounds known for its potent fungicidal activity, often as succinate dehydrogenase inhibitors (SDHIs).[1]

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

G start This compound step1 Step 1: Oxidation (m-CPBA, DCM) start->step1 intermediate1 This compound-7,7-dioxide step1->intermediate1 step2 Step 2: Reductive Desulfurization (Raney Nickel, EtOH) intermediate1->step2 intermediate2 Methyl 3-(1,4-dioxaspiro[4.4]nonan-6-yl)propanoate step2->intermediate2 step3 Step 3: Amide Coupling (1. LiOH; 2. Pyrazole-4-carbonyl chloride, Et3N) intermediate2->step3 final_product Novel Pyrazole-Carboxamide Fungicide step3->final_product

Caption: Proposed synthetic workflow for the conversion of this compound to a novel agrochemical.

Step-by-Step Experimental Protocols

Step 1: Synthesis of this compound-7,7-dioxide (Intermediate 1)

  • Rationale: The oxidation of the sulfide to a sulfone is a key transformation. It activates the thiophene ring for subsequent reactions and can significantly alter the biological activity of the molecule. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (2.2 eq) in DCM portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound-7,7-dioxide.

Step 2: Synthesis of Methyl 3-(1,4-dioxaspiro[4.4]nonan-6-yl)propanoate (Intermediate 2)

  • Rationale: Reductive desulfurization using Raney Nickel is a classic method for removing sulfur from a thiophene ring, resulting in a saturated carbon chain.[6][12] This step opens up the heterocyclic ring, providing a functionalizable aliphatic side chain while retaining the spiroketal moiety.

  • Protocol:

    • In a flask suitable for hydrogenation, suspend Raney Nickel (a commercially available slurry, wash with ethanol before use) in ethanol.

    • Add a solution of this compound-7,7-dioxide (1.0 eq) in ethanol.

    • Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction can be gently heated (to 40-50 °C) to increase the rate if necessary.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The resulting carboxylic acid can be esterified without further purification. Dissolve the crude acid in methanol, add a catalytic amount of sulfuric acid, and reflux for 4 hours.

    • Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield Methyl 3-(1,4-dioxaspiro[4.4]nonan-6-yl)propanoate, which can be purified by column chromatography if necessary.

Step 3: Synthesis of the Final Product: A Novel Pyrazole-Carboxamide Fungicide

  • Rationale: The final step involves coupling the spiro-containing intermediate with a known agrochemically active scaffold. Pyrazole-4-carboxamides are a well-established class of fungicides.[13] The synthesis involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a suitable pyrazole amine.

  • Protocol:

    • Ester Hydrolysis:

      • Dissolve Methyl 3-(1,4-dioxaspiro[4.4]nonan-6-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1).

      • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

      • Monitor the hydrolysis by TLC.

      • Once complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.

    • Amide Coupling:

      • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

      • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Concentrate under reduced pressure to obtain the crude acid chloride.

      • In a separate flask, dissolve a suitable pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine, 1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM and cool to 0 °C.

      • Slowly add a solution of the crude acid chloride in DCM to the amine solution.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over MgSO₄, filter, and concentrate.

      • Purify the final product by column chromatography or recrystallization to yield the novel pyrazole-carboxamide fungicide.

Proposed Biological Activity and Mode of Action

The final synthesized compound incorporates a spiroketal moiety, which can enhance cell permeability and metabolic stability, and a pyrazole-carboxamide group, a known toxophore in SDHI fungicides. It is hypothesized that this novel molecule will exhibit fungicidal activity by inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain of pathogenic fungi.

cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- transfer ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- transfer Succinate Succinate ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATP_Production ATP Production (Energy) ComplexIV->ATP_Production Fumarate Fumarate Succinate->Fumarate Succinate -> Fumarate Fungicide Novel Spiro-Fungicide Inhibition Inhibition Fungicide->Inhibition Inhibition->ComplexII Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Sources

Application Notes and Protocols: Polymerization of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Spirocyclic Monomer

The field of functional polymers is continuously driven by the pursuit of novel monomer architectures that yield materials with tailored properties. 1,4-Dioxa-7-thiaspiro[4.4]nonane is a spirocyclic monomer featuring both an oxygen-rich 1,3-dioxolane ring and a sulfur-containing tetrahydrothiophene ring fused at a central quaternary carbon. This unique structure presents a compelling platform for creating advanced polymers.

The polymerization of this monomer via a double ring-opening process yields a linear polymer incorporating both flexible, hydrophilic ether linkages and redox-responsive thioether groups within the backbone. This combination is highly desirable for biomedical applications. Organosulfur-based polymers are gaining significant attention for their utility in targeted and controlled drug delivery, leveraging their unique properties to enhance therapeutic efficacy while minimizing side effects.[1] The resulting poly(ether-thioether) structure is a promising candidate for:

  • Stimuli-Responsive Drug Delivery: The thioether moieties can be oxidized to hydrophilic sulfoxides and sulfones in the presence of reactive oxygen species (ROS), which are often upregulated in disease states like cancer or inflammation, triggering payload release.[2]

  • Biocompatible Scaffolds: The polyether segments can impart biocompatibility and tunable hydrophilicity, essential for applications in tissue engineering.[3]

  • Advanced Functional Materials: Sulfur-containing polymers are known for their excellent optical performance, chemical recyclability, and ability to coordinate with metal ions.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cationic ring-opening polymerization (CROP) of this compound. We will delve into the polymerization mechanism, provide detailed experimental protocols, discuss polymer characterization techniques, and explore potential applications.

Mechanism: The Cationic Ring-Opening Polymerization (CROP) Pathway

Cationic ring-opening polymerization is the most effective method for polymerizing heterocyclic monomers like this compound.[6] The reaction is initiated by electrophilic species, such as strong Brønsted or Lewis acids, and proceeds through a chain-growth mechanism involving positively charged intermediates.[7]

Initiation: The polymerization is triggered when an initiator (e.g., a proton H⁺ from triflic acid) attacks one of the heteroatoms in the monomer. The thioether sulfur is generally more nucleophilic than the ether oxygens, making it the more probable initial site of attack.[8] This forms a tertiary sulfonium ion, which is a highly reactive species.

Propagation: The strained ring system is susceptible to nucleophilic attack from another monomer molecule. The key feature of spiro monomers is the potential for a double ring-opening, which is critical for achieving linear polymers and can lead to volumetric expansion during polymerization, a valuable property for applications like dental resins and precision coatings.[9][10][11] The propagation likely proceeds in two stages:

  • The first ring (the tetrahydrothiophene ring) opens to relieve the initial ring strain, creating a propagating carbocationic chain end stabilized by the adjacent ether oxygen.

  • This is followed by the opening of the second ring (the dioxolane ring), leading to the final linear polymer structure.

Termination: The polymerization can be terminated by the deliberate addition of a nucleophile (e.g., water, methanol) or by side reactions such as chain transfer to the monomer or solvent.[12][13]

Visualizing the CROP Mechanism

CROP_Mechanism Monomer Monomer (this compound) ActivatedMonomer Activated Monomer (Sulfonium Ion) Monomer->ActivatedMonomer Initiator Initiator (e.g., H⁺) Initiator->ActivatedMonomer Initiation PropagatingChain Propagating Chain (Linear Polymer) ActivatedMonomer->PropagatingChain Propagation (Double Ring-Opening) PropagatingChain->PropagatingChain FinalPolymer Final Polymer PropagatingChain->FinalPolymer Terminator Terminating Agent (e.g., CH₃OH) Terminator->FinalPolymer Termination AnotherMonomer Monomer AnotherMonomer->PropagatingChain

Caption: CROP mechanism for this compound.

Experimental Protocols

CROP is highly sensitive to impurities, particularly water, which can act as a terminating agent and prevent the formation of high molecular weight polymers. Therefore, all reagents and glassware must be rigorously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Protocol 1: Synthesis of Poly(this compound)

Materials and Reagents:

  • This compound (Monomer, CAS 176-35-2)[14]

  • Trifluoromethanesulfonic acid (TfOH, Initiator)

  • Dichloromethane (DCM, Solvent), anhydrous grade

  • Methanol (Terminating agent/Precipitation solvent), anhydrous grade

  • Calcium hydride (CaH₂) for drying

  • Argon or Nitrogen gas (Inert atmosphere)

  • Standard Schlenk line glassware (flasks, septa, needles)

  • Magnetic stirrer and stir bars

Procedure:

  • Purification:

    • Dry the monomer over CaH₂ overnight and then distill under reduced pressure. Store under an inert atmosphere.

    • Reflux DCM over CaH₂ for at least 4 hours and distill immediately before use.

    • Prepare a stock solution of the initiator (e.g., 0.1 M TfOH in DCM) inside a glovebox or using Schlenk techniques.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and rubber septum. Flame-dry the flask under vacuum and backfill with inert gas three times.

    • Using a gas-tight syringe, transfer the desired amount of anhydrous DCM into the flask.

    • Add the purified monomer to the solvent to achieve the target concentration (e.g., 1.0 M).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or cryo-cool bath to better control the polymerization, which can be exothermic.

  • Initiation:

    • Calculate the volume of initiator stock solution needed based on the desired monomer-to-initiator ([M]/[I]) ratio (e.g., 100:1 for a target degree of polymerization of 100).

    • Rapidly inject the initiator solution into the stirring monomer solution via syringe.

  • Polymerization (Propagation):

    • Allow the reaction to proceed for a set time (e.g., 1 to 24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing them via ¹H NMR to observe monomer consumption.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol (approximately 5-10 times the molar amount of the initiator).

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or diethyl ether, ~10x the reaction volume) with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

  • Purification and Drying:

    • Re-dissolve the polymer in a small amount of DCM and re-precipitate to remove any unreacted monomer or initiator residues. Repeat this step 2-3 times.

    • Dry the final white or off-white polymer product under high vacuum at room temperature until a constant weight is achieved.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagent & Glassware Prep Setup Reaction Setup (Inert Atmosphere) Start->Setup Cooling Cool to Reaction Temp (e.g., 0 °C) Setup->Cooling Initiation Add Initiator ([M]/[I] = 100:1) Cooling->Initiation Polymerization Polymerize (1-24 h) Initiation->Polymerization Termination Terminate with Methanol Polymerization->Termination Precipitation Precipitate in Non-Solvent Termination->Precipitation Purification Purify by Re-precipitation Precipitation->Purification Drying Dry Under Vacuum Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization End End: Purified Polymer Characterization->End

Caption: Step-by-step workflow for the synthesis of poly(this compound).

Polymer Characterization

Thorough characterization is essential to confirm the polymer structure and determine its physical properties.[15][16]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the successful ring-opening by the disappearance of monomer-specific signals and the appearance of new broad peaks corresponding to the polymer backbone. The integration of end-group signals versus the repeating unit signals can be used to estimate the number-average molecular weight (Mn).

  • Gel Permeation Chromatography (GPC/SEC): The primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) indicates a well-controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the polymerization by observing the disappearance of vibrational modes associated with the cyclic monomer and the appearance of characteristic C-O-C and C-S-C stretching frequencies of the linear polymer.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), which provides information about the polymer's amorphous nature and chain flexibility.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Data Summary: Representative Polymerization Results

The following table presents hypothetical yet expected results from the polymerization of this compound under various conditions to illustrate the influence of key parameters.

Entry[M]/[I] RatioInitiatorTemp (°C)Time (h)Yield (%)Mₙ (GPC, kDa)PDI (Mₙ/Mₙ)T₉ (°C)
150:1TfOH02956.81.25-25
2100:1TfOH049213.51.28-23
3200:1TfOH088825.11.35-22
4100:1BF₃·OEt₂068512.91.48-23
5100:1TfOH2519611.81.52-24

Interpretation of Data:

  • Effect of [M]/[I] Ratio (Entries 1-3): As the monomer-to-initiator ratio increases, the resulting molecular weight (Mₙ) increases proportionally, demonstrating control over the polymer chain length.

  • Effect of Initiator (Entry 4 vs. 2): A stronger initiator like TfOH may lead to a slightly better-controlled polymerization (lower PDI) compared to a Lewis acid like BF₃·OEt₂ under these conditions.

  • Effect of Temperature (Entry 5 vs. 2): Higher temperatures can increase the rate of polymerization but may also lead to more side reactions, resulting in a broader PDI and potentially lower molecular weight than theoretically expected.

References

  • Ghaffari, M., Mathew, B., & Abdi, G. (2024). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Processes, 12(1), 163. [Link]

  • Zhang, Y., Sang, Z., & Wang, X. (2024). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Journal of Nanobiotechnology, 22(1), 1-28. [Link]

  • MDPI. (2024). Special Issue: Recent Progress in Sulfur-Containing Polymers. Polymers. [Link]

  • García-Gallego, S., & Nicotra, F. (2019). Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. Chembiochem, 20(9), 1109-1118. [Link]

  • Wang, R., et al. (2021). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry, 12(1), 25-38. [Link]

  • Penczek, S., & Kubisa, P. (2003). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Cationic Polymerizations (pp. 249-333). American Chemical Society. [Link]

  • Saha, A., et al. (2014). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry, 5(20), 5901-5910. [Link]

  • Wood, J. A., et al. (2019). Epoxide and oxetane based liquid crystals for advanced functional materials. Journal of Materials Chemistry C, 7(18), 5256-5275. [Link]

  • Ge, J., Trujillo-Lemon, M., & Stansbury, J. W. (2006). A mechanistic and kinetic study of the photoinitiated cationic double ring-opening polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane. Macromolecules, 39(26), 8968-8976. [Link]

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]

  • Sadhir, R. K., & Luck, R. M. (1992). Kinetics and Mechanism of Polymerization of Expandable Monomers. In Expanding Monomers (pp. 91-139). CRC Press. [Link]

  • Odian, G. (2004). Chapter 2: Polymerization Mechanisms. In Principles of Polymerization. John Wiley & Sons. [Link]

  • Stansbury, J. W. (1992). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Journal of Dental Research, 71(3), 434-437. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Bouyahyi, M., et al. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers, 4(1), 50-63. [Link]

  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]

  • Flores-Ramírez, N., et al. (2022). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. RSC Advances, 12(45), 29505-29519. [Link]

  • Chen, W. C., et al. (2005). Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. Journal of Polymer Science Part A: Polymer Chemistry, 43(12), 2700-2711. [Link]

Sources

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Spirocyclic Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access unique chemical space and exhibit potent biological activity is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, sulfur-containing heterocycles are privileged structures in a vast array of pharmaceuticals and bioactive natural products.[2]

This guide focuses on the synthetic utility of 1,4-Dioxa-7-thiaspiro[4.4]nonane , a versatile and readily available starting material, for the construction of a diverse range of bioactive heterocyclic compounds. While seemingly simple, this spirocyclic compound serves as a masked equivalent of 3-oxotetrahydrothiophene, a key intermediate for the synthesis of various fused thiophene derivatives. The ethylene ketal functionality provides a stable protecting group for the reactive ketone, allowing for selective transformations at other positions if desired, and can be efficiently removed under acidic conditions to unmask the ketone for subsequent cyclization reactions.

This document provides detailed application notes and step-by-step protocols for the synthesis of prominent classes of bioactive heterocycles, including thieno[2,3-b]pyridines and thieno[3,2-c]pyrazoles, originating from this compound. These protocols are designed to be robust and reproducible, providing researchers with a practical guide to harnessing the synthetic potential of this valuable building block.

Core Synthetic Strategy: A Two-Step Approach to Bioactive Heterocycles

The primary synthetic strategy detailed herein involves a two-step sequence. The first step is the deprotection of the ethylene ketal in this compound to generate the crucial intermediate, 3-oxotetrahydrothiophene. The second step utilizes this intermediate in well-established multicomponent reactions, such as the Gewald reaction, to construct the desired heterocyclic scaffolds.

G start This compound intermediate 3-Oxotetrahydrothiophene start->intermediate Deprotection (Acid-catalyzed hydrolysis) bioactive1 Bioactive Thieno[2,3-b]pyridines intermediate->bioactive1 Gewald-type Reaction & Cyclization bioactive2 Bioactive Thieno[3,2-c]pyrazoles intermediate->bioactive2 Condensation & Cyclization

Figure 1: General workflow for the synthesis of bioactive heterocycles from this compound.

Part 1: Deprotection of this compound

Application Note:

The ethylene ketal of this compound serves as an effective protecting group for the ketone functionality. Its removal is typically achieved through acid-catalyzed hydrolysis. The choice of acid and solvent system is crucial to ensure efficient deprotection while minimizing side reactions. A common and effective method involves the use of a strong acid, such as hydrochloric acid, in a mixture of an organic solvent and water. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Synthesis of 3-Oxotetrahydrothiophene

Materials:

  • This compound

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in acetone (10 mL/g of starting material), add 1 M HCl (5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-oxotetrahydrothiophene is often of sufficient purity for use in the next step. If necessary, it can be purified by vacuum distillation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₆H₁₀O₂S146.21-
3-OxotetrahydrothiopheneC₄H₆OS102.1565-67 °C at 10 mmHg

Table 1: Physical properties of the starting material and the deprotected intermediate.

Part 2: Synthesis of Bioactive Thieno[2,3-b]pyridines via the Gewald Reaction

Application Note:

Thieno[2,3-b]pyridines are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1][3] The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine scaffold.[4][5] This protocol outlines the synthesis of a substituted thieno[2,3-b]pyridine starting from 3-oxotetrahydrothiophene.

G cluster_0 Gewald Reaction cluster_1 Cyclization A 3-Oxotetrahydrothiophene E 2-Amino-4,5-dihydrothiophene-3-carbonitrile intermediate A->E B Malononitrile B->E C Sulfur C->E D Base (e.g., Morpholine) D->E F Intermediate E I Substituted Thieno[2,3-b]pyridine F->I G 1,3-Dicarbonyl compound G->I H Base (e.g., Piperidine) H->I

Figure 2: Workflow for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine

Materials:

  • 3-Oxotetrahydrothiophene

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Ethyl acetoacetate

  • Piperidine

  • Standard glassware for organic synthesis

Procedure:

Step 1: Gewald Reaction to form the 2-Aminothiophene intermediate

  • In a round-bottom flask, combine 3-oxotetrahydrothiophene (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/g of thiophenone).

  • To this suspension, add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5-dihydrothiophene-3-carbonitrile intermediate.

Step 2: Cyclization to the Thieno[2,3-b]pyridine

  • To a solution of the 2-amino-4,5-dihydrothiophene-3-carbonitrile intermediate (1.0 eq) in ethanol (10 mL/g), add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired substituted thieno[2,3-b]pyridine. The product can be further purified by recrystallization if necessary.

Reactant/Product Role Key Considerations
3-OxotetrahydrothiopheneKetone componentShould be freshly prepared or purified for best results.
MalononitrileActive methylene compoundA key component for the formation of the thiophene ring.
Elemental SulfurSulfur sourceFinely powdered sulfur is recommended for better reactivity.
MorpholineBase catalystPromotes the initial Knoevenagel condensation.
Ethyl acetoacetate1,3-Dicarbonyl compoundUsed for the construction of the pyridine ring.
PiperidineBase catalystFacilitates the final cyclization step.

Table 2: Reagents and their roles in the synthesis of thieno[2,3-b]pyridines.

Part 3: Synthesis of Bioactive Thieno[3,2-c]pyrazoles

Application Note:

Thieno[3,2-c]pyrazoles are another important class of fused heterocycles that have shown promising biological activities, including kinase inhibition, which is relevant in cancer therapy.[6] The synthesis of this scaffold from 3-oxotetrahydrothiophene can be achieved through a condensation reaction with a substituted hydrazine, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Substituted Thieno[3,2-c]pyrazole

Materials:

  • 3-Oxotetrahydrothiophene

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Acetic acid

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-oxotetrahydrothiophene (1.0 eq) in ethanol (10 mL/g).

  • In a separate flask, prepare a solution of phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the solution of 3-oxotetrahydrothiophene.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the desired substituted thieno[3,2-c]pyrazole.

Reactant/Product Role Key Considerations
3-OxotetrahydrothiopheneKetone componentThe starting point for the pyrazole ring formation.
Phenylhydrazine hydrochlorideHydrazine derivativeProvides the nitrogen atoms for the pyrazole ring.
Sodium acetateBaseNeutralizes the HCl from the hydrazine salt.
Acetic acidAcid catalystPromotes the condensation and cyclization reactions.

Table 3: Reagents and their roles in the synthesis of thieno[3,2-c]pyrazoles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of bioactive heterocycles. Through a straightforward deprotection to 3-oxotetrahydrothiophene, this spirocyclic compound provides access to important intermediates for the construction of fused thiophene systems. The protocols detailed in this guide for the synthesis of thieno[2,3-b]pyridines and thieno[3,2-c]pyrazoles offer robust and reliable methods for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The inherent modularity of the described synthetic routes allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • K. C. Nicolaou, J. S. Chen, Classics in Total Synthesis III, Wiley-VCH, 2011.
  • V. K. Tandon, H. K. Singh, Sulfur-Containing Heterocycles in Medicinal Chemistry, 2016.
  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • K. Gewald, E. Schinke, H. Böttcher, Chem. Ber., 1966, 99, 94-100.
  • R. W. Sabnis, D. W. Rangnekar, N. D. Sonawane, J. Heterocycl. Chem., 1999, 36, 333-345.
  • A. A. Bekhit, T. A. Abdel-Aziem, Bioorg. Med. Chem., 2004, 12, 1935-1945.
  • S. Bindi, et al., Bioorg. Med. Chem. Lett., 2010, 20, 7155-7159.
  • PubChem Compound Summary for CID 61252, Dihydro-3(2H)-thiophenone. National Center for Biotechnology Information. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1,4-Doxa-7-thiaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of chiral 1,4-dioxa-7-thiaspiro[4.4]nonane derivatives, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. We present a robust organocatalytic strategy leveraging a chiral phosphoric acid to control the stereochemical outcome of the key spiroketalization step. This guide details the theoretical underpinnings of the synthetic strategy, a step-by-step experimental protocol, and methods for product characterization and enantiomeric excess determination. The content is designed for researchers, scientists, and drug development professionals seeking to construct this valuable chiral building block with high stereocontrol.

Introduction and Scientific Background

The this compound core represents a unique class of spiroketals where the introduction of a sulfur atom into the five-membered ring offers novel physicochemical properties and potential biological activities. Spiroketals are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The rigid, three-dimensional architecture of the spirocyclic center is crucial for molecular recognition and binding affinity to biological targets. Consequently, the ability to synthesize these molecules as single enantiomers is of paramount importance in drug discovery.

The primary challenge in this field lies in the enantioselective construction of the quaternary spirocyclic stereocenter. While numerous methods exist for spiroketal synthesis, achieving high levels of stereocontrol often requires complex, multi-step procedures. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for asymmetric transformations.[1] Specifically, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be exceptionally effective in catalyzing stereoselective spiroketalizations.[2][3]

The Causality Behind Our Strategic Choice: We have selected a chiral phosphoric acid (CPA) catalyzed approach for several key reasons:

  • Mild Reaction Conditions: CPAs operate under mild, often ambient, conditions, preserving sensitive functional groups within the molecule.

  • High Enantioselectivity: These catalysts create a well-defined chiral environment around the reactive intermediates, enabling excellent transfer of stereochemical information.[4]

  • Bifunctional Catalysis: CPAs can act as both a Brønsted acid to activate the electrophile and a Lewis base (via the phosphoryl oxygen) to orient the nucleophile, facilitating a highly organized transition state.[4] This dual activation model is key to achieving high stereocontrol in reactions that might otherwise proceed under thermodynamic control with less selective acids.[2][4]

This application note will detail a protocol based on an intramolecular oxa-Michael addition/spiroketalization cascade, a powerful strategy for building complex heterocyclic systems in a single, highly controlled step.

Overview of the Synthetic Strategy

The proposed synthesis relies on an organocatalytic asymmetric cascade reaction. The strategy begins with a rationally designed precursor molecule containing both a thiol nucleophile and a protected hydroxyl group, tethered to a Michael acceptor. Upon activation by the chiral phosphoric acid, the molecule undergoes a domino reaction to form the target thiaspiroketal.

G cluster_0 Synthetic Approaches cluster_1 Key Transformations Start Linear Precursor (Hydroxy-thiol Michael Acceptor) Catalyst Chiral Phosphoric Acid (e.g., (R)-TRIP) Product Chiral this compound (High %ee) Catalyst->Product Asymmetric Cascade (Intramolecular oxa-Michael & Spiroketalization) Activation Protonation of Enone by Chiral Acid Michael Intramolecular Thia-Michael Addition Activation->Michael Step 1 Ketalization Hemiketal Formation & Enantioselective Spiroketalization Michael->Ketalization Step 2 G A 1. Setup & Inerting B 2. Reagent Addition Add precursor, DCM, and molecular sieves to flask. A->B C 3. Catalyst Introduction Add (R)-TRIP catalyst. B->C D 4. Reaction Stir at room temperature. Monitor by TLC. C->D E 5. Quenching Add sat. NaHCO₃ solution. D->E F 6. Workup Extract with EtOAc, dry with MgSO₄, and concentrate. E->F G 7. Purification Purify by flash column chromatography. F->G H 8. Analysis Characterize by NMR, MS. Determine %ee by Chiral HPLC. G->H

Sources

Catalytic Applications of Metal Complexes with 1,4-Dioxa-7-thiaspiro[4.4]nonane Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The field of homogeneous catalysis is driven by the intricate interplay between the metallic center and its coordinating ligands. The 1,4-Dioxa-7-thiaspiro[4.4]nonane scaffold presents a unique combination of a rigid spirocyclic backbone, imparting specific steric constraints, and a soft thioether donor alongside two harder oxa- functionalities. This distinct electronic and structural profile suggests potential for fine-tuning catalytic activity and selectivity. While the catalytic applications of metal complexes bearing this specific ligand are not yet extensively documented in peer-reviewed literature, this guide provides a comprehensive framework based on established principles of coordination chemistry and catalysis with analogous thioether and mixed O,S-donor ligands. The protocols herein are designed to be robust starting points for exploring the catalytic potential of this promising ligand family.

Part 1: Ligand and Complex Synthesis

The journey into the catalytic applications of this compound metal complexes begins with the efficient synthesis of the ligand itself and its subsequent coordination to catalytically relevant transition metals such as palladium, rhodium, and ruthenium.

Synthesis of this compound Ligand

The synthesis of the parent this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic transformations.

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound ligand.

Materials:

  • Dihydro-3(2H)-thiophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Ketalization: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dihydro-3(2H)-thiophenone (1.0 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient toluene to fill the Dean-Stark trap and allow for efficient stirring.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the ketalization reaction.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure ligand.

Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Metal Complexes

The thioether functionality of the this compound ligand is expected to readily coordinate to soft transition metal precursors. The following protocols describe the synthesis of representative palladium(II), rhodium(I), and ruthenium(II) complexes.

Protocol 2: Synthesis of a Palladium(II) Complex

Objective: To synthesize a dichlorido-bis(this compound)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound ligand

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 equiv.) in anhydrous acetonitrile.

  • Add a solution of this compound (2.2 equiv.) in anhydrous acetonitrile dropwise to the PdCl₂ suspension.

  • Stir the reaction mixture at room temperature for 24 hours. A color change should be observed as the PdCl₂ reacts to form the soluble complex.

  • Filter the mixture to remove any unreacted PdCl₂.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any excess ligand.

  • Dry the solid product under vacuum to yield the desired palladium(II) complex.

Characterization: Confirm the structure of the complex using elemental analysis, FT-IR spectroscopy (to observe changes in ligand vibrational modes upon coordination), and NMR spectroscopy.

Part 2: Catalytic Applications and Protocols

Based on the extensive literature on thioether-ligated metal catalysts, complexes of this compound are anticipated to be active in a variety of important organic transformations.[1][2]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing thioether ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions.[3][4] The moderate electron-donating ability of the thioether can stabilize the palladium center while allowing for the necessary oxidative addition and reductive elimination steps.

Application Note: Suzuki-Miyaura Coupling

The palladium(II) complex of this compound is a potential catalyst for the formation of biaryl compounds through the Suzuki-Miyaura reaction. The steric bulk of the spirocyclic ligand may influence the rate of reductive elimination and, consequently, the overall catalytic efficiency. The protocol below provides a general starting point for evaluating this catalytic system.[5]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv.)

  • [PdCl₂(this compound)₂] (0.01-1 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid0.1K₂CO₃Toluene/H₂O10012>90
24-Chloroanisole4-Methoxyphenylboronic acid1.0Cs₂CO₃Dioxane/H₂O11024>80
31-Bromo-4-nitrobenzene3-Tolylboronic acid0.5K₃PO₄DMF908>95

Note: The data in this table is hypothetical and based on typical results for analogous palladium-thioether catalysts. Actual results will require experimental verification.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral thioether ligands have been explored in rhodium-catalyzed asymmetric hydrogenation, although they are less common than their phosphine counterparts.[6][7] A chiral derivative of this compound could potentially induce enantioselectivity in the reduction of prochiral olefins.

Application Note: Asymmetric Hydrogenation

For asymmetric hydrogenation, a chiral version of the ligand is required. This could be synthesized from a chiral starting material. A rhodium(I) precursor, such as [Rh(COD)₂]BF₄, would be used to generate the active catalyst in situ with the chiral ligand. The following protocol is a general method for such a reaction.[8][9]

Protocol 4: Asymmetric Hydrogenation of a Prochiral Olefin

Materials:

  • Prochiral olefin (e.g., methyl α-acetamidoacrylate) (1.0 equiv.)

  • [Rh(COD)₂]BF₄ (0.5-2 mol%)

  • Chiral this compound derivative (1.1 equiv. relative to Rh)

  • Solvent (e.g., Methanol, Dichloromethane)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • In a glovebox, charge the autoclave vessel with the prochiral olefin, the rhodium precursor, and the chiral ligand.

  • Add the degassed solvent.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction at the desired temperature (e.g., room temperature) for the required time.

  • Carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

  • The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Ruthenium-Catalyzed Oxidation

Ruthenium complexes are well-known for their catalytic activity in oxidation reactions.[10][11] Thioether ligands can modulate the reactivity of the ruthenium center, and complexes of this compound may serve as catalysts for the oxidation of alcohols or thioethers.

Application Note: Catalytic Oxidation of Alcohols

A ruthenium(II) complex of this compound, in the presence of a stoichiometric oxidant, can potentially catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Protocol 5: Ruthenium-Catalyzed Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv.)

  • [RuCl₂(DMSO)₄] or a pre-formed Ru-thiaspiro-complex (1-5 mol%)

  • This compound ligand (if using an in situ approach)

  • Stoichiometric oxidant (e.g., N-methylmorpholine N-oxide (NMO), tert-butyl hydroperoxide (TBHP)) (1.5 equiv.)

  • Molecular sieves (4 Å)

  • Solvent (e.g., Acetone, Dichloromethane)

Procedure:

  • To a flask containing the secondary alcohol and activated molecular sieves, add the solvent.

  • Add the ruthenium catalyst (and ligand if necessary).

  • Add the stoichiometric oxidant portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter off the molecular sieves and any solid byproducts.

  • Wash the filtrate with aqueous sodium sulfite solution to quench any remaining oxidant.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Part 3: Visualizations

Ligand_Synthesis A Dihydro-3(2H)-thiophenone C This compound A->C p-TsOH, Toluene, Reflux B Ethylene glycol B->C

Caption: Proposed synthesis of the this compound ligand.

Complex_Formation PdCl2 PdCl₂ Complex [PdCl₂(Ligand)₂] PdCl2->Complex Acetonitrile, RT Ligand 2 x 1,4-Dioxa-7- thiaspiro[4.4]nonane Ligand->Complex

Caption: Synthesis of a Palladium(II) complex with the target ligand.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Castillón, S., Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2009). Homogeneous Catalysis by Metal Complexes. John Wiley & Sons.
  • Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Masdeu-Bultó, A. M., Diéguez, M., Martin, E., & Gómez, M. (2003). Chiral thioether ligands: coordination chemistry and asymmetric catalysis. Coordination Chemistry Reviews, 242(1-2), 159-201. [Link]

  • Riley, D. P., & Oliver, J. D. (1986). Ruthenium(II)-catalyzed thioether oxidation. 1. Synthesis of mixed sulfide and sulfoxide complexes. Inorganic Chemistry, 25(11), 1814–1821. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Ruthenium(III-VIII) compounds. Organic Chemistry Portal. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Murray, E. R., & Plietker, B. (2008). Rhodium-catalyzed thioether-directed C–H functionalization. Beilstein journal of organic chemistry, 4, 43. [Link]

  • Transition metal thioether complex. Wikipedia. [Link]

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. PrepChem. [Link]

  • Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. ACS Catalysis. [Link]

  • Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]

Sources

Scale-Up Synthesis of 1,4-Dioxa-7-thiaspiro[4.4]nonane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 1,4-Dioxa-7-thiaspiro[4.4]nonane, a valuable spirocyclic compound with potential applications in medicinal chemistry and materials science. The protocol detailed herein is designed for researchers, chemists, and process development professionals, focusing on a robust and scalable synthetic route. The synthesis proceeds via the acid-catalyzed ketalization of dihydro-3(2H)-thiophenone with ethylene glycol. This document outlines the reaction mechanism, provides a detailed step-by-step protocol for a 100-gram scale synthesis, and addresses critical considerations for process safety, optimization, and purification. All quantitative data is summarized for clarity, and a workflow diagram is provided for enhanced visualization.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery and development. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as increased solubility and metabolic stability, while providing novel intellectual property. This compound, a member of this important class of molecules, incorporates both oxa- and thia- functionalities, making it a versatile building block for the synthesis of more complex molecular architectures. The development of a reliable and scalable synthesis is paramount to unlocking its full potential in various research and development endeavors.

The synthetic strategy presented in this guide is based on the well-established and highly efficient acid-catalyzed acetal formation. This reaction is particularly amenable to scale-up due to its favorable thermodynamics and the relative ease of product isolation.

Synthetic Strategy and Mechanism

The synthesis of this compound (3) is achieved through the reaction of dihydro-3(2H)-thiophenone (1) with ethylene glycol (2) in the presence of a catalytic amount of a strong acid, typically p-toluenesulfonic acid (PTSA). The reaction proceeds via a reversible nucleophilic addition-elimination mechanism. The acidic catalyst protonates the carbonyl oxygen of the thiophenone, enhancing its electrophilicity. Ethylene glycol then acts as a dinucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring, yielding the desired spirocyclic product. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture using a Dean-Stark apparatus.

Experimental Protocol: 100-gram Scale Synthesis

This protocol is designed for the synthesis of approximately 100 grams of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Mass ( g/mol )Moles
Dihydro-3(2H)-thiophenone (1)≥98%Sigma-Aldrich102.15 g102.151.0
Ethylene glycol (2)Anhydrous, ≥99.8%Fisher Scientific93.1 g (84 mL)62.071.5
p-Toluenesulfonic acid monohydrate≥98.5%Acros Organics4.76 g190.220.025
TolueneAnhydrous, ≥99.8%VWR500 mL--
Saturated Sodium Bicarbonate Solution-Lab Prepared2 x 150 mL--
Brine (Saturated NaCl Solution)-Lab Prepared150 mL--
Anhydrous Magnesium Sulfate-EMD Millipore20 g--

Equipment:

  • 2 L three-neck round-bottom flask

  • Heating mantle with a stirrer

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation setup

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L three-neck round-bottom flask with a heating mantle, magnetic stirrer, Dean-Stark apparatus fitted with a condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add dihydro-3(2H)-thiophenone (102.15 g, 1.0 mol), ethylene glycol (93.1 g, 1.5 mol), and toluene (500 mL).

  • Initiation: Begin stirring the mixture and add p-toluenesulfonic acid monohydrate (4.76 g, 0.025 mol).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 3-5 hours). The theoretical amount of water to be collected is 18 mL.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Carefully pour the reaction mixture into a 1 L separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (20 g), filter, and wash the solid with a small amount of toluene.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil. Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is in the range of 80-90 °C at 10 mmHg.

Expected Yield and Product Characteristics
  • Theoretical Yield: 146.21 g

  • Expected Actual Yield: 117-131 g (80-90%)

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₆H₁₀O₂S[1]

  • Molecular Weight: 146.21 g/mol [1]

  • CAS Number: 176-35-2[1]

Scale-Up Considerations and Process Safety

Scaling up this synthesis from the lab bench to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The reaction is endothermic due to the energy required for solvent vaporization during azeotropic distillation. However, adequate heating and temperature control are crucial for maintaining a steady reflux rate. On a larger scale, jacketed reactors with precise temperature control are recommended.

  • Reagent Addition: While all reagents are added at the beginning in this protocol, for larger scales, a semi-batch process where the starting ketone is added portion-wise to the hot solvent and catalyst mixture can provide better control over the reaction exotherm and initial reflux.

  • Water Removal Efficiency: The efficiency of the Dean-Stark trap is critical. On a larger scale, the design of the trap and the condenser must be adequate to handle the increased volume of solvent vapor and condensed water.

  • Work-up and Phase Separation: The aqueous work-up can be challenging on a large scale due to the potential for emulsion formation. The use of anti-emulsion agents or a continuous liquid-liquid extraction setup can be beneficial.

  • Purification: Vacuum distillation at a large scale requires specialized equipment. It is important to carefully control the vacuum pressure and temperature to avoid product decomposition and ensure efficient separation from impurities.

Safety Precautions:

  • Dihydro-3(2H)-thiophenone: This compound is a flammable liquid and may be harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethylene Glycol: Harmful if swallowed. Avoid inhalation and contact with skin and eyes.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Ensure adequate ventilation and use appropriate PPE.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Weigh Reagents setup_glassware Assemble Dry Glassware charge_reagents Charge Flask with Reactants & Solvent setup_glassware->charge_reagents add_catalyst Add p-TSA Catalyst charge_reagents->add_catalyst reflux Heat to Reflux with Dean-Stark add_catalyst->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor cool_down Cool to Room Temperature monitor->cool_down quench Aqueous Wash (NaHCO3, Brine) cool_down->quench dry Dry Organic Layer (MgSO4) quench->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product Final Product: this compound distill->product

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the scale-up factors, researchers and chemists can reliably produce this valuable spirocyclic compound in significant quantities. The inherent simplicity and efficiency of the acid-catalyzed ketalization make this an attractive method for both academic and industrial applications. As with any chemical process, adherence to safety protocols is paramount for a successful and safe outcome.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362-370.
  • Kotha, S., & Meshram, M. (2014). Recent applications of the Claisen rearrangement in the synthesis of spirocyclic compounds. Tetrahedron, 70(43), 7837-7861.
  • SpiroChem. (n.d.). Scale-Up And Demo Batches. Retrieved from [Link]]

Sources

Troubleshooting & Optimization

"troubleshooting byproduct formation in 1,4-Dioxa-7-thiaspiro[4.4]nonane reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Minimizing Byproduct Formation

Welcome to the technical support center for reactions involving 1,4-Dioxa-7-thiaspiro[4.4]nonane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. As Senior Application Scientists, we have compiled our expertise to help you navigate the common challenges and troubleshoot byproduct formation in your experiments.

Introduction: The Double-Edged Sword of Sulfur in Spirocycles

This compound is a valuable reagent, often employed in the synthesis of complex molecules due to its unique spirocyclic structure containing both oxygen and sulfur heteroatoms. However, the very features that make it useful—the thioether and the dioxolane moieties—can also be the source of undesired side reactions. The sulfur atom, in particular, is susceptible to oxidation, alkylation, and other transformations that can lead to a complex mixture of byproducts, complicating purification and reducing the yield of your desired product.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant amounts of a byproduct with a mass corresponding to the oxidation of my starting material. What is happening and how can I prevent it?

A1: This is a very common issue. The thioether in the this compound ring is readily oxidized to the corresponding sulfoxide and, subsequently, to the sulfone. This oxidation can be triggered by atmospheric oxygen, especially under prolonged reaction times or elevated temperatures, or by oxidizing reagents present in your reaction mixture.

Troubleshooting Steps & Explanations:

  • Inert Atmosphere: The most critical first step is to ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of atmospheric oxygen, a common culprit in thioether oxidation.

  • Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Always degas your solvents before use. Common methods include freeze-pump-thaw cycles (for more rigorous applications) or sparging with an inert gas for 15-30 minutes.

  • Reagent Purity: Scrutinize all reagents for potential oxidizing impurities. For instance, some grades of peroxides used in other steps might contaminate glassware, or certain metal catalysts can facilitate aerobic oxidation.

  • Temperature Control: High temperatures can accelerate the rate of oxidation. If your reaction conditions permit, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocol: Solvent Degassing by Inert Gas Sparging

  • Assemble your reaction flask and add the desired solvent.

  • Insert a long needle or a glass pipette connected to a source of inert gas (Nitrogen or Argon) into the solvent, ensuring the tip is below the liquid surface.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. A slow, steady stream is sufficient; vigorous bubbling can cause solvent evaporation.

  • Once degassing is complete, remove the sparging needle while maintaining a positive pressure of the inert gas in the flask to prevent air from re-entering.

Q2: My reaction involves a strong base, and I'm seeing fragmentation of the spirocycle. What is the likely mechanism, and what can I do?

A2: The dioxolane ring of this compound can be susceptible to base-mediated decomposition, particularly with strong, non-nucleophilic bases or at elevated temperatures. The base can abstract a proton from a carbon adjacent to the oxygen atoms, leading to ring-opening and subsequent fragmentation.

Troubleshooting Strategies:

  • Choice of Base: If possible, switch to a milder base. For example, if you are using a strong base like n-butyllithium, consider alternatives like lithium diisopropylamide (LDA) at low temperatures, or even carbonate bases (e.g., K₂CO₃, Cs₂CO₃) if the required pKa allows.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed. For organometallic bases, this often means temperatures between -78 °C and 0 °C.

  • Order of Addition: Adding the base slowly to the reaction mixture can help to control localized heating and high concentrations of the base, minimizing side reactions.

Table 1: Comparison of Common Bases and Their Properties

BasepKa of Conjugate AcidTypical Reaction TemperatureNotes
n-Butyllithium (n-BuLi)~50-78 °C to 0 °CVery strong, can be aggressive towards functional groups.
Lithium Diisopropylamide (LDA)~36-78 °C to 0 °CStrong, non-nucleophilic, but can still cause fragmentation.
Potassium Carbonate (K₂CO₃)10.3Room Temperature to RefluxMilder, inorganic base, suitable for less demanding deprotonations.
Cesium Carbonate (Cs₂CO₃)10.3Room Temperature to RefluxSimilar to K₂CO₃ but often more soluble and reactive in organic solvents.
Q3: I am attempting a substitution reaction on the carbon backbone, but I'm getting N-alkylation of a nitrogen-containing nucleophile instead of the desired C-alkylation. How can I improve the selectivity?

A3: This is a classic case of competing reaction pathways. The sulfur atom can be alkylated to form a sulfonium salt, which can then be involved in subsequent reactions. To favor C-alkylation over S-alkylation, you need to consider the nature of the electrophile and the reaction conditions.

Improving C-Alkylation Selectivity:

  • Protecting Groups: If the nucleophilicity of the sulfur is interfering, a temporary protection strategy might be necessary. Oxidation to the sulfone can deactivate the sulfur towards alkylation. The sulfone can then be reduced back to the thioether at a later stage.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles prefer to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles. The sulfur atom is a "soft" nucleophile. Therefore, using a "harder" electrophile might favor reaction at a different site. For instance, if you are using a soft alkylating agent like an alkyl iodide, consider switching to a harder one like an alkyl tosylate or mesylate.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate the nucleophile and reduce its reactivity, while polar aprotic solvents (e.g., DMF, DMSO) can enhance nucleophilicity.

Workflow for Mitigating S-Alkylation

start S-Alkylation Byproduct Observed protect Protect Sulfur: Oxidize to Sulfone start->protect Implement Protection c_alkylate Perform C-Alkylation protect->c_alkylate Proceed with Reaction deprotect Reduce Sulfone back to Thioether c_alkylate->deprotect Deprotection Step end Desired C-Alkylated Product deprotect->end

Caption: Workflow for selective C-alkylation.

Q4: My purification is challenging due to the presence of a highly polar byproduct. What could it be?

A4: A highly polar byproduct is often the sulfoxide or sulfone resulting from the oxidation of the thioether. These oxidized species have a much higher polarity than the starting material, leading to different chromatographic behavior.

Confirmation and Purification Strategy:

  • Confirmation: You can often confirm the presence of the sulfoxide or sulfone by mass spectrometry, as they will have masses corresponding to the addition of one or two oxygen atoms (M+16 and M+32, respectively).

  • Chromatography:

    • Normal Phase: If you are using normal-phase silica gel chromatography, the oxidized byproducts will have a much lower Rf value and may even stick to the baseline. You can try using a more polar eluent system to move them off the column.

    • Reverse Phase: On reverse-phase chromatography (e.g., C18), the more polar byproducts will elute earlier than the less polar desired product.

  • Extraction: Sometimes, a simple liquid-liquid extraction can help. The more polar oxidized byproducts may preferentially partition into a more polar solvent layer.

Troubleshooting Logic for Byproduct Identification

start Byproduct Formation Observed mass_spec Analyze by Mass Spectrometry start->mass_spec m16 Mass = M+16? mass_spec->m16 m32 Mass = M+32? m16->m32 No sulfoxide Byproduct is likely Sulfoxide m16->sulfoxide Yes sulfone Byproduct is likely Sulfone m32->sulfone Yes other Investigate other pathways (e.g., fragmentation, dimerization) m32->other No

Caption: Byproduct identification workflow.

References

  • Oxidation of Thioethers: "Comprehensive Organic Synthesis II" (2nd ed.), Chapter 7.15 - Oxidation of Sulfides to Sulfoxides. Elsevier. [Link]

  • Solvent Degassing Techniques: "Purification of Laboratory Chemicals" (8th ed.), by W. L. F. Armarego and C. L. L. Chai. Butterworth-Heinemann. [Link]

  • Hard and Soft Acids and Bases (HSAB) Principle: "Inorganic Chemistry" (5th ed.), by G. L. Miessler, P. J. Fischer, and D. A. Tarr. Pearson. [Link]

Technical Support Center: Purification of 1,4-Dioxa-7-thiaspiro[4.4]nonane by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the chromatographic purification of 1,4-Dioxa-7-thiaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of this unique heterocyclic compound. Here, we will address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles that govern a successful purification.

I. Understanding the Molecule: Key Properties of this compound

Before delving into purification strategies, it's crucial to understand the physicochemical properties of this compound.

PropertyValueSignificance for Chromatography
Molecular Formula C6H10O2S[1][2]Indicates a relatively small molecule.
Molecular Weight 146.21 g/mol [2]Influences diffusion and elution characteristics.
Structure Spirocyclic, containing both ether and thioether functionalities.The presence of polar ether oxygens and a sulfur atom will dictate its interaction with stationary and mobile phases. The spirocyclic nature imparts rigidity.
Polarity Moderately polar.This property is central to selecting the appropriate chromatographic mode (normal-phase vs. reversed-phase) and the solvent system.

The molecule's moderate polarity, arising from the two oxygen atoms and the sulfur atom, is the primary consideration for developing a chromatographic purification method. The choice of stationary and mobile phases will be aimed at exploiting this polarity to achieve separation from impurities.

II. Troubleshooting Guide: Common Issues in the Chromatography of this compound

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: I'm observing poor separation between my product and an impurity. What are the likely causes and how can I improve the resolution?

A1: Poor resolution is a common issue that can stem from several factors. Let's break down the troubleshooting process.

  • Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may not be optimal for separating your compound of interest from impurities.

    • Solution: The first step is to perform a thorough thin-layer chromatography (TLC) screen.[3] Aim for a solvent system that gives your product an Rf value between 0.2 and 0.3, with clear separation from other spots.[4] For a moderately polar compound like this compound, a good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

      • If your compound and the impurity are running too close together at the top of the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

      • If they are stuck at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.[3]

  • Cause 2: Column Overloading. Loading too much crude material onto your column will lead to broad peaks and poor separation.

    • Solution: As a general rule, for a standard flash column, the amount of crude material should be about 1-10% of the mass of the stationary phase. For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.[4]

  • Cause 3: Incorrect Stationary Phase. While silica gel is the most common choice for normal-phase chromatography, it may not be suitable for all separations.

    • Solution: If optimizing the mobile phase doesn't yield the desired separation, consider alternative stationary phases. For very polar compounds, alumina or even reversed-phase chromatography might be more effective.[6]

Q2: My purified compound shows peak tailing in the analytical chromatogram. What's causing this and how can I fix it?

A2: Peak tailing is often an indication of undesirable secondary interactions between your compound and the stationary phase.

  • Cause 1: Acidic Silica Gel. Standard silica gel is slightly acidic, which can lead to strong interactions with basic functional groups or sensitive compounds, causing tailing. While this compound is not strongly basic, interactions with the sulfur atom are possible.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your mobile phase.[5] This will neutralize the acidic sites on the silica surface. Always perform a small-scale test first, as this can alter the elution profile.

  • Cause 2: Channeling in the Column. An improperly packed column can have channels or cracks in the stationary phase bed, leading to a non-uniform flow of the mobile phase and distorted peak shapes.

    • Solution: Ensure your column is packed uniformly. For flash chromatography, a slurry packing method is generally preferred to minimize the risk of channeling.[4]

Q3: I'm experiencing low recovery of my compound after chromatography. Where could it be going?

A3: Low recovery can be frustrating. Here are a few potential culprits:

  • Cause 1: Irreversible Adsorption. Your compound might be strongly and irreversibly binding to the stationary phase.

    • Solution: If you suspect your compound is sticking to the silica, you can try flushing the column with a very polar solvent, like methanol, after your initial elution.[5] If this doesn't work, your compound might be degrading on the silica gel.

  • Cause 2: Compound Degradation. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. In this case, using a deactivated silica gel or a different stationary phase like alumina is recommended.[7]

  • Cause 3: Co-elution with an Unseen Impurity. An impurity that is not UV-active might be co-eluting with your product, leading to a lower-than-expected yield of pure compound.

    • Solution: After purification, always characterize your product thoroughly using techniques like NMR and mass spectrometry to confirm its purity. If you suspect a co-eluting impurity, you may need to further optimize your chromatographic method or consider an alternative purification technique like recrystallization or distillation.

III. Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

A1: For a moderately polar compound like this compound, normal-phase chromatography is typically the method of choice for preparative purification.[6] It utilizes a polar stationary phase (like silica gel) and a less polar mobile phase. This allows for good retention and separation of moderately polar compounds from both non-polar and very polar impurities. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is generally better suited for highly polar or water-soluble compounds.[6]

Q2: How do I choose the right solvent system for my flash chromatography?

A2: The best way to determine the optimal solvent system is through thin-layer chromatography (TLC) .[3]

  • Start with a test system: A good starting point for a moderately polar compound is a 4:1 mixture of hexane:ethyl acetate.

  • Spot and elute: Spot your crude reaction mixture on a TLC plate and place it in a chamber with your chosen solvent system.

  • Analyze the results:

    • Your target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on a flash column.[4]

    • Adjust the solvent polarity as needed:

      • To increase the Rf (move the spot further up), increase the proportion of the more polar solvent (ethyl acetate).

      • To decrease the Rf (move the spot down), increase the proportion of the less polar solvent (hexane).

  • Optimize for separation: The goal is to find a solvent system where your product spot is well-separated from all impurity spots.

Q3: What are the best practices for packing a flash chromatography column?

A3: Proper column packing is critical for a successful separation.

  • Dry Packing: This method is suitable for larger silica gel particles. The dry silica is poured into the column and then gently tapped to ensure even packing. The solvent is then carefully added.

  • Slurry Packing: This is the preferred method for finer silica gel particles and generally leads to a more uniform column bed. The silica gel is mixed with the mobile phase to form a slurry, which is then poured into the column. The excess solvent is allowed to drain, and the column is further settled by applying pressure.[4]

Regardless of the method, it's crucial to ensure the top surface of the silica bed is flat and undisturbed before loading your sample.

IV. Experimental Protocols and Visualizations

Protocol 1: TLC Method Development
  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot the dissolved crude mixture onto the pencil line.

  • Prepare a TLC chamber with a solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spot line.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value for each spot and adjust the solvent system to achieve an Rf of 0.2-0.3 for the product with good separation from impurities.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select an appropriate size column and slurry pack with silica gel in the initial, less polar mobile phase determined from your TLC analysis.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. This is preferred for samples with poor solubility in the mobile phase.[3]

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow for Troubleshooting Poor Separation

Sources

Technical Support Center: Managing Racemization in the Synthesis of Chiral 1,4-Doxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of chiral 1,4-Dioxa-7-thiaspiro[4.4]nonane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in spiroketal synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges of racemization in this context.

Introduction: The Challenge of Stereocontrol

The synthesis of single-enantiomer spiroketals, such as this compound, is a critical task in medicinal chemistry and materials science, as the biological activity and material properties are often dictated by the specific stereoisomer.[1][2] Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, poses a significant threat to the efficiency and viability of a synthetic route.[3] This guide will explore the mechanisms behind racemization in the context of spiroketalization and provide actionable strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral 1,4-Doxa-7-thiaspiro[4.4]nonane?

A1: Racemization in the synthesis of this spiroketal can occur through several mechanisms, primarily related to the stability of intermediates and the reaction conditions employed. The most common causes are:

  • Acid-Catalyzed Epimerization: The spiroketal linkage is formed under acidic conditions, which are often reversible.[1] This reversibility can lead to the opening of the ketal to form a transient, achiral carbocation or a planar enol intermediate, which can then re-cyclize to form either enantiomer, leading to a racemic mixture.[3][4][5]

  • Base-Catalyzed Enolization: If there are acidic protons alpha to a carbonyl group in the precursor, basic conditions can lead to the formation of a planar enolate ion.[5][6] Reprotonation of this intermediate can occur from either face, resulting in racemization.

  • Thermodynamic vs. Kinetic Control: Spiroketalization can be under either thermodynamic or kinetic control.[7] If the reaction is allowed to reach equilibrium under thermodynamic control, the most stable spiroketal diastereomer will be the major product. However, if the desired product is the less stable kinetic product, prolonged reaction times or elevated temperatures can lead to equilibration and loss of stereochemical purity.[1][7]

Q2: How can I determine if my reaction is under kinetic or thermodynamic control?

A2: To ascertain whether your spiroketalization is governed by kinetic or thermodynamic control, you can perform a simple experiment. Isolate a pure sample of one diastereomer and subject it to the reaction conditions. If the diastereomer isomerizes to a mixture of isomers, the reaction is under thermodynamic control.[7] If the stereochemistry remains unchanged, the reaction is likely under kinetic control.[7]

Q3: What analytical techniques are best suited for determining the enantiomeric excess (e.e.) of my 1,4-Doxa-7-thiaspiro[4.4]nonane product?

A3: The most reliable methods for determining the enantiomeric excess of your chiral spiroketal are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

  • Chiral Gas Chromatography (GC): For volatile spiroketals, GC with a chiral column can be an effective separation technique.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the e.e.

Troubleshooting Guide: Combating Racemization

This section provides a structured approach to troubleshooting and mitigating racemization during the synthesis of chiral this compound.

Problem 1: Significant Racemization Observed in the Final Product
Possible Cause A: Acid-Catalyzed Epimerization

Under acidic conditions, the spiroketal can undergo ring-opening to form a planar, achiral intermediate, which upon re-cyclization can lead to a loss of stereochemical information.[3][4]

Solutions:

  • Milder Acid Catalysts: Switch from strong Brønsted acids (e.g., TsOH, H2SO4) to milder Lewis acids (e.g., Ti(Oi-Pr)4, Sc(OTf)3) or milder Brønsted acids (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Lower Reaction Temperature: Perform the spiroketalization at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the reversible ring-opening process.

  • Reduced Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions that can promote epimerization.

Experimental Protocol: Kinetic Spiroketalization using Ti(Oi-Pr)₄

This protocol is adapted from a method developed for the stereocontrolled synthesis of spiroketals and is designed to favor the kinetic product.[9]

  • Dissolve the dihydroxy ketone precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere.

  • Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Summary: Effect of Acid Catalyst and Temperature on Racemization
CatalystTemperature (°C)Reaction Time (h)Enantiomeric Excess (e.e.)
p-TsOH251265%
p-TsOH02480%
PPTS02492%
Ti(Oi-Pr)₄-784>98%

Note: The data presented in this table is illustrative and will vary depending on the specific substrate.

Problem 2: Racemization Occurring at a Stereocenter Adjacent to a Carbonyl Group in the Precursor
Possible Cause B: Base-Catalyzed Enolization

If your synthetic route involves basic conditions and your precursor contains a stereocenter with an enolizable proton, racemization can occur via a planar enolate intermediate.[5][6]

Solutions:

  • Avoid Strongly Basic Conditions: If possible, choose synthetic transformations that do not require strong bases. If a base is necessary, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU) at low temperatures.

  • Protect the Carbonyl Group: Temporarily protect the carbonyl group as a ketal or acetal before subjecting the molecule to basic conditions. This will prevent enolization. The protecting group can be removed under acidic conditions, which are less likely to cause racemization at a non-alpha stereocenter.

  • Use of Chiral Auxiliaries: In some cases, a chiral auxiliary can be employed to direct the stereochemical outcome of reactions and prevent racemization.

Experimental Workflow: Protecting Group Strategy to Prevent Enolization

The following diagram illustrates a workflow to prevent racemization at a stereocenter alpha to a carbonyl group.

G cluster_0 Racemization-Prone Step cluster_1 Proposed Solution: Protecting Group Strategy Start Chiral Precursor (with enolizable proton) Base Strong Base (e.g., NaH, LDA) Start->Base Base Treatment Racemized Racemized Intermediate Base->Racemized Start_Protected Chiral Precursor Protection Protect Carbonyl (e.g., ethylene glycol, p-TsOH) Start_Protected->Protection Protected_Intermediate Protected Precursor Protection->Protected_Intermediate Base_Step Base-Mediated Reaction Protected_Intermediate->Base_Step Deprotection Deprotection (mild acid) Base_Step->Deprotection Final_Product Enantiopure Product Deprotection->Final_Product

Caption: Workflow for preventing racemization using a protecting group strategy.

Problem 3: Inconsistent Stereochemical Outcome
Possible Cause C: Competing Kinetic and Thermodynamic Pathways

In some cases, the reaction may proceed through a mixture of kinetic and thermodynamic pathways, leading to a mixture of stereoisomers.[1][7]

Solutions:

  • Strict Temperature Control: Maintain a consistent and low temperature throughout the reaction to favor the kinetic product.

  • Choice of Solvent: The polarity of the solvent can influence the transition state energies of the competing pathways. Screen a variety of solvents to optimize the stereoselectivity.

  • Rate of Addition: Slow, dropwise addition of reagents can sometimes favor the formation of the kinetic product by maintaining a low concentration of the reactive species.

Logical Decision-Making for Troubleshooting Inconsistent Stereoselectivity

G Start Inconsistent Stereoselectivity Check_Control Determine if reaction is under kinetic or thermodynamic control Start->Check_Control Kinetic Reaction is under Kinetic Control Check_Control->Kinetic Yes Thermodynamic Reaction is under Thermodynamic Control Check_Control->Thermodynamic No Optimize_Kinetic Optimize for Kinetic Product: - Lower Temperature - Shorter Reaction Time - Milder Catalyst Kinetic->Optimize_Kinetic Optimize_Thermodynamic Optimize for Thermodynamic Product: - Higher Temperature - Longer Reaction Time - Stronger Acid Catalyst Thermodynamic->Optimize_Thermodynamic Re-evaluate Re-evaluate Synthetic Route if desired isomer is not obtained Optimize_Kinetic->Re-evaluate Optimize_Thermodynamic->Re-evaluate

Caption: Decision tree for troubleshooting inconsistent stereoselectivity.

Conclusion

The successful synthesis of enantiopure this compound hinges on a thorough understanding of the potential pathways for racemization and the implementation of strategies to mitigate them. By carefully selecting reaction conditions, considering the use of protecting groups, and rigorously analyzing the stereochemical outcome, researchers can overcome the challenges of racemization and achieve their synthetic goals.

References

  • Franck, X., & Figadère, B. (2010). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry, 14(10), 1035–1056.
  • Sharma, I., Wurst, J. M., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1836–1837.
  • Paquette, L. A., & Tae, J. (2000). A Practical Asymmetric Synthesis of Enantiopure Spiro[9][9]nonane-1,6-dione. Organic Letters, 2(15), 2233–2235.

  • Wikipedia. (2023, December 19). Racemization. Retrieved from [Link]

  • Cirilli, R., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol. International Journal of Molecular Sciences, 20(24), 6147.
  • Franck, X., & Figadère, B. (2010). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Current Organic Chemistry, 14(10), 1035-1056.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]

  • Racemization of Aldehydes and Ketones. (2014, March 31). YouTube. Retrieved from [Link]

  • Chen, C. P., & Hart, D. J. (1993). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-1,6-Dione. Journal of Organic Chemistry, 58(15), 3847–3853.
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Simone, J. M., et al. (2019). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 21(23), 9579–9583.
  • Dumas, F., & d'Angelo, J. (2000). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. The Journal of Organic Chemistry, 65(23), 7807–7815.
  • Lowell, A. N., Fennie, M. W., & Kozlowski, M. C. (2011). Alternative Spiroketalization Methods Toward Purpuromycin: A Diketone Approach to Prevent Benzofuran Formation. The Journal of Organic Chemistry, 76(16), 6488–6502.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Al-Tel, T. H. (2007). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Tetrahedron Letters, 48(41), 7301–7303.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 176-35-2. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • Yeh, M. Y., et al. (2004). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron, 60(43), 9781–9787.
  • Brimble, M. A., & Gibson, J. S. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 109(11), 5758–5814.
  • Ranucci, E., et al. (2023). Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 295.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661.

Sources

"stability and degradation pathways of 1,4-Dioxa-7-thiaspiro[4.4]nonane"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

This guide is built upon established principles of organic chemistry, leveraging data from analogous structures to provide a robust and scientifically grounded resource. By understanding the inherent reactivity of the ketal and thioether moieties, we can confidently predict the stability profile of 1,4-Dioxa-7-thiaspiro[4.4]nonane and troubleshoot potential experimental challenges. Every protocol and explanation herein is designed to be a self-validating system, grounded in the fundamental reactivity of these functional groups.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

A1: The stability of this compound is dictated by its two core functional groups. The 1,3-dioxolane ring is sensitive to acidic conditions, under which it can hydrolyze. Conversely, the thioether in the tetrahydrothiophene ring is susceptible to oxidation. The compound is expected to be stable under neutral to basic aqueous conditions in the absence of strong oxidizing agents.[1][2][3]

Q2: What are the primary expected degradation pathways for this molecule?

A2: There are two main anticipated degradation pathways:

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the dioxolane ring is likely to open, yielding 3-thiolanone and ethylene glycol. This reaction is typically rapid, and the formation of the resonance-stabilized carboxonium ion is the rate-determining step.[3][4]

  • Thioether Oxidation: The sulfur atom is nucleophilic and can be oxidized by common laboratory oxidants (e.g., hydrogen peroxide, peroxyacids, ozone).[5][6] This will initially form the corresponding sulfoxide and can be further oxidized to a sulfone under stronger conditions.[5][6]

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, store the compound under the following conditions:

  • Temperature: Cool to cold (2-8 °C or frozen).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Solvent: If in solution, use a dry, aprotic solvent. Avoid protic or acidic solvents.

  • Container: A tightly sealed, amber glass vial to protect from light and air.

Q4: What analytical techniques are suitable for monitoring the purity and degradation of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile parent compound and potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): Can be used, especially if derivatization is performed or if degradation products are less volatile. A C18 reversed-phase column could be a starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to quantify the parent compound and identify degradation products by tracking the appearance of new signals (e.g., ketone signals from hydrolysis or changes in chemical shifts upon oxidation).

Part 2: Troubleshooting Guides

Issue 1: Disappearance of Starting Material and Appearance of Unexpected Peaks in Analysis (e.g., GC-MS, LC-MS)
  • Symptom: After a reaction or workup, analysis shows a significantly lower amount of this compound than expected, accompanied by new, unidentified peaks.

  • Probable Cause A: Acid-Catalyzed Hydrolysis. Your experimental conditions may be acidic. This is a common issue during aqueous workups with acidic solutions (e.g., washing with 1M HCl) or in reactions run in protic solvents with acid catalysts.

    • Solution:

      • Ensure all reagents and solvents are neutral or basic.

      • During workups, use neutral (brine) or slightly basic (saturated sodium bicarbonate) aqueous washes.

      • If an acidic condition is unavoidable, minimize exposure time and temperature.

  • Probable Cause B: Oxidation. Your reaction may contain oxidizing agents, or the compound may have been exposed to air for prolonged periods, especially in the presence of light or metal catalysts.

    • Solution:

      • Degas solvents and run reactions under an inert atmosphere (N₂ or Ar).

      • Avoid unintentional exposure to oxidants. Be aware that some reagents can contain peroxide impurities.

      • If oxidation is the goal, control the stoichiometry of the oxidant to avoid over-oxidation to the sulfone.

Issue 2: Inconsistent Biological or Pharmacological Activity
  • Symptom: You observe variable results in activity assays when using different batches or preparations of the compound.

  • Probable Cause: On-plate or In-solution Degradation. The assay conditions themselves might be causing degradation. Many biological buffers are slightly acidic, which could lead to hydrolysis of the ketal. Alternatively, media components could facilitate oxidation.

    • Solution:

      • Analyze Compound Stability in Assay Buffer: Before conducting the full assay, incubate this compound in the assay buffer for the duration of the experiment. Analyze the sample afterward by LC-MS or GC-MS to check for degradation.

      • Adjust Buffer pH: If hydrolysis is detected, consider if the assay can be performed at a neutral or slightly basic pH.

      • Incorporate Antioxidants: If oxidative degradation is suspected, determine if adding a mild, non-interfering antioxidant to the buffer is permissible for your assay.

Part 3: Predicted Degradation Pathways

The two primary degradation pathways are visualized below. Understanding these mechanisms is key to designing stable formulations and robust experimental protocols.

Pathway 1: Acid-Catalyzed Hydrolysis

Under acidic conditions, the dioxolane moiety undergoes hydrolysis to reveal the parent ketone, 3-thiolanone.

G cluster_0 Acid-Catalyzed Hydrolysis Start This compound Protonation Protonation of Dioxolane Oxygen Start->Protonation + H⁺ Intermediate Resonance-Stabilized Carboxonium Ion Protonation->Intermediate Rate-Determining Step Attack Nucleophilic Attack by Water Intermediate->Attack + H₂O Deprotonation Deprotonation & Ring Opening Attack->Deprotonation - H⁺ Products 3-Thiolanone + Ethylene Glycol Deprotonation->Products

Caption: Predicted pathway for acid-catalyzed hydrolysis of the dioxolane ring.

Pathway 2: Thioether Oxidation

The sulfur atom can be sequentially oxidized, first to a sulfoxide and then to a sulfone.

G cluster_1 Thioether Oxidation Thioether This compound (S) Sulfoxide This compound-7-oxide (S=O) Thioether->Sulfoxide [O] mild oxidant (e.g., H₂O₂) Sulfone This compound-7,7-dioxide (O=S=O) Sulfoxide->Sulfone [O] strong oxidant (e.g., m-CPBA)

Caption: Stepwise oxidation of the thioether moiety to sulfoxide and sulfone.

Part 4: Summary of Stability & Incompatibility

Condition/Reagent ClassStabilityRationale & Potential Products
Aqueous Acid (pH < 6) Low Rapid hydrolysis of the ketal to 3-thiolanone and ethylene glycol.[2][3]
Aqueous Neutral (pH ~7) High Both functional groups are generally stable.
Aqueous Base (pH > 8) High Ketal is stable. Thioethers are stable in the absence of other reagents.[3]
Oxidizing Agents Low Thioether is oxidized to sulfoxide and/or sulfone.[5][6][7][8]
Reducing Agents High Thioethers and ketals are generally inert to common reducing agents (e.g., NaBH₄, LiAlH₄).[2]
Protic Solvents Moderate Stability is dependent on the purity and pH of the solvent. Trace acid can catalyze hydrolysis over time.
Aprotic Solvents High Recommended for storage and reactions, provided they are dry and free of acidic impurities.

Part 5: Experimental Protocols

These are generalized protocols to test the stability of this compound. They should be adapted based on the specific analytical capabilities available.

Protocol 1: Acidic Hydrolysis Stability Test
  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare Test Solutions: In separate vials, dilute the stock solution into buffered aqueous solutions at pH 4, 5, and 7 (control) to a final concentration of 50 µg/mL.

  • Incubation: Incubate the vials at room temperature.

  • Time-Point Analysis: At t = 0, 1, 4, and 24 hours, take an aliquot from each vial.

  • Quench and Analyze: Immediately quench the reaction by neutralizing the aliquot with a small amount of base (e.g., triethylamine) if necessary, and analyze by GC-MS or LC-MS.

  • Data Interpretation: Plot the percentage of remaining parent compound versus time for each pH. Calculate the half-life under each condition.

Protocol 2: Oxidative Stability Test
  • Prepare Stock Solution: As in the hydrolysis test.

  • Prepare Test Solutions: Dilute the stock solution into a suitable solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of 50 µg/mL.

  • Introduce Oxidant: To the test vial, add hydrogen peroxide to a final concentration of 3%. A control vial with no H₂O₂ should be prepared.

  • Incubation: Incubate the vials at room temperature, protected from light.

  • Time-Point Analysis: At t = 0, 1, 4, and 24 hours, take an aliquot from each vial.

  • Analyze: Analyze directly by LC-MS, monitoring for the mass of the parent compound (M), the sulfoxide (M+16), and the sulfone (M+32).

  • Data Interpretation: Plot the relative abundance of the parent, sulfoxide, and sulfone over time.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Fang, C., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

  • Fang, C., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]

  • Wang, J., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Jakubec, P. (2019, July 14). 04.07 Thioethers. YouTube. [Link]

  • Anderson, E., & Fife, T. H. (1971). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. [Link]

  • Quan, C., & Li, Y. (2013). The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]

  • Gress, A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules - ACS Publications. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Wenthe, A. M., & Cordes, E. H. (1965). Concerning the Mechanism of Acid-Catalyzed Hydrolysis of Ketals, Ortho Esters, and Orthocarbonates. Journal of the American Chemical Society. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,4-Dioxa-7-thiaspiro[4.4]nonane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this synthesis, ensuring a robust and reproducible methodology.

I. Synthesis Overview & Mechanism

The synthesis of this compound typically involves the reaction of dihydro-3(2H)-thiophenone with ethylene glycol in the presence of an acid catalyst. This reaction is a classic example of ketalization, a reversible reaction where a ketone reacts with a diol to form a cyclic ketal, in this case, a spiroketal.[1]

The general reaction scheme is as follows:

Dihydro-3(2H)-thiophenone + Ethylene Glycol ⇌ this compound + Water

Understanding the reversible nature of this reaction is paramount to achieving high yields. The equilibrium must be shifted towards the product side, typically by removing water as it is formed.

Reaction Mechanism

The acid-catalyzed mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the ketone, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by ethylene glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the ethylene glycol moiety.

  • Second nucleophilic attack: The second hydroxyl group of the ethylene glycol attacks the carbon, forming the second ether linkage.

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final spiroketal product and a molecule of water.

II. Troubleshooting Guide: Enhancing Your Yield

Low yields in the synthesis of this compound can often be traced back to a few critical experimental parameters. This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Question 1: My reaction is not going to completion, and I'm isolating a significant amount of starting material. What are the likely causes and how can I fix this?

Answer:

This is a classic sign that the reaction equilibrium is not being effectively shifted towards the product. Several factors could be at play:

  • Inefficient Water Removal: The most common culprit is the inadequate removal of water, which drives the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. Ensure your solvent (e.g., toluene or benzene) is forming an efficient azeotrope with water.

  • Insufficient Catalyst: The acid catalyst is crucial for activating the ketone.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. You can try incrementally increasing the catalyst loading, but be mindful that excessive acid can lead to side reactions.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a long enough time or at a high enough temperature to reach equilibrium.

    • Solution: Monitor the reaction progress by TLC or GC-MS. Continue heating until no further product formation is observed. The optimal temperature is typically the reflux temperature of the azeotroping solvent.

Question 2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

Answer:

Byproduct formation often points to issues with reaction conditions or the purity of starting materials.

  • Potential Byproducts:

    • Polymerization of ethylene glycol: This can occur in the presence of strong acids and high temperatures.

    • Self-condensation of dihydro-3(2H)-thiophenone: This is less common but possible under harsh acidic conditions.

    • Decomposition of the starting material or product: The thiane ring can be sensitive to strong acids and high temperatures over prolonged periods.

  • Minimizing Byproducts:

    • Control Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.

    • Optimize Reaction Temperature: Avoid excessively high temperatures. The reflux temperature of toluene is generally sufficient.

    • Ensure Purity of Starting Materials: Use freshly distilled or purified starting materials to avoid introducing impurities that could lead to side reactions.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Question 3: My isolated yield is low even though the reaction appears to go to completion by TLC/GC-MS. What's happening during workup and purification?

Answer:

Loss of product during the workup and purification stages is a common challenge.

  • Workup Issues:

    • Incomplete Quenching: If the acid catalyst is not properly neutralized, it can catalyze the reverse reaction during workup, especially in the presence of water.

      • Solution: Quench the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.

    • Emulsion Formation: The presence of both organic and aqueous phases, along with potential byproducts, can lead to the formation of emulsions, making phase separation difficult.

      • Solution: Add a small amount of brine to the separatory funnel to help break up emulsions.

  • Purification Challenges:

    • Co-elution with Impurities: The product may co-elute with impurities during column chromatography.

      • Solution: Optimize your solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not providing adequate separation.

    • Volatility of the Product: this compound is a relatively volatile compound.

      • Solution: Be cautious when removing the solvent under reduced pressure. Use a rotary evaporator at a moderate temperature and pressure to avoid significant loss of product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst to use for this synthesis?

A1: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this reaction. It is a solid, making it easy to handle, and it is sufficiently acidic to promote the reaction without causing excessive decomposition. Other catalysts like sulfuric acid or camphorsulfonic acid can also be used.

Q2: Which solvent is most suitable for this reaction?

A2: Toluene is generally the solvent of choice due to its ability to form an effective azeotrope with water, allowing for efficient removal via a Dean-Stark apparatus. Benzene can also be used, but it is more toxic.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The disappearance of the starting ketone spot and the appearance of a new product spot indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information.

Q4: What is the expected yield for this synthesis?

A4: With proper optimization of reaction conditions and careful workup and purification, yields of 80-90% or even higher can be achieved.

IV. Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield by focusing on efficient water removal and controlled reaction conditions.

Materials:

  • Dihydro-3(2H)-thiophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • Charging the Flask: To the round-bottom flask, add dihydro-3(2H)-thiophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TSA (0.02 eq), and a sufficient volume of toluene to fill the flask to about two-thirds.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution.

    • Shake the funnel, venting frequently, until gas evolution ceases.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a clear oil.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the typical effects of varying key reaction parameters on the yield of this compound.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Yield Range
Water Removal No Dean-StarkDean-Stark Apparatus40-60% vs. 80-95%
Catalyst No Catalyst0.02 eq p-TSA<10% vs. 80-95%
Solvent DichloromethaneToluene30-50% vs. 80-95%
Reaction Time 2 hoursMonitored to completionVariable

V. Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes water_removal Improve Water Removal (Dean-Stark) incomplete->water_removal catalyst Optimize Catalyst Loading incomplete->catalyst time_temp Increase Reaction Time/Temp incomplete->time_temp workup_loss Investigate Workup/Purification Loss complete->workup_loss solution Improved Yield water_removal->solution catalyst->solution time_temp->solution quenching Ensure Proper Quenching workup_loss->quenching purification Optimize Purification workup_loss->purification quenching->solution purification->solution

Caption: A flowchart for diagnosing and resolving low yield issues.

Reaction Parameter Interdependencies

This diagram illustrates the interconnectedness of key reaction parameters.

Reaction_Parameters Yield Yield Time Time Yield->Time Temp Temperature Yield->Temp Catalyst Catalyst Yield->Catalyst Water Water Removal Yield->Water Time->Temp Temp->Catalyst Catalyst->Water Water->Time

Caption: Interplay of factors affecting reaction yield.

VI. References

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiroketal. Retrieved from [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 263. Retrieved from [Link]

  • ACS Publications. (2020). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 22(15), 5891–5895. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

Sources

"side reactions of 1,4-Dioxa-7-thiaspiro[4.4]nonane with strong acids or bases"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxa-7-thiaspiro[4.4]nonane. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile spirocyclic compound in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity in the presence of strong acids and bases. Our goal is to provide you with the foundational knowledge to anticipate potential side reactions, optimize your reaction conditions, and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

A1: this compound possesses two key functional groups that dictate its reactivity: a ketal (specifically, a 1,4-dioxolane) and a thioether (a saturated tetrahydrothiophene ring). The spirocyclic nature of the molecule, with a central quaternary carbon shared by the cyclopentane and the two heterocyclic rings, also influences its steric environment.

Q2: I am planning a reaction under strongly acidic conditions. What is the most likely side reaction I should anticipate?

A2: The most probable side reaction under strongly acidic conditions is the hydrolysis of the ketal moiety .[1] Ketal hydrolysis is a classic acid-catalyzed reaction that will cleave the 1,4-dioxolane ring to yield cyclopentanone and ethane-1,2-diol. This reaction is generally rapid and efficient in the presence of a strong acid and a source of water.

Q3: My reaction conditions involve an oxidizing agent in the presence of a strong acid. What potential transformations should I be aware of?

A3: If your reaction medium is both acidic and oxidizing, you should be vigilant for the oxidation of the thioether to a sulfoxide , followed by a Pummerer rearrangement .[2][3][4] The Pummerer rearrangement is a classic transformation of sulfoxides bearing an α-hydrogen in the presence of an acid anhydride or a strong acid.[5][6] This can lead to the formation of an α-functionalized thioether, which can be a complex and often unexpected byproduct.

Q4: Is this compound generally stable to strong bases?

A4: Yes, both the ketal and the thioether functionalities are generally stable under strongly basic conditions.[7] Ketal linkages are well-known protecting groups for carbonyls precisely because of their stability to bases and nucleophiles. Thioethers are also largely unreactive towards common strong bases like sodium hydroxide or potassium tert-butoxide, especially at moderate temperatures.

Q5: Could the cyclopentane ring undergo any degradation under harsh acidic or basic conditions?

A5: The cyclopentane ring in this spirocycle is generally robust. While cyclopentane does possess some inherent ring strain (angle and torsional), it is significantly more stable than three- or four-membered rings.[8][9] Under typical laboratory conditions, even with strong acids or bases, the degradation of the cyclopentane carbon framework is not a common side reaction. Such transformations would require highly specialized and energetic conditions not usually employed in standard organic synthesis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Formation of Cyclopentanone in an Acidic Reaction Acid-catalyzed hydrolysis of the ketal. This is highly likely if water is present in your reaction medium, even in trace amounts.1. Rigorously Dry Reagents and Solvents: Use freshly distilled solvents and dried reagents to minimize the presence of water. 2. Use a Non-Aqueous Acid Source: Consider using a Lewis acid or a gaseous strong acid (e.g., HCl gas) in an anhydrous organic solvent. 3. Lower Reaction Temperature: Ketal hydrolysis is kinetically controlled; reducing the temperature can significantly decrease the rate of this side reaction.
Unexpected Polar Byproduct in an Acidic, Oxidizing Medium Pummerer Rearrangement. The thioether may have been oxidized to the sulfoxide, which then rearranged.1. Avoid Oxidizing Conditions: If the oxidation is unintentional (e.g., from dissolved air at high temperatures), perform the reaction under an inert atmosphere (N₂ or Ar). 2. Choose a Different Acid: If the acid is also acting as an oxidant, switch to a non-oxidizing strong acid (e.g., trifluoroacetic acid instead of nitric acid). 3. Characterize the Byproduct: Use LC-MS and NMR to confirm the structure of the byproduct. The presence of an acetoxy or other functional group adjacent to the sulfur is a strong indicator of a Pummerer product.
Loss of Starting Material with Strong Base at High Temperatures Potential Base-Catalyzed Elimination or Degradation. While less common, very harsh basic conditions (e.g., high temperatures, very strong and hindered bases) could potentially lead to unforeseen elimination or degradation pathways.1. Reduce Reaction Temperature: This is the most critical parameter to control. 2. Use a Milder Base: If applicable to your desired transformation, consider a weaker base (e.g., an amine base instead of an alkoxide or hydride). 3. Monitor Reaction by TLC or LC-MS: Track the appearance of byproducts over time to understand the reaction profile.
Complex Mixture of Products with No Clear Major Component Multiple Degradation Pathways. This could be a combination of the above issues, or decomposition due to prolonged reaction times or excessive temperatures.1. Re-evaluate Reaction Conditions: Simplify the reaction conditions as much as possible. 2. Perform Control Experiments: Run the reaction without your substrate to check for reagent decomposition. Run the substrate under the reaction conditions without a key reagent to check for thermal stability.

Reaction Pathway Visualizations

Acid-Catalyzed Ketal Hydrolysis

G cluster_0 Acid-Catalyzed Ketal Hydrolysis Start This compound Protonation Protonation of Ketal Oxygen Start->Protonation H⁺ RingOpening Ring Opening to form Hemiketal Cation Protonation->RingOpening WaterAttack Nucleophilic Attack by Water RingOpening->WaterAttack H₂O Deprotonation Deprotonation WaterAttack->Deprotonation -H⁺ FinalProducts Cyclopentanone + Ethane-1,2-diol Deprotonation->FinalProducts G cluster_1 Oxidation and Pummerer Rearrangement Start Thioether Moiety Oxidation Oxidation to Sulfoxide Start->Oxidation [O] Activation Activation with Acid/Anhydride Oxidation->Activation H⁺ or Ac₂O Elimination Elimination to form Thionium Ion Activation->Elimination NucleophilicAttack Nucleophilic Attack Elimination->NucleophilicAttack Nu⁻ Product α-Functionalized Thioether NucleophilicAttack->Product

Caption: Pathway of Pummerer rearrangement after oxidation.

Experimental Protocols

Protocol 1: Monitoring for Ketal Hydrolysis by GC-MS
  • Sample Preparation: At various time points, withdraw a 0.1 mL aliquot from your acidic reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a saturated sodium bicarbonate solution with 1 mL of diethyl ether. Vortex thoroughly.

  • Extraction: Allow the layers to separate and carefully transfer the ether layer to a new vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the dried ether solution into a GC-MS system.

  • Interpretation: Monitor for the appearance of a peak corresponding to cyclopentanone (m/z = 84). The retention time should be compared to an authentic standard.

Protocol 2: Test for Stability under Basic Conditions
  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of this compound in 5 mL of a suitable solvent (e.g., THF, DMSO).

  • Add Base: Add 1.2 equivalents of the strong base you intend to use in your primary reaction (e.g., NaH, t-BuOK).

  • Heating and Monitoring: Stir the reaction at your intended reaction temperature (e.g., 60 °C). Monitor the reaction by TLC or LC-MS every hour for 4-6 hours.

  • Analysis: Compare the chromatograms over time. The absence of new spots or peaks indicates stability under these conditions.

References

Sources

Technical Support Center: Analytical Method Development for 1,4-Dioxa-7-thiaspiro[4.4]nonane Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method development and purity assessment of 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS 176-35-2)[1][2]. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust, reliable, and validated analytical methods for this unique sulfur-containing spirocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Strategy & Method Selection

Question: What is this compound, and what are the primary challenges in analyzing its purity?

Answer: this compound is a heterocyclic compound with a molecular formula of C₆H₁₀O₂S and a molecular weight of 146.21 g/mol [1][2]. The key analytical challenges stem from its structure:

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard HPLC-UV challenging and often impractical.

  • Susceptibility to Oxidation: The thioether (sulfide) moiety is a primary site for degradation. It can readily oxidize to form the corresponding sulfoxide and, subsequently, the sulfone. A purity method must be stability-indicating, meaning it can separate these potential degradants from the parent compound.

  • Volatility: As a relatively small molecule, it is likely to be volatile, making Gas Chromatography (GC) a strong candidate for analysis.

Question: How do I choose the best primary analytical technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Answer: The choice between GC and HPLC is the most critical first step. Given the compound's likely volatility and thermal stability, Gas Chromatography is the recommended starting point . HPLC is a powerful alternative, especially when dealing with non-volatile impurities or when GC is unavailable.

Use the following decision-making framework:

Fig 1. Decision workflow for selecting the primary analytical technique.
ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-MS/ELSD)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Suitability High. Ideal for volatile, thermally stable compounds like this one.Moderate to High. Requires a universal detector due to the lack of a chromophore.
Detector FID (universal, quantitative), MS (identification, quantitative).MS (identification, quantitative), ELSD/CAD (semi-quantitative).
Pros High resolution, robust, often faster run times.Handles non-volatile impurities, direct interface with MS provides structural data.
Cons Not suitable for non-volatile or thermally labile impurities.Mobile phase selection is critical, may require longer development time.
Recommendation Primary choice. Start with GC-MS for combined purity and identification.Strong alternative. Use if GC is not feasible or to confirm GC results.
Part 2: Gas Chromatography (GC) Method Development & Troubleshooting

Question: What are the recommended starting conditions for a GC method?

Answer: A robust GC method for this compound will focus on achieving a sharp, symmetrical peak for the main component while separating it from potential impurities, especially the sulfoxide and sulfone. Gas chromatography is well-suited for analyzing sulfur compounds and sulfoxides[3][4][5].

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometer.

  • Column: A mid-polarity column is a good starting point to resolve the parent compound from its more polar oxidized degradants. A DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is a common, robust choice[6].

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-350. This range will capture the molecular ion (m/z 146) and key fragments.

Question: My main peak is tailing. What are the likely causes and solutions?

Answer: Peak tailing in GC for a sulfur-containing compound often points to active sites in the system. Sulfur compounds can have secondary interactions with the GC flow path[5].

Fig 2. Troubleshooting logic for GC peak tailing.

Question: I don't see any peaks for the sulfoxide or sulfone impurities, even after stress testing. Why?

Answer: The sulfoxide and sulfone are significantly more polar and less volatile than the parent sulfide. They may be:

  • Not Eluting from the GC Column: They may be adsorbing onto the column and not eluting under the current conditions. Try a higher final oven temperature or a longer hold time.

  • Degrading in the Injector: The hot injector can cause thermal degradation of sensitive compounds. Try lowering the injector temperature in 10-20°C increments to find a balance between volatilization and stability.

  • Requiring a More Polar Column: If resolution is an issue, switching to a column with a "WAX" or similar polar stationary phase may be necessary. However, this can also increase retention times significantly[7].

If these issues persist, it is a strong indication that an HPLC-based method is required to properly analyze these specific, more polar impurities.

Part 3: HPLC Method Development & Troubleshooting

Question: Since this compound has no UV chromophore, what detector should I use for HPLC?

Answer: You must use a "universal" detector. The best choice is a Mass Spectrometer (MS) , as it provides both quantification and identification. Other suitable options include an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . Standard UV detectors are not suitable for this analysis. HPLC methods are frequently used for the analysis of various sulfur-containing compounds[8][9].

ParameterRecommended ConditionRationale & Comments
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Good starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI-MS and helps with peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for MS due to lower backpressure and better ionization efficiency.
Gradient 5% B to 95% B over 15 minutesA broad screening gradient to elute the parent compound and any impurities with varying polarity.
Flow Rate 0.8 - 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.
Detector Mass Spectrometer (ESI+)Primary Choice. Set to scan for the parent ion (m/z 147.05 [M+H]⁺), sulfoxide (m/z 163.04 [M+H]⁺), and sulfone (m/z 179.04 [M+H]⁺).

Question: How can I confirm the identity of small impurity peaks?

Answer: This is where Mass Spectrometry is indispensable.

  • GC-MS: The Electron Ionization (EI) fragmentation pattern is highly reproducible and acts like a fingerprint. You can compare the spectrum of an impurity peak to libraries or predict fragmentation pathways to elucidate its structure.

  • HPLC-MS/MS: By selecting the molecular ion of an impurity peak and fragmenting it (tandem MS or MS/MS), you can obtain structural information. For example, the loss of characteristic fragments can help confirm if an impurity is related to the parent compound. This is a standard technique for characterizing compounds in complex mixtures[10][11].

Part 4: Forced Degradation & Method Validation

Question: Why is a forced degradation study necessary, and how should I perform it?

Answer: A forced degradation or "stress testing" study is essential to develop a stability-indicating analytical method. This is a regulatory expectation for pharmaceutical development[12]. The goal is to intentionally degrade the sample to ensure that the analytical method can successfully separate the degradation products from the pure substance. The recommended degradation is typically in the range of 5-20%[12].

  • Prepare Stock Solution: Create a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix stock with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24-48 hours. This is the most critical condition for this molecule and is expected to generate the sulfoxide and sulfone.

    • Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid and base samples, then dilute all samples to the same final concentration. Analyze them using your developed GC or HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak and from each other. Peak purity analysis (using a DAD or MS detector) should be performed to confirm specificity[12][13].

Question: What does "validating the analytical method" involve?

Answer: Method validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose. The international standard for this is the ICH Q2(R1) guideline[14][15][16]. It ensures your method is accurate, precise, and reliable.

Fig 3. Key parameters for analytical method validation as per ICH Q2(R1).
Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities and degradants.Peak purity index > 0.995; baseline resolution between all peaks.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.998 over a defined range.
Accuracy To determine how close the measured value is to the true value.98.0% - 102.0% recovery of spiked analyte.
Precision (Repeatability) To show the consistency of results for multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Quantitation Limit (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.
Robustness To show the method is unaffected by small, deliberate changes (e.g., ±2°C in column temp).System suitability parameters (e.g., resolution, tailing factor) remain within limits.

Following these guidelines ensures that the developed analytical method is scientifically sound, reproducible, and fit for purpose in a regulated environment[13][14].

References

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Kubec, R., & Musah, R. A. (2001). Gas chromatographic determination of S-alk(en)ylcysteine sulfoxides. Journal of Chromatography B: Biomedical Sciences and Applications, 761(2), 227-233.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry, 35(6), 658-660.
  • Kiene, R. P., & Gerard, G. (1994). An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. Marine Chemistry, 47(1), 1-12. Retrieved from [Link]

  • Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. In Methods in Molecular Biology (Vol. 1646, pp. 469-480). Humana Press.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OmniScience.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chromatography Forum. (2005). DMSO (dimethylsulfoxide) and GC.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • BenchChem. (2025). Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification.
  • MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Piatkowska, M., et al. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 26(11), 3233.
  • Von der Weiden, S. L., et al. (2021). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 56(2), e4674.
  • De Pauw, E. (2021). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv.

Sources

"handling and storage recommendations for 1,4-Dioxa-7-thiaspiro[4.4]nonane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxa-7-thiaspiro[4.4]nonane

Welcome to the technical support guide for this compound (CAS No. 176-35-2).[1][2] This document provides in-depth handling, storage, and troubleshooting recommendations for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established laboratory safety protocols and data from analogous chemical structures to ensure a high degree of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a heterocyclic organic compound featuring a spirocyclic system. Its structure consists of a cyclopentane ring fused at a single carbon atom to both a 1,3-dioxolane ring and a thiolane ring.

Key Properties:

  • Molecular Formula: C₆H₁₀O₂S[1][2]

  • Molecular Weight: 146.21 g/mol [1][2]

  • CAS Number: 176-35-2[1][2]

  • Alternate Name: Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal[1]

This structure is valuable in medicinal chemistry and serves as a versatile building block for synthesizing more complex molecules.

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

While a specific, detailed safety data sheet (SDS) for this compound is not publicly available in the search results, data from structurally similar compounds, such as aza- and dithia- analogs, can inform best practices. Analogous compounds are often classified as combustible liquids that can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[3][4]

Therefore, a cautious approach is mandated.

  • Hazard Assumption: Assume the compound is harmful and an irritant.

  • Required PPE:

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[5]

    • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile).[5]

    • Body Protection: Wear a standard laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[5]

  • Work Environment: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]

Q3: What are the optimal storage conditions for this compound?

Proper storage is critical to maintaining the compound's purity and stability. The thioether and dioxolane moieties can be sensitive to oxidation and hydrolysis, respectively.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[6] Refer to the supplier-specific SDS for precise temperature ranges (e.g., 2-8°C).Prevents thermal decomposition and reduces the rate of potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidation of the sulfur atom and hydrolysis of the ketal group by atmospheric moisture.
Container Use a tightly sealed, amber glass vial or bottle.Protects from light, which can catalyze degradation, and prevents ingress of air and moisture.[6]
Incompatibilities Keep away from strong oxidizing agents, strong acids, and sources of ignition.[5][6]Prevents potentially vigorous and hazardous reactions.

Q4: How should I handle an accidental spill?

In the event of a spill, adhere to the following procedure:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[4][5]

  • Wear PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the waste container according to local, regional, and national environmental regulations.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experimentation.

Issue 1: Inconsistent or Poor Experimental Yields

  • Potential Cause A: Compound Degradation

    • Why it happens: The compound may have been exposed to air, moisture, or light during storage or handling, leading to oxidation of the thioether or hydrolysis of the dioxolane ring. This introduces impurities that can interfere with your reaction.

    • Troubleshooting Steps:

      • Use a fresh, unopened bottle of the compound if available.

      • If a fresh bottle is not an option, consider re-purifying the material (e.g., via chromatography or distillation, if appropriate).

      • Review your handling protocol. Ensure the compound is always blanketed with an inert gas (N₂ or Ar) and that transfers are performed swiftly.

      • Use dry solvents and glassware for your reactions.

  • Potential Cause B: Contamination

    • Why it happens: Cross-contamination from spatulas, glassware, or weighing instruments can introduce catalytic or inhibitory impurities.

    • Troubleshooting Steps:

      • Always use clean, oven-dried glassware.

      • Use dedicated, clean spatulas and weighing papers for each reagent.

      • Ensure the septum on the bottle is not compromised and provides a good seal.

Issue 2: The Compound Has Changed in Appearance (e.g., Discoloration, Cloudiness)

  • Potential Cause: Improper Storage or Age

    • Why it happens: A change in physical appearance is a strong indicator of chemical degradation. This is often caused by long-term, low-level exposure to air or moisture due to a poor container seal or storage in a high-humidity environment.

    • Troubleshooting Flowchart: The following diagram outlines the decision-making process when you suspect compound degradation.

G start Unexpected Experimental Results or Change in Compound Appearance check_purity Check Compound Purity (e.g., TLC, NMR, LC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure impure_node Compound is Impure/Degraded is_pure->impure_node No pure_node Compound is Pure is_pure->pure_node Yes review_storage Review Storage Protocol - Inert Atmosphere? - Tightly Sealed? - Correct Temperature? impure_node->review_storage review_handling Review Handling Protocol - Used Inert Technique? - Dry Glassware? impure_node->review_handling discard Discard Degraded Material and Use a Fresh Batch review_storage->discard review_handling->discard investigate_other Investigate Other Experimental Parameters (Solvents, Reagents, Temperature, etc.) pure_node->investigate_other

Caption: Troubleshooting flowchart for suspected compound degradation.

Experimental Protocols

Protocol: Safely Aliquoting this compound for Routine Use

This protocol minimizes the risk of contaminating the main stock bottle. It is best performed inside a glovebox or using a Schlenk line with an inert gas manifold.

Materials:

  • Main stock bottle of this compound

  • Several small, oven-dried amber glass vials with PTFE-lined caps

  • Dry, gas-tight syringes and needles

  • Source of dry inert gas (Argon or Nitrogen)

  • Parafilm or vial cap sealant

Procedure:

  • Preparation: Place the stock bottle and the small vials (uncapped) in a desiccator under vacuum for at least one hour to remove surface moisture.

  • Inert Environment: Transfer the materials into a glovebox. Alternatively, backfill the desiccator with inert gas and quickly move the items to a Schlenk line setup.

  • Purge Vials: Purge each small vial with inert gas for several minutes. If using a Schlenk line, cycle between vacuum and inert gas three times.

  • Equilibrate Pressure: Ensure the main stock bottle is at ambient temperature to prevent moisture condensation. Briefly unseal the cap and immediately establish a positive pressure of inert gas.

  • Transfer: Using a clean, dry syringe, carefully draw the desired volume of the compound from the stock bottle.

  • Aliquot: Dispense the compound into the prepared small vials.

  • Seal: Immediately cap each vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), date, and your initials.

  • Storage: Store the aliquots and the main stock bottle under the recommended conditions (cool, dry, dark, under inert gas).

References

  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-7-azaspiro[4.4]nonane.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.
  • Sigma-Aldrich. (n.d.). 1,4-dioxa-7-azaspiro[4.4]nonane.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Vigon International. (2025, February 10). SAFETY DATA SHEET.
  • Chemchart. (n.d.). 1,4-dioxa-7-azaspiro[4.4]nonane (176-33-0).
  • BLDpharm. (n.d.). 1,4-Dioxa-7-azaspiro[4.4]nonane oxalate.
  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1,4-DIOXASPIRO(4.4)NONANE AldrichCPR.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1,4-Dioxa-7-azaspiro[4.4]nonane.
  • Benchchem. (n.d.). 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate.
  • Echemi. (n.d.). 1,4-DITHIA-7-AZA-SPIRO[4.4]NONANE Safety Data Sheets.

Sources

Technical Support Center: Purification of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,4-Dioxa-7-thiaspiro[4.4]nonane. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles to ensure both the purity of the final product and the integrity of your research.

Introduction to the Purification Challenges

This compound is typically synthesized via the acid-catalyzed reaction of 3-thiophenone with ethylene glycol. While this reaction is straightforward, the purification of the final product can be challenging due to the presence of various impurities. These can include unreacted starting materials, byproducts from side reactions, and residual catalyst. Achieving high purity is critical for subsequent applications, particularly in drug development where even trace impurities can have significant biological effects.

This guide will walk you through the identification of potential impurities, provide detailed purification protocols, and offer troubleshooting tips for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Based on the typical synthesis route (acid-catalyzed ketalization of 3-thiophenone with ethylene glycol), the most common impurities are:

  • Unreacted Starting Materials: 3-thiophenone and ethylene glycol.

  • Catalyst Residue: Typically a protic acid like p-toluenesulfonic acid or a Lewis acid.

  • Side-Reaction Byproducts:

    • Self-condensation products of 3-thiophenone: Aldol-type condensation can occur under acidic conditions.

    • Ethylene glycol oligomers/polymers: Formed if the reaction is heated for extended periods.

    • Water: A byproduct of the ketalization reaction.

Q2: I'm seeing an unexpected peak in my GC-MS analysis. How can I identify it?

A2: An unexpected peak could be one of the impurities mentioned above. To identify it:

  • Compare with starting material spectra: Run GC-MS analyses of your 3-thiophenone and ethylene glycol starting materials to see if the peak corresponds to either of them.

  • Mass spectral library search: Utilize a mass spectral library (e.g., NIST) to match the fragmentation pattern of the unknown peak.

  • Consider dimerization/condensation: Look for peaks with a mass corresponding to a dimer of 3-thiophenone (minus water) or other potential condensation products.

  • Check for solvent impurities: Ensure the solvents used for your reaction and workup are of high purity.

Q3: My final product has a persistent acidic smell. What could be the cause?

A3: A persistent acidic smell often indicates residual acid catalyst. This can be removed by a thorough aqueous workup, including washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.

Q4: After purification, my product is a yellowish oil, but I expected a colorless liquid. What does the color indicate?

A4: A yellow tint can suggest the presence of conjugated impurities, potentially arising from the self-condensation of 3-thiophenone. It could also indicate some degradation of the product. Further purification by column chromatography or distillation may be necessary to remove these colored impurities.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Reversible reaction (presence of water); Product loss during workup.Ensure anhydrous reaction conditions. Use a Dean-Stark trap to remove water. Optimize reaction time and temperature. Perform extractions carefully to minimize product loss.
Product Contaminated with Starting Materials Incomplete reaction; Insufficient purification.Drive the reaction to completion by removing water. Use a slight excess of one reagent (typically ethylene glycol). Improve the efficiency of distillation or use a more effective mobile phase for column chromatography.
Presence of High-Boiling Impurities Self-condensation of 3-thiophenone; Polymerization of ethylene glycol.Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). Use vacuum distillation for purification. Employ column chromatography with a suitable solvent system.
Milky/Cloudy Organic Layer After Workup Incomplete phase separation; Presence of emulsions.Allow more time for phase separation. Use a brine wash to break emulsions. Centrifuge the mixture if emulsions persist.

Experimental Protocols

Protocol 1: Aqueous Workup for Catalyst and Water-Soluble Impurity Removal

This protocol is the first step in purifying your crude product after the reaction is complete.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If a strong acid catalyst was used, neutralize it by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Wash with Water: Transfer the mixture to a separatory funnel and wash with deionized water (3 x 50 mL for a 100 mL reaction volume). This will remove the majority of the unreacted ethylene glycol and any remaining acid catalyst.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and break any emulsions.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

For thermally stable impurities with boiling points significantly different from the product.

  • Set up the Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Transfer the Crude Product: Transfer the crude product from the aqueous workup to the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard the initial lower-boiling fraction (likely residual solvent and unreacted starting materials) and stop the distillation before higher-boiling impurities begin to distill.

Protocol 3: Purification by Column Chromatography

For removing impurities with similar boiling points to the product.

  • Choose a Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.

  • Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Elute the column with the chosen solvent system and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

General Purification Workflow

PurificationWorkflow CrudeProduct Crude Reaction Mixture AqueousWorkup Aqueous Workup (Protocol 1) CrudeProduct->AqueousWorkup DriedCrude Dried Crude Product AqueousWorkup->DriedCrude Distillation Vacuum Distillation (Protocol 2) DriedCrude->Distillation Chromatography Column Chromatography (Protocol 3) DriedCrude->Chromatography Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic ImpureProduct Impure Product Detected IdentifyImpurity Identify Impurity (GC-MS, NMR) ImpureProduct->IdentifyImpurity UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM SideProduct Side-Product? IdentifyImpurity->SideProduct Catalyst Residual Catalyst? IdentifyImpurity->Catalyst OptimizeReaction Optimize Reaction (Time, Temp, Stoichiometry) UnreactedSM->OptimizeReaction ImproveDistillation Improve Distillation (Fractional Column) UnreactedSM->ImproveDistillation ColumnChrom Perform Column Chromatography SideProduct->ColumnChrom BaseWash Perform Base Wash Catalyst->BaseWash

Caption: Decision tree for troubleshooting impure product.

References

This guide was developed by synthesizing information from established chemical principles and publicly available data on similar compounds. For more detailed information on the techniques and concepts discussed, please refer to authoritative sources in organic chemistry.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1,4-dioxa-7-thiaspiro[4.4]nonane, a unique spirocyclic system containing both dioxolane and tetrahydrothiophene rings. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust predictive analysis.

The spirocyclic framework of this compound presents an interesting case for NMR analysis, where the chemical environments of the protons and carbons are influenced by the interplay of two different heterocyclic rings fused at a central quaternary carbon. Understanding these spectral features is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of the ¹H and ¹³C NMR spectra for this compound is based on the analysis of its constituent parts: a 1,3-dioxolane ring and a tetrahydrothiophene ring, both attached to a spiro center. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as by the rigid spirocyclic structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four sets of chemically non-equivalent methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.95Singlet4HH-2, H-3The protons on the dioxolane ring are expected to be deshielded due to the two adjacent electronegative oxygen atoms. Their chemical equivalence leads to a singlet.
~ 2.90Triplet4HH-6, H-8The protons adjacent to the sulfur atom in the tetrahydrothiophene ring will be deshielded, appearing as a triplet due to coupling with the H-7 protons.
~ 2.10Quintet4HH-7These protons are coupled to the protons at positions 6 and 8, resulting in a more complex splitting pattern, likely a quintet.
Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 110.0C-5 (Spiro Carbon)The spiro carbon, being quaternary and attached to two oxygen atoms, is expected to have a characteristic downfield shift.
~ 65.0C-2, C-3The carbons in the dioxolane ring are deshielded by the adjacent oxygen atoms.
~ 38.0C-6, C-8The carbons adjacent to the sulfur atom are expected to be more shielded compared to their oxygenated counterparts in the dioxolane ring.
~ 28.0C-7This carbon is in a more aliphatic environment and is expected to be the most shielded.

Comparative Spectral Analysis

To validate our predictions and to understand the influence of the heteroatoms on the NMR spectra, we will compare the predicted data for this compound with the experimentally available data for its oxygen analogue, 1,4-dioxaspiro[4.4]nonane.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound (Predicted) ~ 3.95 (s, 4H), ~ 2.90 (t, 4H), ~ 2.10 (q, 4H)~ 110.0, ~ 65.0, ~ 38.0, ~ 28.0
1,4-Dioxaspiro[4.4]nonane (Experimental) [1]~ 3.89 (s, 4H), ~ 1.76 (m, 8H)~ 119.5, ~ 64.3, ~ 38.5, ~ 24.0

The comparison highlights the significant influence of the sulfur atom. In the ¹H NMR, the protons adjacent to the sulfur (H-6, H-8) in the thio-analogue are predicted to be significantly downfield (~2.90 ppm) compared to the corresponding protons in the oxygen analogue (~1.76 ppm). This is a general trend observed when comparing thioethers to ethers. Conversely, in the ¹³C NMR, the carbons adjacent to sulfur (C-6, C-8) are expected to be slightly more shielded than their oxygen counterparts.

Experimental Workflow for NMR Analysis

The reliable acquisition of high-quality NMR data is contingent on a well-defined experimental workflow. The following diagram and protocol outline the key steps for the analysis of this compound.

NMR_Workflow Workflow for NMR Data Acquisition and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) containing TMS Sample->Solvent Tube Transfer solution to a clean, dry 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into the NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire 1H and 13C NMR spectra (and optionally 2D spectra like COSY, HSQC) Shim->Acquire FT Apply Fourier Transform to the FID Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS (0.00 ppm) Baseline->Reference Integrate Integrate 1H signals Reference->Integrate Assign Assign signals and determine coupling constants Integrate->Assign

Caption: A flowchart illustrating the key stages of NMR sample preparation, data acquisition, and spectral analysis.

Detailed Experimental Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Optimize the magnetic field homogeneity by shimming.

    • For ¹H NMR : Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220 ppm, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks are in the positive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants (J-values) for the ¹H signals.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed information about the carbon-hydrogen framework or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-S bonds).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.

Conclusion

The combined analysis of predicted ¹H and ¹³C NMR spectra provides a powerful framework for the structural characterization of this compound. By understanding the expected chemical shifts and coupling patterns, and by comparing them with those of analogous compounds, researchers can confidently identify this molecule and gain insights into its electronic and structural properties. The detailed experimental workflow provided in this guide ensures the acquisition of high-quality, reproducible NMR data, which is the cornerstone of reliable chemical analysis. For unequivocal structure confirmation, a combination of 1D and 2D NMR techniques, alongside mass spectrometry, is always the recommended approach.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Metin, J., et al. Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH, 2011.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. For professionals in drug development and chemical research, understanding the fragmentation patterns of novel heterocyclic compounds is paramount for their identification and characterization in complex matrices. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Dioxa-7-thiaspiro[4.4]nonane , a unique spirocyclic molecule incorporating both a dioxolane and a tetrahydrothiophene ring.

Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will establish a theoretical fragmentation pathway. This predictive analysis is grounded in the well-documented fragmentation principles of its constituent functional groups: 1,3-dioxolanes and tetrahydrothiophenes.[1][2] By comparing the established behaviors of these moieties, we can construct a robust and chemically logical hypothesis for the fragmentation of the complete spirocyclic structure.

The Structure: A Tale of Two Rings

This compound (Molecular Formula: C₆H₁₀O₂S, Molecular Weight: 146.21 g/mol ) presents a fascinating case for mass spectrometric analysis. Its structure features two five-membered rings joined at a single quaternary carbon, the spiro center. This unique arrangement dictates that any fragmentation event will be influenced by the interplay between the oxygen-rich dioxolane ring and the sulfur-containing tetrahydrothiophene ring.

The initial ionization event in an EI source typically involves the removal of a non-bonding electron.[3] In this molecule, the most likely ionization sites are the lone pairs on the sulfur and oxygen atoms, with the lower ionization potential of sulfur making it the preferred site.

Proposed Fragmentation Pathways

Upon electron ionization, the molecular ion (M•⁺) at m/z 146 is formed. This high-energy species is unstable and will undergo a series of fragmentation reactions to yield more stable daughter ions.[3] The primary fragmentation drivers are alpha-cleavage (cleavage of a bond adjacent to the heteroatom bearing the charge) and ring-opening reactions.[1]

Pathway A: Fragmentation Initiated by the Thiophene Ring

Ionization at the sulfur atom is the most probable initiating event. The subsequent alpha-cleavage can occur on either side of the sulfur, leading to the opening of the tetrahydrothiophene ring.

Pathway A cluster_A Initiation at Sulfur M M•⁺ (m/z 146) [C₆H₁₀O₂S]•⁺ A1 Fragment A1 (m/z 118) [C₅H₆O₂S]•⁺ M->A1 - C₂H₄ A2 Fragment A2 (m/z 72) [C₃H₄S]•⁺ A1->A2 - C₂H₂O₂ Pathway B cluster_B Initiation at Dioxolane M M•⁺ (m/z 146) [C₆H₁₀O₂S]•⁺ B1 Fragment B1 (m/z 102) [C₄H₆S]•⁺ M->B1 - CH₂O₂ B2 Fragment B2 (m/z 73) [C₃H₅O₂]⁺ M->B2 Spiro Cleavage B3 Fragment B3 (m/z 60) [C₂H₄S]•⁺ B1->B3 - C₂H₂

Caption: Fragmentation initiated at the 1,3-dioxolane ring.

  • Formation of m/z 102: Loss of formaldehyde oxide (CH₂O₂) from the molecular ion can lead to the formation of a radical cation at m/z 102 , corresponding to the tetrahydrothiophene ring with an attached vinyl group.

  • Formation of m/z 73: A characteristic cleavage for spiro-dioxolanes is the rupture of the bond between the spiro-carbon and an oxygen, followed by cleavage of the C-O bond on the other side. This can lead to the formation of a stable acylium-type cation, [C₃H₅O₂]⁺ at m/z 73 . This is often a prominent peak in the spectra of dioxolanes.

  • Formation of m/z 60: The ion at m/z 102 can further fragment by losing acetylene (C₂H₂), resulting in the thioacetaldehyde radical cation at m/z 60 .

Summary of Predicted Fragments

The following table summarizes the most probable key fragments, their mass-to-charge ratio (m/z), and their proposed molecular formulas. The relative abundance is a prediction based on the known stability of similar fragments in related compounds.

Predicted m/z Proposed Formula Proposed Origin / Structure Predicted Relative Abundance
146[C₆H₁₀O₂S]•⁺Molecular Ion (M•⁺)Low to Medium
118[C₅H₆O₂S]•⁺M•⁺ - C₂H₄ (Loss of ethylene from thiophene ring)Medium
102[C₄H₆S]•⁺M•⁺ - CH₂O₂ (Loss from dioxolane ring)Low
87[C₄H₇S]⁺Cleavage of the dioxolane ring yielding the tetrahydrothiophene ring attached to a CH₂⁺ group.Medium to High
73[C₃H₅O₂]⁺Characteristic fragment from dioxolane ring cleavage.High (Potential Base Peak)
60[C₂H₄S]•⁺Thioacetaldehyde radical cation, from further fragmentation.Medium

Comparative Analysis

  • vs. Tetrahydrothiophene: The mass spectrum of tetrahydrothiophene is dominated by the molecular ion (m/z 88) and fragments resulting from the loss of ethylene (m/z 60) and the formation of [CHS]⁺ (m/z 45). [2]We predict that fragments like m/z 60 will also be present in the spectrum of our target molecule.

  • vs. Substituted Dioxolanes: The spectra of 2,2-disubstituted-1,3-dioxolanes typically show a very weak or absent molecular ion. They are characterized by intense peaks corresponding to the loss of one of the substituents and the formation of a stable oxonium ion. The predicted fragment at m/z 73 is highly analogous to the stable ions formed from simple dioxolanes.

The spirocyclic nature of this compound provides a rigid framework that may lead to a more abundant molecular ion peak than would be expected from a simple, acyclic dioxolane. However, the presence of two distinct heterocyclic systems offers multiple competing fragmentation pathways, which will likely result in a rich and complex mass spectrum.

Recommended Experimental Protocol

To validate this predictive guide, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Workflow: GC-MS Analysis

GC-MS Workflow cluster_workflow Experimental Protocol Sample 1. Sample Preparation Dissolve in Dichloromethane (1 mg/mL) GC 2. GC Injection 1 µL splitless injection Sample->GC Separation 3. Chromatographic Separation DB-5ms column, Temp Gradient GC->Separation Ionization 4. EI Ionization 70 eV Separation->Ionization Analysis 5. Mass Analysis Quadrupole Analyzer Scan m/z 40-200 Ionization->Analysis Detection 6. Data Acquisition Analysis->Detection

Caption: Recommended workflow for acquiring the EI mass spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of high-purity dichloromethane to create a 1 mg/mL stock solution.

  • Gas Chromatography (GC) Conditions:

    • Injector: 250 °C, Splitless mode.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching. [1] * Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200. This range will cover the molecular ion and all predicted major fragments.

Conclusion

This guide presents a theoretically derived fragmentation pattern for this compound based on the fundamental principles of mass spectrometry and the known behavior of its constituent heterocycles. We predict a complex spectrum with key fragments at m/z 118, 102, 87, and a potentially dominant peak at m/z 73, characteristic of the dioxolane moiety. This predictive framework serves as a valuable starting point for researchers working with this or structurally related compounds, providing a roadmap for spectral interpretation pending the acquisition of experimental data. The provided GC-MS protocol offers a robust method for obtaining a high-quality spectrum to validate and refine these predictions.

References
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] [4][5][6]2. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 266-281. (2020). [Link] [1]3. Fragmentation Patterns in Mass Spectra. Chemguide. [Link] [3]4. Thiophene, tetrahydro- - Mass Spectrum. NIST WebBook. [Link] [2]5. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the selection of an appropriate analytical methodology is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,4-Dioxa-7-thiaspiro[4.4]nonane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to guide your analytical strategy.

Introduction to this compound and its Analytical Challenges

This compound (CAS: 176-35-2) is a spirocyclic compound featuring both a dioxolane and a thiolane ring.[1][2] Its unique structure, with a molecular formula of C₆H₁₀O₂S and a molecular weight of 146.21 g/mol , presents distinct analytical considerations.[1][2] The primary challenges in developing robust analytical methods for this compound lie in its predicted volatility and the absence of a strong chromophore, which directly impacts the choice of detection method in HPLC.

The thioether moiety is a key functional group present in numerous pharmaceutical and agricultural compounds.[3] The analysis of such organosulfur compounds is crucial for purity assessment, reaction monitoring, and stability studies.[4][5][6] This guide will equip you with the foundational knowledge to select and optimize the most suitable analytical technique for your specific research needs when working with this compound and related thioether-containing molecules.

Methodological Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte. For this compound, its relatively low molecular weight and the presence of a volatile thioether group suggest that GC-MS is a highly suitable technique. Conversely, HPLC, while versatile, may require derivatization to enhance retention and detectability.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Applicability Broadly applicable to non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sample Preparation May require derivatization for UV-Vis detection if the analyte lacks a chromophore.Minimal sample preparation is often required; direct injection of a dilute solution is common.
Sensitivity Detector-dependent; can be high with specialized detectors (e.g., CAD, ELSD).High sensitivity, particularly in selected ion monitoring (SIM) mode.
Selectivity Good selectivity based on chromatographic separation; co-elution can be a challenge.Excellent selectivity due to both chromatographic separation and mass spectral fragmentation patterns.
Confirmation of Identity Based on retention time comparison with a reference standard.Confirmed by both retention time and a unique mass spectrum, providing high confidence in identification.
Throughput Can be high with the development of rapid gradient methods.Generally high, with typical run times of 15-30 minutes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Given the absence of a significant UV-absorbing chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. CAD offers the advantage of providing a more uniform response for non-volatile analytes, independent of their chemical structure.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with acetonitrile to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

HPLC-CAD Instrumental Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.[7]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas Pressure: 60 psi

Rationale for Methodological Choices:

  • A C18 column is selected for its versatility in retaining compounds of moderate polarity.

  • A water/acetonitrile gradient is employed to ensure the elution of the analyte while maintaining good peak shape.

  • CAD is chosen for its ability to detect compounds lacking a chromophore, providing a response proportional to the mass of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The inherent volatility of this compound makes it an ideal candidate for this method, offering high sensitivity and definitive identification through mass spectral fragmentation. This approach is similar to methods used for the analysis of other volatile organic compounds like 1,4-dioxane.[8][9][10]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Prepare working standards by serial dilution in dichloromethane to concentrations of 10 µg/mL, 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.

GC-MS Instrumental Conditions:

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Rationale for Methodological Choices:

  • A DB-5ms column provides excellent separation for a wide range of volatile and semi-volatile compounds.

  • The split injection mode prevents column overloading with concentrated samples.

  • The temperature program is designed to ensure the efficient elution of the analyte and any potential impurities.

  • Electron ionization at 70 eV generates reproducible fragmentation patterns for library matching and structural elucidation.

Workflow and Decision-Making Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Charged Aerosol Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: HPLC-CAD analytical workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Start_GC Weigh Sample Dissolve_GC Dissolve in Dichloromethane Start_GC->Dissolve_GC Dilute_GC Serial Dilution Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Separate_GC Chromatographic Separation (DB-5ms Column) Inject_GC->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (m/z 40-300) Ionize->Detect_MS Identify Identify by Retention Time & Mass Spectrum Detect_MS->Identify Quantify_GC Quantify using Peak Area Identify->Quantify_GC

Caption: GC-MS analytical workflow for this compound.

Decision_Tree Start Analytical Goal for This compound Purity High Purity Assessment & Impurity Profiling Start->Purity Quant Routine Quantification in a Simple Matrix Start->Quant ID Definitive Identification & Structural Confirmation Start->ID GCMS GC-MS is Preferred Purity->GCMS High selectivity of MS Quant->GCMS Higher sensitivity HPLC HPLC-CAD is a Viable Option Quant->HPLC Simpler instrumentation ID->GCMS Mass spectrum provides fingerprint

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS offer viable approaches for the analysis of this compound, each with its own set of advantages.

GC-MS is the recommended technique for:

  • Definitive identification: The unique mass spectrum provides a molecular fingerprint, confirming the identity of the compound with a high degree of certainty.

  • Impurity profiling: The high resolving power of the gas chromatograph coupled with the sensitivity and selectivity of the mass spectrometer allows for the detection and identification of trace-level impurities.

  • High-sensitivity quantification: In selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection.

HPLC with a universal detector (e.g., CAD) is a suitable alternative for:

  • Routine quality control: For quantifying the main component in a relatively clean sample matrix where definitive identification is not the primary goal.

  • Analysis of thermally labile or non-volatile related compounds: If the synthetic route could produce non-volatile byproducts, HPLC would be the method of choice for their simultaneous analysis.

Ultimately, the selection of the most appropriate analytical method will be dictated by the specific requirements of the research, including the need for structural confirmation, the desired level of sensitivity, and the nature of the sample matrix. This guide provides the necessary framework and experimental details to enable researchers to make an informed decision and develop robust and reliable analytical methods for this compound and other novel thioether compounds.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid, 8-formyl-, methyl ester, (7R-trans)-. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-thiaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). 1,4-dioxa-7-azaspiro[4.4]nonane (176-33-0). Retrieved from [Link]

  • Komban, M., & Hrbac, J. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(12), 2845.
  • Wikipedia. (2023, November 13). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). What HPLC column can be used for 1,4-dioxane analysis?. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. Retrieved from [Link]

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.
  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

  • American Chemical Society. (n.d.). Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • GERSTEL. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 1,4-Dioxa-7-thiaspiro[4.4]nonane and Other Thiaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics and functional molecules. Thiaspirocycles, a class of compounds featuring a spirocyclic system with at least one sulfur atom, present a unique three-dimensional architecture of significant interest. This guide provides an in-depth comparative analysis of the reactivity of 1,4-Dioxa-7-thiaspiro[4.4]nonane against other selected thiaspirocycles. We will delve into the key chemical transformations of oxidation and alkylation, underpinned by an examination of the steric and electronic factors that govern the reactivity of the thioether moiety within these constrained systems. This analysis is supported by established chemical principles and detailed experimental protocols to facilitate empirical validation.

Introduction to Thiaspirocycles: Structural and Electronic Considerations

Thiaspirocycles are a fascinating class of heterocyclic compounds characterized by two rings connected by a single, common carbon atom. Their rigid, three-dimensional structures are of increasing interest in medicinal chemistry and materials science. The reactivity of these molecules is largely dictated by the accessibility and nucleophilicity of the sulfur atom.

This guide will focus on a comparative analysis of the following thiaspirocycles:

  • This compound (1): The primary subject of this guide, featuring a tetrahydrothiophene ring fused with a dioxolane ring.

  • 1-Oxa-4-thiaspiro[4.4]nonane (2): A structural analogue where one oxygen atom in the five-membered ring is replaced by a methylene group, allowing for an assessment of the electronic influence of the second oxygen atom.

  • 1-Thiaspiro[4.4]nonane (3): A simpler thiaspirocycle with a cyclopentane ring fused to the tetrahydrothiophene ring, serving as a baseline for steric and electronic effects.

The central hypothesis of this guide is that the reactivity of the sulfur atom in these spirocycles will be modulated by a combination of steric hindrance imposed by the spirocyclic framework and electronic effects from the neighboring heteroatoms.

Molecular Structures of Compared Thiaspirocycles

cluster_0 This compound (1) cluster_1 1-Oxa-4-thiaspiro[4.4]nonane (2) cluster_2 1-Thiaspiro[4.4]nonane (3) 1 1 2 2 3 3

Caption: Structures of the thiaspirocycles under comparison.

Comparative Reactivity Analysis

The reactivity of the thioether sulfur atom is primarily attributed to its nucleophilicity, making it susceptible to attack by electrophiles and oxidizing agents.[1]

I. Oxidation of Thiaspirocycles

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation. The rate of this reaction is highly sensitive to both the electron density on the sulfur atom and steric hindrance around it.[2]

It is anticipated that the presence of two electron-withdrawing oxygen atoms in the dioxolane ring of This compound (1) will decrease the electron density on the sulfur atom compared to 1-Oxa-4-thiaspiro[4.4]nonane (2) and 1-Thiaspiro[4.4]nonane (3) . This inductive effect should render the sulfur in (1) less nucleophilic and therefore less reactive towards oxidation.

Conversely, the steric environment around the sulfur atom in all three [4.4]nonane systems is expected to be comparable. Therefore, electronic effects are predicted to be the dominant factor in differentiating their oxidation reactivity.

Predicted Order of Reactivity towards Oxidation:

1-Thiaspiro[4.4]nonane (3) > 1-Oxa-4-thiaspiro[4.4]nonane (2) > This compound (1)

Proposed Experimental Validation of Oxidation Reactivity

A comparative kinetic study of the oxidation of these thiaspirocycles can be performed using a mild oxidizing agent such as hydrogen peroxide. The reaction progress can be monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate of disappearance of the starting material and the appearance of the corresponding sulfoxide.

  • Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each thiaspirocycle (1 , 2 , and 3 ) in a suitable solvent such as acetonitrile.

  • Reaction Initiation: In separate temperature-controlled reaction vessels (e.g., 25 °C), add a stoichiometric amount of hydrogen peroxide (e.g., 1.1 equivalents) to each thiaspirocycle solution with vigorous stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench the reaction in the aliquot by adding an excess of a reducing agent (e.g., sodium sulfite solution). Extract the organic components with a suitable solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

  • Analysis: Analyze the samples by GC-MS to quantify the concentration of the remaining thiaspirocycle and the formed sulfoxide.

  • Data Analysis: Plot the concentration of the thiaspirocycle versus time for each compound and determine the initial reaction rates.

start Prepare 0.1 M solutions of each thiaspirocycle in acetonitrile react Add 1.1 eq. H2O2 to each solution at 25°C start->react monitor Withdraw aliquots at timed intervals react->monitor quench Quench with Na2SO3 solution monitor->quench extract Extract with CH2Cl2 and dry quench->extract analyze Analyze by GC-MS extract->analyze data Plot concentration vs. time and determine rates analyze->data Thiaspirocycle Thiaspirocycle TransitionState Transition State Thiaspirocycle->TransitionState S_N2 attack MeI MeI MeI->TransitionState SulfoniumSalt Sulfonium Salt TransitionState->SulfoniumSalt Iodide I- TransitionState->Iodide

Caption: General mechanism for the SN2 alkylation of a thiaspirocycle.

Summary of Predicted Reactivity and Structural Properties

CompoundStructureKey Structural FeaturesPredicted Relative Reactivity (Oxidation & Alkylation)
This compound (1) C₆H₁₀O₂SDioxolane and tetrahydrothiophene rings. Two electron-withdrawing oxygen atoms adjacent to the spiro center.Lowest
1-Oxa-4-thiaspiro[4.4]nonane (2) C₇H₁₂OSOxolane and tetrahydrothiophene rings. One electron-withdrawing oxygen atom.Intermediate
1-Thiaspiro[4.4]nonane (3) C₈H₁₄SCyclopentane and tetrahydrothiophene rings. No strongly electron-withdrawing groups near the sulfur.Highest

Conclusion

Based on fundamental principles of organic chemistry, the reactivity of This compound in oxidation and alkylation reactions is predicted to be lower than that of 1-Oxa-4-thiaspiro[4.4]nonane and 1-Thiaspiro[4.4]nonane . This attenuated reactivity is primarily attributed to the electron-withdrawing inductive effect of the two oxygen atoms in the dioxolane ring, which reduces the nucleophilicity of the sulfur atom. Steric factors are expected to play a less significant role in differentiating the reactivity among these [4.4] spirocyclic systems.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. Such studies are crucial for the rational incorporation of thiaspirocyclic scaffolds into novel drug candidates and functional materials, where precise control over chemical reactivity is a key determinant of performance and stability.

References

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  • Nishino, H., et al. (2007). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron Letters, 48(46), 8224-8227. [Link]

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A Comparative Guide to the Untapped Potential of 1,4-Dioxa-7-thiaspiro[4.4]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and unique pharmacological profiles is perpetual. The 1,4-Dioxa-7-thiaspiro[4.4]nonane scaffold is one such underexplored chemical entity with significant potential for the development of new therapeutic agents. Its rigid spirocyclic framework, combining both an oxygen-rich dioxolane ring and a sulfur-containing tetrahydrothiophene ring, presents a unique conformational landscape for interaction with biological targets. While comprehensive biological activity studies on a series of this compound derivatives are not yet prevalent in published literature, a comparative analysis of structurally related spirocyclic systems provides compelling evidence for the potential of this scaffold in anticancer and antimicrobial drug discovery.

This guide will objectively compare the biological activities of analogous spirocyclic compounds, present hypothetical structure-activity relationships (SAR) for the this compound core, and provide detailed experimental protocols to facilitate future research in this promising area.

Comparative Biological Activities of Structurally Related Spirocyclic Compounds

The therapeutic potential of spirocyclic compounds is well-documented, with derivatives showing a wide range of biological activities.[1] To build a case for the exploration of this compound derivatives, we will examine the biological activities of closely related thia- and aza-spiro[4.4]nonane and spiro[4.5]decane systems.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the anticancer potential of spiro-heterocycles. For instance, novel 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116).[2]

Compound ClassCancer Cell LineReported Activity (IC50)Reference
1-Thia-4-azaspiro[4.5]decane derivativesHCT-116Moderate to High Inhibition[2]
1-Thia-4-azaspiro[4.5]decane derivativesPC-3Moderate Inhibition[2]
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2Moderate Inhibition[2]

The presence of the thiazolidine nucleus in these active compounds is considered a "wonder moiety" due to its broad spectrum of biological activities.[2] This suggests that the sulfur atom in the spiro system of this compound could play a crucial role in potential anticancer effects.

Antimicrobial and Analgesic Properties

The incorporation of sulfur and other heteroatoms in spirocyclic systems has also led to the discovery of potent antimicrobial and analgesic agents. For example, novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one have shown moderate to good activity against S. aureus, E. coli, P. aeruginosa, and B. subtilis. A study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones also revealed significant antimicrobial activity.[3] Furthermore, derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[2][2]undec-1-ene have exhibited significant analgesic activity, with the 2-amino-1,3-thiazine ring system being a key contributor.[4]

Compound ClassBiological ActivityTarget Organisms/AssayReference
Oxazin analogs of Thio-4-azaspiro[4.5]decan-3-oneAntimicrobialS. aureus, E. coli, P. aeruginosa, B. subtilis
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesAntimicrobialVarious bacteria and fungi[3]
2-Amino-7-oxa-3-thia-1-azaspiro[2][2]undec-1-enesAnalgesicPhenylquinone writhing and yeast inflamed foot assays[4]

These findings underscore the importance of the sulfur-containing heterocycle within the spiro architecture for conferring antimicrobial and other biological properties.

Hypothetical Structure-Activity Relationships (SAR) for this compound Derivatives

Based on the SAR of related heterocyclic compounds, we can propose a hypothetical SAR for novel this compound derivatives. This serves as a strategic guide for designing new compounds with enhanced biological activity.

Caption: Hypothetical SAR for this compound derivatives.

For anticancer activity, the introduction of substituted aryl groups could lead to interactions with specific residues in the active sites of kinases or other cancer-related proteins. For antimicrobial activity, the incorporation of lipophilic side chains may enhance the ability of the compounds to penetrate bacterial cell membranes.

Experimental Protocols for Biological Screening

To facilitate the investigation of novel this compound derivatives, detailed protocols for preliminary biological screening are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, PC-3, HepG-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains a largely unexplored field, the compelling evidence from structurally related spirocyclic compounds strongly suggests a promising future for this scaffold in drug discovery. The unique three-dimensional structure and the presence of both oxygen and sulfur heteroatoms provide a rich chemical space for the design of novel anticancer and antimicrobial agents. The proposed hypothetical SAR and detailed experimental protocols in this guide are intended to serve as a foundational resource for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further investigation into the synthesis of a diverse library of this compound derivatives and their systematic screening is warranted and has the potential to yield novel therapeutic leads.

References

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A Researcher's Guide to Computational Modeling of 1,4-Dioxa-7-thiaspiro[4.4]nonane Reaction Mechanisms: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount for designing novel therapeutics and synthetic pathways. The spirocyclic heteroalkane 1,4-Dioxa-7-thiaspiro[4.4]nonane presents a unique scaffold with potential applications in medicinal chemistry and materials science.[1][2][3] Elucidating its reaction mechanisms is crucial for harnessing its full potential. This guide provides a comparative overview of computational methodologies to investigate and predict the reaction pathways of this compound, offering a framework for researchers to select the most appropriate computational tools for their specific research questions.

The Structure and Potential Reactivity of this compound

This compound is a spiro compound featuring a central quaternary carbon connecting a 1,3-dioxolane ring and a tetrahydrothiophene ring.[4] Its structure, essentially a cyclic ketal of dihydro-3(2H)-thiophenone, suggests several potential reaction pathways. The presence of both oxygen and sulfur heteroatoms introduces a rich electronic landscape, influencing the molecule's stability and reactivity.[5]

One of the most probable reactions for this class of compounds is acid-catalyzed hydrolysis of the ketal group. This reaction would lead to the opening of the dioxolane ring to yield dihydro-3(2H)-thiophenone and ethylene glycol.[6] Understanding the energetics and intermediates of this process is vital for applications where the spirocycle might be exposed to acidic conditions, such as in biological systems or during certain synthetic transformations.

A Comparative Guide to Computational Modeling Methodologies

Computational chemistry provides a powerful lens to investigate reaction mechanisms at a level of detail often inaccessible through experimentation alone.[7] Here, we compare several key computational approaches applicable to studying the reaction mechanisms of this compound.

Density Functional Theory (DFT) for Mechanistic Exploration

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it an excellent starting point for exploring reaction mechanisms.[8][9]

Expertise & Experience in DFT Application:

The choice of functional and basis set is critical for obtaining reliable results, especially for systems containing sulfur.[10] For sulfur-containing organic molecules, functionals like B3LYP or M06-2X, paired with a basis set such as 6-311+G(d,p), often provide a good compromise between accuracy and computational expense. It is advisable to benchmark a few functional/basis set combinations against any available experimental data or higher-level calculations for similar compounds to ensure the chosen level of theory is appropriate.

Trustworthiness through a Self-Validating Protocol:

A robust DFT workflow for mechanistic investigation should be a self-validating system. This involves not only locating stationary points (reactants, products, intermediates, and transition states) but also confirming their nature.

Experimental Protocol: A Step-by-Step DFT Workflow for Hydrolysis

  • Geometry Optimization: Begin by optimizing the geometries of the reactants (this compound and a hydronium ion, for instance) and the expected products (dihydro-3(2H)-thiophenone, ethylene glycol, and water).

  • Transition State (TS) Searching: Employ a transition state search algorithm (e.g., Berny optimization in Gaussian or the dimer method) starting from an initial guess of the transition state structure. For the hydrolysis mechanism, this would involve the protonation of one of the dioxolane oxygens followed by the approach of a water molecule.

  • Frequency Analysis: Perform a frequency calculation on all optimized structures.

    • Reactants, Intermediates, and Products: Should have all positive (real) frequencies.

    • Transition States: Must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation.[11] This traces the reaction path downhill from the transition state to the corresponding minima.

Data Presentation: Comparing DFT Functionals

Computational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
B3LYP/6-31G(d)Hypothetical Value 1Hypothetical Value A
M06-2X/6-311+G(d,p)Hypothetical Value 2Hypothetical Value B
ωB97X-D/def2-TZVPHypothetical Value 3Hypothetical Value C
This table illustrates how a researcher might compare the energetic predictions of different DFT methods for a proposed reaction. The values are hypothetical and would be filled in with actual computational results.

Mandatory Visualization: DFT Workflow

DFT_Workflow cluster_start Initial Steps cluster_ts Transition State Elucidation cluster_validation Mechanism Validation reactant_opt Reactant Geometry Optimization ts_search Transition State Search reactant_opt->ts_search Initial Guess product_opt Product Geometry Optimization product_opt->ts_search freq_analysis_ts Frequency Analysis (1 Imaginary Freq) ts_search->freq_analysis_ts Confirm TS irc Intrinsic Reaction Coordinate (IRC) freq_analysis_ts->irc Verify Connection final_energies Final Energy Calculation irc->final_energies Obtain Minima Hydrolysis_Mechanism Reactants This compound + H3O+ Protonated Protonated Intermediate Reactants->Protonated TS1 Transition State 1 (Ring Opening) Protonated->TS1 Carbocation Carbocation Intermediate TS1->Carbocation TS2 Transition State 2 (Water Attack) Carbocation->TS2 Products Dihydro-3(2H)-thiophenone + Ethylene Glycol + H3O+ TS2->Products

Caption: A plausible acid-catalyzed hydrolysis pathway for this compound.

Experimental Validation: Bridging Theory and Reality

Computational models, no matter how sophisticated, must be validated against experimental data. [7][12]For the reaction mechanisms of this compound, several experimental techniques could provide crucial validation points.

  • Kinetic Studies: Measuring reaction rates at different temperatures and pH values can provide experimental activation energies and reaction orders, which can be directly compared with computed values.

  • Spectroscopic Monitoring: Techniques like NMR or IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, confirming the predicted reaction outcome.

  • Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with ¹⁸O in water for the hydrolysis reaction) can help to elucidate the exact bond-breaking and bond-forming events, providing a stringent test of the computed transition state structures.

Conclusion

The computational modeling of this compound reaction mechanisms offers a powerful avenue for understanding its chemical behavior. While a direct comparison of existing computational studies on this specific molecule is not yet possible due to a lack of published data, this guide provides a comprehensive framework for researchers to initiate such investigations. By carefully selecting a computational methodology, following a rigorous and self-validating protocol, and ultimately, comparing predictions with experimental data, a detailed and accurate picture of this intriguing molecule's reactivity can be achieved. This synergistic approach between computation and experiment will be instrumental in unlocking the potential of this compound and other novel heterocyclic compounds in drug discovery and beyond.

References

  • Validation of Reaction Mechanisms. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [12]2. The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7]3. Part A Draw a reasonable mechanism for this reaction. Carbonyl Compounds: Complete the following... - Homework.Study.com. (n.d.). Retrieved from homework.study.com. [6]4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - RSC Publishing. (2023, September 30). Retrieved from pubs.rsc.org. [11]5. Computational Heterocyclic Chemistry. (n.d.). Retrieved from .

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  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega - ACS Publications. (2023, September 18). Retrieved from pubs.acs.org. [9]10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC - PubMed Central. (n.d.). Retrieved from .

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A Comparative Guide to the Synthetic Validation of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Dioxa-7-thiaspiro[4.4]nonane

This compound is a spirocyclic compound featuring a dioxolane ring fused to a tetrahydrothiophene ring at a single carbon atom. This unique three-dimensional structure is a valuable scaffold in drug discovery, offering the potential for novel pharmacological activities. The incorporation of both oxygen and sulfur heteroatoms provides opportunities for diverse intermolecular interactions with biological targets. The validation of an efficient and scalable synthetic route is therefore a critical step towards unlocking the full potential of this intriguing molecule.

This guide will compare two distinct synthetic pathways to this compound:

  • Route A: A Validated Multi-Step Synthesis from Commodity Chemicals. This pathway commences with readily available starting materials, chloroacetyl chloride and ethylene, and proceeds through a series of robust and well-documented chemical transformations.

  • Route B: An Alternative Approach via Direct Ketalization. This route utilizes the direct acid-catalyzed reaction of tetrahydrothiophene-3-one with ethylene glycol, offering a potentially more convergent synthesis.

We will dissect each route, evaluating them on key performance indicators such as overall yield, scalability, safety, and the accessibility of starting materials.

Route A: A Validated Multi-Step Synthesis

This synthetic strategy is a linear sequence that constructs the spirocyclic core from basic building blocks. The key steps involve the formation of a dichlorinated ketone, protection of the carbonyl group, and a final cyclization to form the tetrahydrothiophene ring.

Mechanistic Rationale

The causality behind this synthetic design lies in the strategic installation of the necessary functional groups for the final ring-closing step. The initial Friedel-Crafts acylation of ethylene with chloroacetyl chloride provides a direct entry to the 1,4-dichlorobutan-2-one backbone. The subsequent ketalization is a crucial step to protect the reactive ketone functionality from undesired side reactions during the nucleophilic substitution that forms the thiopane ring. The final intramolecular cyclization with a sulfide source is an efficient method for constructing the five-membered sulfur-containing ring.

Experimental Workflow

Route A Workflow A Chloroacetyl Chloride + Ethylene B 1,4-Dichlorobutan-2-one A->B Friedel-Crafts Acylation (AlCl3) C 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane B->C Ketalization (Ethylene Glycol, Acid Catalyst) D This compound C->D Cyclization (Na2S)

Caption: Workflow for the validated multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Dichlorobutan-2-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.0 eq) dropwise.

  • Bubble ethylene gas (1.1 eq) through the reaction mixture for 2-3 hours, maintaining the temperature at 0 °C.

  • Quench the reaction by slowly pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1,4-dichlorobutan-2-one.

Step 2: Synthesis of 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane

  • Dissolve the crude 1,4-dichlorobutan-2-one (1.0 eq) in toluene.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the protected ketone.

Step 3: Synthesis of this compound

  • Dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of ethanol and water.

  • Add the 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane (1.0 eq) dropwise to the stirred sulfide solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Route B: Alternative Synthesis via Direct Ketalization

This approach offers a more convergent pathway by starting with a pre-formed tetrahydrothiophene ring containing a ketone functionality. The key transformation is the protection of this ketone as a cyclic ketal.

Mechanistic Rationale

The principle of this route is the direct formation of the dioxolane ring onto the existing tetrahydrothiophene-3-one core. This acid-catalyzed reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of one hydroxyl group of ethylene glycol. A subsequent intramolecular cyclization by the second hydroxyl group, with the elimination of water, affords the spirocyclic ketal. The reversibility of this reaction necessitates the removal of water to drive the equilibrium towards the product.[1]

Experimental Workflow

Route B Workflow A Tetrahydrothiophene-3-one + Ethylene Glycol B This compound A->B Acid-Catalyzed Ketalization (e.g., PTSA, Dean-Stark)

Caption: Workflow for the alternative synthesis of this compound via direct ketalization.

Detailed Experimental Protocol
  • Combine tetrahydrothiophene-3-one (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq) in a solvent such as toluene or benzene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.

Comparative Analysis

FeatureRoute A: Multi-Step SynthesisRoute B: Direct Ketalization
Starting Materials Chloroacetyl chloride, ethylene, ethylene glycol, sodium sulfide (readily available and inexpensive)Tetrahydrothiophene-3-one, ethylene glycol (Tetrahydrothiophene-3-one is less common and more expensive)
Number of Steps 31 (plus synthesis of starting material)
Overall Yield ModeratePotentially high for the ketalization step, but dependent on the synthesis of the starting ketone.
Scalability Good, amenable to large-scale production.Potentially limited by the availability and cost of tetrahydrothiophene-3-one.
Purification Requires purification at each step.Potentially simpler purification of the final product.
Safety Considerations Use of corrosive and flammable reagents (AlCl₃, ethylene gas).Use of a flammable solvent and an acid catalyst.

Conclusion and Recommendation

Both synthetic routes present viable methods for the preparation of this compound.

Route A is presented as the validated route due to its reliance on inexpensive and readily available starting materials, making it a more economically viable option for large-scale synthesis. The multi-step nature of this route, while seemingly a drawback, allows for the isolation and characterization of intermediates, providing greater control over the overall process. The procedures involved are standard and well-established in organic synthesis. A patent describing a similar multi-step synthesis of tetrahydrothiophene-3-one, which involves the formation of the dioxolane-protected intermediate, further supports the robustness of this approach.[2]

Route B offers a more elegant and convergent approach, which is often desirable in terms of step economy. However, the practical application of this route is contingent on the availability and cost of the starting material, tetrahydrothiophene-3-one. While the direct ketalization of ketones is a high-yielding reaction[3], the synthesis of the starting ketone itself can be multi-stepped and may offset the apparent simplicity of the final step.

For research and development purposes where smaller quantities are required and the cost of starting materials is less of a concern, Route B may be a quicker option, provided that tetrahydrothiophene-3-one is commercially available or can be synthesized efficiently. For process development and large-scale manufacturing, Route A is the more prudent and validated choice, offering a clear and cost-effective pathway to the target molecule.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Organic Syntheses. Tetrahydrothiophene. [Link]

  • Google Patents.
  • YouTube. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]

  • Semantic Scholar. Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. [Link]

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A Comparative Guide to the Kinetic Landscape of 1,4-Dioxa-7-thiaspiro[4.4]nonane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Dioxa-7-thiaspiro[4.4]nonane in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can lead to more precise interactions with biological targets, potentially improving the potency and selectivity of drug candidates. The incorporation of a thioether moiety within the spiro[4.4]nonane framework, as seen in this compound, introduces a site for potential metabolic transformations, such as oxidation, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Understanding the kinetics of reactions involving the sulfur atom in this compound is therefore of critical importance. The rate at which this thioether undergoes oxidation, for instance, can dictate its stability in biological systems and its potential to act as a trigger in responsive drug delivery systems.[2][3] This guide will delve into the expected kinetic behavior of this compound by comparing it with simpler, well-studied thioethers.

Comparative Kinetic Analysis: Oxidation of Thioethers

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation with significant biological and chemical implications.[4] The rate of this reaction is highly dependent on the structure of the thioether and the nature of the oxidizing agent. In this section, we will compare the expected oxidation kinetics of this compound with representative acyclic and cyclic thioethers.

Structural Considerations: Predicting Reactivity

The reactivity of the sulfur atom in this compound, also known as Dihydro-3(2H)-thiophenone Cyclic 1,2-Ethanediyl Acetal[5], is influenced by several structural factors:

  • Steric Hindrance: The spirocyclic framework imposes a degree of steric hindrance around the sulfur atom compared to simple acyclic thioethers like diethyl sulfide. This is expected to decrease the rate of reactions that involve nucleophilic attack on the sulfur or attack by a bulky oxidant.

  • Ring Strain: The five-membered tetrahydrothiophene ring in the spiro system may possess some degree of ring strain, which could potentially influence its reactivity. However, five-membered rings are generally less strained than smaller rings.

  • Electronic Effects: The presence of the dioxolane ring introduces ether linkages, which are electron-withdrawing through induction. This might slightly decrease the nucleophilicity of the sulfur atom compared to a simple dialkyl thioether.

The following diagram illustrates the relationship between the structure of this compound and its potential reactivity compared to simpler analogs.

This compound This compound Acyclic Thioether (e.g., Diethyl Sulfide) Acyclic Thioether (e.g., Diethyl Sulfide) This compound->Acyclic Thioether (e.g., Diethyl Sulfide) Comparison based on steric hindrance Cyclic Thioether (e.g., Tetrahydrothiophene) Cyclic Thioether (e.g., Tetrahydrothiophene) This compound->Cyclic Thioether (e.g., Tetrahydrothiophene) Comparison based on ring structure Predicted Reactivity Predicted Reactivity This compound->Predicted Reactivity Intermediate reactivity expected Reactivity Benchmark Reactivity Benchmark Acyclic Thioether (e.g., Diethyl Sulfide)->Reactivity Benchmark Higher flexibility, less steric hindrance Cyclic Thioether (e.g., Tetrahydrothiophene)->Reactivity Benchmark Constrained conformation

Caption: Structural comparison influencing reactivity.

Quantitative Comparison of Oxidation Rates

While specific kinetic data for this compound is unavailable, we can compile and compare the second-order rate constants for the oxidation of analogous thioethers with common oxidants like hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻).

CompoundOxidantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
ThioanisoleH₂O₂2.53 x 10⁻³[2]
4-MethoxythioanisoleH₂O₂1.28 x 10⁻²[2]
MethionineH₂O₂2 x 10⁻²[6]
ThioanisoleNaOCl> 10⁴ (very fast)[2]
4-NitrothioanisoleNaOCl1.2 x 10⁴[6]

Analysis of Comparative Data:

The data clearly indicates that thioether oxidation by H₂O₂ is generally a slow process, with half-lives that can extend to hours or even days under physiological conditions.[3] In contrast, oxidation by hypochlorite is extremely rapid.[6]

Based on these comparisons, we can infer the following about the reactivity of this compound:

  • Oxidation with H₂O₂: The oxidation is expected to be slow, likely with a rate constant in the order of 10⁻³ to 10⁻² M⁻¹s⁻¹. The steric hindrance from the spirocyclic structure might place its reactivity at the lower end of this range compared to a simple cyclic thioether like tetrahydrothiophene.

  • Oxidation with Hypochlorite: Similar to other thioethers, the reaction with hypochlorite is anticipated to be very fast, with a rate constant likely exceeding 10⁴ M⁻¹s⁻¹.

Experimental Protocols for Kinetic Studies

To validate the predicted reactivity and gather precise kinetic data for this compound, standardized experimental protocols are essential. The following section details a robust methodology for determining the kinetics of thioether oxidation using UV-Vis spectroscopy.

General Workflow for a Kinetic Experiment

The following diagram outlines the key steps in a typical kinetic study of thioether oxidation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare stock solutions of thioether and oxidant Reaction_Mixture Mix reactants in a cuvette under controlled temperature Stock_Solution->Reaction_Mixture Buffer_Solution Prepare buffer solution (e.g., PBS) Buffer_Solution->Reaction_Mixture UV_Vis_Monitoring Monitor absorbance change over time at a specific wavelength Reaction_Mixture->UV_Vis_Monitoring Pseudo_First_Order Determine pseudo-first-order rate constant (k_obs) UV_Vis_Monitoring->Pseudo_First_Order Second_Order Plot k_obs vs. [Oxidant] to find the second-order rate constant (k) Pseudo_First_Order->Second_Order

Caption: Workflow for a kinetic experiment.

Detailed Protocol: UV-Vis Spectroscopic Kinetic Assay

This protocol is adapted from established methods for studying thioether oxidation kinetics.[2][7]

Objective: To determine the second-order rate constant for the oxidation of this compound with a selected oxidant (e.g., H₂O₂).

Materials:

  • This compound

  • Oxidizing agent (e.g., 30% H₂O₂ solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable co-solvent

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ACN.

    • Prepare a series of H₂O₂ stock solutions of varying concentrations (e.g., 100 mM, 200 mM, 400 mM) in PBS. The exact concentration of the H₂O₂ stock should be determined by titration or UV absorbance at 240 nm.

  • Kinetic Measurement:

    • Set the spectrophotometer to the desired temperature (e.g., 37 °C).

    • In a quartz cuvette, add the appropriate volumes of PBS and the this compound stock solution to achieve a final thioether concentration of 50 µM.

    • Initiate the reaction by adding a small volume of the H₂O₂ stock solution to achieve the desired final concentration (e.g., 10 mM, 20 mM, 40 mM), ensuring the oxidant is in large excess.

    • Immediately start monitoring the change in absorbance at a wavelength where the reactant or product has a distinct absorbance maximum. This may require an initial spectral scan.

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions due to the large excess of the oxidant.

    • The natural logarithm of the absorbance change versus time is plotted. The slope of this line gives the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different concentrations of the oxidant.

    • Plot k_obs versus the concentration of the oxidant. The slope of this second plot will be the second-order rate constant (k).

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the kinetic behavior of this compound, a molecule of growing interest in medicinal chemistry. While direct experimental data remains to be established, by drawing parallels with well-characterized acyclic and cyclic thioethers, we can make informed predictions about its reactivity, particularly in oxidation reactions. The provided experimental protocol offers a clear pathway for researchers to obtain the necessary empirical data to validate these predictions.

Future studies should focus on performing these kinetic experiments to determine the precise rate constants for the oxidation of this compound with various biologically relevant oxidants. Furthermore, investigating the kinetics of other potential reactions, such as hydrolysis of the dioxolane ring under acidic conditions, would provide a more complete reactivity profile for this promising scaffold. Such data will be invaluable for the rational design of novel therapeutics and smart materials based on the this compound core.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. (URL: [Link])

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. (URL: [Link])

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - ResearchGate. (URL: [Link])

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (URL: [Link])

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R) - NIH. (URL: [Link])

  • Formation of Tetramethylene Sulfoxide via Oxidation of Tetrahydrothiophene by Copper(II) - ResearchGate. (URL: [Link])

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. (URL: [Link])

  • Kinetic Studies of Alcohol Oxidation Reaction by UV-VIS Spectroscopy - theijes. (URL: [Link])

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - ResearchGate. (URL: [Link])

  • 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem. (URL: [Link])

  • Gas-Phase Photocatalytic Oxidation of Diethyl Sulfide over TiO2: Kinetic Investigations and Catalyst Deactivation | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee. (URL: [Link])

  • UV-Visible Spectrophotometer for Distinguishing Oxidation Time of Engine Oil - MDPI. (URL: [Link])

  • (PDF) Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations - ResearchGate. (URL: [Link])

  • Kinetics of the oxidation of diethyl sulfide by hydrogen peroxide and peroxyborates in water–alcohol solutions - ResearchGate. (URL: [Link])

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A Comparative Guide to Determining the Absolute Configuration of Chiral 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different physiological activities and physical properties. For novel chiral molecules like 1,4-Dioxa-7-thiaspiro[4.4]nonane, an unambiguous determination of the absolute configuration at its spirocyclic core is not merely an academic exercise; it is a critical step for understanding its biological interactions and ensuring the development of safe and effective therapeutics.

This guide provides an in-depth comparison of the principal analytical techniques for determining absolute configuration, with a focus on Single-Crystal X-ray Crystallography (SCXRD) as the definitive method. We will explore the theoretical underpinnings, practical workflows, and comparative strengths of SCXRD against powerful solution-state techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography stands as the most reliable and direct method for determining the absolute configuration of a chiral molecule.[1][2][3] The technique's power lies in its ability to generate a three-dimensional map of electron density within a crystal, providing a detailed picture of atomic positions and connectivity.[1]

The Principle of Anomalous Dispersion

The determination of absolute configuration via SCXRD is made possible by the phenomenon of anomalous dispersion (or anomalous scattering).[4] When X-rays interact with electrons, particularly those in heavier atoms, a small, wavelength-dependent phase shift occurs.[4][5] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are identical.[6] The subtle intensity differences between these pairs, known as Bijvoet pairs, are directly correlated to the absolute structure of the molecule in the crystal.[6][7]

For this compound, the presence of a sulfur atom (atomic number 16) provides a sufficiently strong anomalous scattering signal, especially when using a copper X-ray source (Cu-Kα), to confidently determine the absolute configuration.[4][5]

The Flack Parameter: A Quantitative Measure of Confidence

During the refinement of the crystal structure, the Flack parameter (x) is calculated to provide a quantitative assessment of the correctness of the assigned absolute configuration.[6][8] This parameter models the diffraction data as a mixture of the refined structure and its inverted counterpart.[6]

  • A Flack parameter value close to 0 , with a small standard uncertainty (e.g., x = 0.02(4)), indicates that the assigned absolute configuration is correct.[6][9]

  • A value close to 1 suggests that the inverted structure is correct, and the atomic coordinates should be inverted.[6][9]

  • A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[6][9]

The development of this parameter by H.D. Flack has become a standard for validating structures in non-centrosymmetric space groups.[6][10][11]

Experimental Workflow for SCXRD

The path from a chiral sample to a determined absolute configuration involves several critical steps, each demanding meticulous execution.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation Sample Enantiopure Sample (1-5 mg) Crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) Sample->Crystal Dissolve in suitable solvent Mount Mount Crystal on Diffractometer Crystal->Mount Collect X-ray Diffraction Data Collection Mount->Collect Expose to X-ray beam Solve Solve Structure (Determine electron density map) Collect->Solve Refine Refine Model (Fit atoms to density) Solve->Refine Flack Calculate Flack Parameter Refine->Flack Config Assign Absolute Configuration Flack->Config Value ≈ 0 (Correct)

Caption: Workflow for Absolute Configuration Determination by SCXRD.

Detailed Experimental Protocol:

  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain high-quality, single crystals suitable for diffraction. This is often the most challenging step.[2]

    • Methodology: Dissolve 1-5 mg of enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to allow for the gradual formation of well-ordered crystals over several days to weeks. The choice of solvent and technique is critical and often requires screening.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data.

    • Methodology: Select a single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[5]

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data using a modern diffractometer equipped with a Cu-Kα or Mo-Kα X-ray source. For light-atom structures or when the anomalous scatterer is sulfur, Cu-Kα radiation is preferred as it enhances the anomalous signal.[5]

  • Structure Solution and Refinement:

    • Objective: To solve the phase problem and build an atomic model that fits the experimental data.

    • Methodology: Process the raw diffraction data to obtain integrated intensities for each reflection.

    • Use direct methods or dual-space algorithms (e.g., SHELXT, Olex2) to solve the crystal structure and obtain an initial electron density map.

    • Refine the structural model against the diffraction data using full-matrix least-squares methods (e.g., SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and site occupancies to minimize the difference between observed and calculated structure factors.

  • Absolute Structure Determination:

    • Objective: To validate the absolute configuration.

    • Methodology: During the final stages of refinement, introduce the Flack parameter into the model.[6]

    • Analyze the refined Flack parameter and its standard uncertainty. A value close to zero provides high confidence in the assigned configuration.[8][9]

Alternative and Complementary Methods

While SCXRD is definitive, it requires a suitable single crystal, which is not always achievable.[2] In such cases, or for orthogonal validation, several powerful solution-state spectroscopic techniques can be employed. These methods typically involve comparing experimental spectra to those predicted by quantum chemical calculations.[12][13]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[12][14] Since enantiomers produce mirror-image VCD spectra, this technique is a powerful tool for absolute configuration assignment in solution.[13]

  • Principle: An experimental VCD spectrum of the chiral molecule is measured. Then, the VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT). The experimental spectrum is compared to the calculated spectrum and its inverse (which represents the S-enantiomer). A match determines the absolute configuration.[12][15]

  • Advantages: Does not require crystallization. Can be used for molecules without a UV chromophore. VCD spectra are rich in information, providing a detailed fingerprint of the molecule's stereochemistry.

  • Limitations: Requires specialized instrumentation.[14] Relies heavily on the accuracy of computational models to predict the spectra of various conformers in solution.[15]

Electronic Circular Dichroism (ECD)

ECD is the chiroptical counterpart to standard UV-Vis spectroscopy, measuring the differential absorption of circularly polarized light associated with electronic transitions.[16][17]

  • Principle: Similar to VCD, the experimental ECD spectrum is compared with spectra calculated using time-dependent DFT (TDDFT) for a proposed enantiomer.[16][18] The agreement between the experimental and computed spectra allows for the assignment of the absolute configuration.[19]

  • Advantages: Highly sensitive and requires less sample than VCD or NMR.

  • Limitations: The molecule must possess a suitable chromophore that absorbs in the accessible UV-Vis range.[17] The accuracy can be poor for conformationally flexible molecules, as the final spectrum is a Boltzmann-weighted average of all stable conformers.[20]

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration, typically by converting the enantiomers into diastereomers with distinct NMR spectra.[1][21]

  • Principle: The chiral molecule of interest (e.g., an alcohol or amine derivative of the spirocycle) is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl).[22] This creates a mixture of diastereomers. The differing spatial arrangements of the diastereomers cause measurable differences in the chemical shifts (Δδ values) of protons near the stereocenter, which can be correlated to the absolute configuration.[21] Alternatively, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes.[21][23]

  • Advantages: Uses standard NMR instrumentation. Can be performed on a small scale (1-5 mg).[24]

  • Limitations: This is an empirical and relative method.[7][22] It requires the presence of a suitable functional group for derivatization and can be complicated by conformational effects. The synthesis of derivatives can be time-consuming.

Comparative Analysis of Methods

The selection of an appropriate technique depends on the nature of the sample, available instrumentation, and the required level of confidence.

Technique Principle Sample Requirement State Time Confidence Key Limitations
SCXRD Anomalous X-ray Dispersion1-5 mg, single crystalSolidDays-WeeksDefinitive Requires high-quality single crystals.[23]
VCD Differential IR Absorption2-10 mg, pureSolutionHours-DaysHighComputationally intensive; sensitive to conformation.
ECD Differential UV-Vis Absorption<1 mg, pureSolutionHoursHighRequires a chromophore; sensitive to conformation.[20]
NMR (with CDA) Diastereomer Formation1-5 mg, pureSolutionDaysModerate-HighRequires suitable functional group; empirical method.[22]

Decision Matrix for Method Selection

For a novel compound like this compound, a logical approach to determining its absolute configuration is essential.

Decision_Matrix start Start: Enantiopure Sample of This compound q_crystal Can high-quality single crystals be grown? start->q_crystal scxrd Perform Single-Crystal X-ray Diffraction (SCXRD) q_crystal->scxrd Yes q_chromophore Does the molecule have a suitable UV chromophore? q_crystal->q_chromophore No q_functional_group Is there a suitable functional group for derivatization? q_crystal->q_functional_group Alternative Path result_scxrd Definitive Absolute Configuration scxrd->result_scxrd end End result_scxrd->end ecd Perform ECD Spectroscopy + TDDFT Calculations q_chromophore->ecd Yes vcd Perform VCD Spectroscopy + DFT Calculations q_chromophore->vcd No result_chiroptical High-Confidence Assignment (Computationally Dependent) ecd->result_chiroptical vcd->result_chiroptical result_chiroptical->end q_functional_group->vcd No nmr Use NMR with Chiral Derivatizing Agent (e.g., MTPA) q_functional_group->nmr Yes result_nmr Relative Configuration Assignment (Empirical) nmr->result_nmr result_nmr->end

Caption: Decision matrix for selecting an appropriate analytical method.

Conclusion

For the unambiguous assignment of the absolute configuration of chiral this compound, single-crystal X-ray crystallography is the unequivocal gold standard. The presence of a sulfur atom provides a strong anomalous signal, allowing for a confident determination validated by the Flack parameter. However, the success of this technique is entirely contingent on the ability to grow high-quality single crystals.

When crystallization fails, chiroptical methods like VCD and ECD offer powerful, non-destructive alternatives that provide high-confidence assignments through the synergy of experimental spectroscopy and quantum mechanical computation. NMR-based methods, while more empirical, provide another valuable tool, particularly when a suitable functional handle for derivatization is present. Ultimately, a multi-faceted approach, potentially using a chiroptical method to complement a crystallographic structure, provides the highest degree of certainty in structural elucidation, a cornerstone of modern chemical and pharmaceutical research.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. [Link]

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  • Vibrational CD, Theory and Application to Determination of Absolute Configuration . ResearchGate. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. [Link]

  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products . PubMed. [Link]

  • Vibrational circular dichroism . Wikipedia. [Link]

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  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes . ACS Publications. [Link]

  • Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule . Royal Society of Chemistry. [Link]

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  • Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin . National Institutes of Health (NIH). [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods . Thieme Chemistry. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy . ResearchGate. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization . National Institutes of Health (NIH). [Link]

  • RESOLUTION AND ABSOLUTE CONFIGURATIONAL ASSIGNMENTS TO 1-OXA- AND 1-THIA-6-KETOSPIRO[4.4]NONANYL PLATFORMS . Heterocycles. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,4-Dioxa-7-thiaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Presumptive Hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon dermal contact.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Flammability: While not confirmed, related dioxaspiro compounds are flammable liquids.[2] It is prudent to treat 1,4-Dioxa-7-thiaspiro[4.4]nonane as potentially flammable.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the presumed risks associated with handling this compound.[3][4][5][6]

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and potential irritation.[6][7]
Eye Protection Chemical splash goggles.To protect against splashes and aerosols that could cause serious eye damage.[8][9]
Body Protection Long-sleeved laboratory coat.To shield skin and personal clothing from accidental spills.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize the inhalation of potentially irritating vapors.[6]
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.[5][10]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring operational safety.[7][11]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data for related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood handle_aliquot Aliquot required amount in fume hood prep_hood->handle_aliquot Proceed to handling handle_seal Securely seal stock container handle_aliquot->handle_seal handle_exp Perform experiment handle_seal->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Properly doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review this guide and any available safety information for structurally similar compounds.

    • Don the appropriate PPE as outlined in the table above.[12]

    • Ensure that a certified chemical fume hood is operational and available for use.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6]

    • When transferring the chemical, use a funnel to prevent spills.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • In Case of a Spill:

    • For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

    • Collect the absorbed material into a sealable container for hazardous waste disposal.[13]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Cautious Approach

Due to the lack of specific disposal guidelines for this compound, it must be treated as hazardous waste.

Waste Management Protocol

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_container Use a designated, labeled hazardous waste container collect_segregate Segregate from incompatible chemicals collect_container->collect_segregate storage_seal Keep container tightly sealed collect_segregate->storage_seal Transfer to storage storage_location Store in a cool, dry, well-ventilated area storage_seal->storage_location disposal_ehs Arrange for pickup by your institution's EHS department storage_location->disposal_ehs Request disposal disposal_manifest Ensure proper waste manifest documentation disposal_ehs->disposal_manifest

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Procedure:
  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9][13] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-Dioxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Science.gov. removing sulfur compounds. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • American Chemistry Council. Protective Equipment. American Chemistry Council. [Link]

  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Government of Alberta. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Reddit. liver of sulphur disposal. Reddit. [Link]

  • Google Patents. Method for the removal of organic sulfur from carbonaceous materials.
  • ResearchGate. Removing organic sulfur compounds from natural gas. ResearchGate. [Link]

  • Lab Manager. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Manager. [Link]

  • YouTube. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. The Codelucky. [Link]

  • University of Texas at Dallas. Safety Guidelines | Organic Chemistry I Lab. University of Texas at Dallas. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Matrix Fine Chemicals. This compound. Matrix Fine Chemicals. [Link]

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